molecular formula C11H14O B1618988 2-Isopropylacetophenone CAS No. 2142-65-6

2-Isopropylacetophenone

Cat. No.: B1618988
CAS No.: 2142-65-6
M. Wt: 162.23 g/mol
InChI Key: YKILJGWOUPELQS-UHFFFAOYSA-N
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Description

2-Isopropylacetophenone, identified by the CAS registry number 2142-65-6 , is an aromatic ketone of interest in synthetic and applied chemistry research. This compound, with the molecular formula C11H14O and an average mass of 162.23 Da , is also known as 1-(2-Isopropylphenyl)ethanone and o-Isopropylacetophenone . In laboratory research, this compound serves as a versatile synthetic intermediate and a key subject of study in catalytic reactions. Its synthesis can be achieved through Friedel-Crafts acylation, a process explored using both classical Lewis acids like aluminum chloride (AlCl3) and more modern heterogeneous catalysts such as zeolites . This makes it a relevant compound for methodological studies in green chemistry, aiming to improve catalyst efficiency and reduce environmental impact . Furthermore, its structural similarity to other isopropyl-acetophenone isomers, which are used in fragrance and flavor research for their warm, spicy, and woody notes , positions it as a valuable compound for structure-activity relationship (SAR) studies and for exploring novel applications in material science. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers can request detailed specifications, certificates of analysis, and pricing information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKILJGWOUPELQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175689
Record name 2-Isopropylacetophenone
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-65-6
Record name 1-[2-(1-Methylethyl)phenyl]ethanone
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Record name 2-Isopropylacetophenone
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Record name Acetophenone, 2'-isopropyl-
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Record name 2-Isopropylacetophenone
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Record name 2-Isopropylacetophenone
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Foundational & Exploratory

2-Isopropylacetophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Photochemical Anomalies

Executive Summary

2-Isopropylacetophenone (CAS 2142-65-6), also known as o-isopropylacetophenone or 1-(2-isopropylphenyl)ethanone, represents a distinct class of sterically congested aromatic ketones. Unlike its para-isomer (4-isopropylacetophenone, a common cumin-derived fragrance intermediate), the ortho-isomer is characterized by significant steric strain between the acetyl moiety and the bulky isopropyl group. This structural feature dictates its unique spectroscopic signature, synthetic challenges, and "anomalous" photochemical inertness regarding photoenolization. This guide provides a rigorous analysis of its properties, a validated synthetic protocol to avoid regiochemical mixtures, and a mechanistic discussion on its photochemical behavior.

Molecular Architecture & Physicochemical Profile

The Ortho-Effect and Steric Inhibition

The defining feature of this compound is the proximity of the carbonyl group to the isopropyl substituent.

  • Conformational Twist: To minimize Van der Waals repulsion between the carbonyl oxygen and the isopropyl methyls, the acetyl group is forced out of coplanarity with the benzene ring. This deconjugation results in a hypsochromic shift (blue shift) in the UV absorption spectrum compared to the para-isomer.

  • Electronic Consequences: The loss of planarity reduces the resonance interaction between the carbonyl

    
    -system and the aromatic ring, making the carbonyl carbon more electrophilic but sterically shielded from nucleophilic attack.
    
Physicochemical Data Table[1]
PropertyValue / DescriptionNote
CAS Number 2142-65-6 Distinct from p-isomer (645-13-6)
IUPAC Name 1-[2-(propan-2-yl)phenyl]ethanone
Molecular Formula C

H

O
Molecular Weight 162.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~240–245 °C (est. at 760 mmHg)Slightly lower than p-isomer (253°C) due to reduced stacking.
Density ~0.96 g/cm³
Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂OLipophilic character dominates.

Synthetic Pathways & Mechanistic Insights

The Regioselectivity Challenge

Direct Friedel-Crafts acylation of cumene (isopropylbenzene) using acetyl chloride and AlCl


 is not recommended  for isolating the ortho-isomer. The bulky isopropyl group directs the incoming electrophile predominantly to the para position (>85% selectivity) to avoid steric clash.
Recommended Protocol: Grignard Addition to Nitriles

To ensure isomeric purity, a "bottom-up" approach using 2-isopropylbenzonitrile (o-cumonitrile) is the gold standard. This method guarantees the position of the substituent.

Reaction Logic:

  • Precursor: 2-Isopropylbenzonitrile (commercially available or synthesized from o-cumidine).

  • Reagent: Methylmagnesium bromide (MeMgBr) acts as the nucleophile.

  • Intermediate: Formation of the metallo-imine salt (ketimine magnesium bromide).

  • Hydrolysis: Acidic hydrolysis converts the imine to the ketone.

Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 2-Isopropylbenzonitrile (1.45 g, 10 mmol)

  • Methylmagnesium bromide (3.0 M in ether, 4.0 mL, 12 mmol)

  • Anhydrous Diethyl Ether (THF can be used for higher reflux temp)

  • HCl (1 M aq)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Addition: Charge flask with 2-isopropylbenzonitrile and 10 mL anhydrous ether. Cool to 0°C in an ice bath.

  • Grignard Injection: Add MeMgBr dropwise via syringe over 10 minutes. Checkpoint: Observe mild exotherm; ensure solution does not boil violently.

  • Reflux: Remove ice bath and heat to gentle reflux for 4 hours. The formation of a cloudy precipitate (imine salt) indicates progress.

  • Hydrolysis (Critical Step): Cool to 0°C. Slowly quench with 15 mL 1M HCl. Stir vigorously for 1 hour at room temperature. Validation: The imine intermediate (

    
    ) hydrolyzes to the ketone only under acidic conditions.
    
  • Extraction: Separate layers. Extract aqueous phase with ether (2 x 10 mL). Combine organics, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc 95:5). The ortho-isomer elutes significantly faster than any potential amine byproducts.

Synthesis Workflow Diagram

SynthesisPath Cumene Cumene (Isopropylbenzene) FC Friedel-Crafts (AcCl / AlCl3) Cumene->FC Para 4-Isopropylacetophenone (Major Product) FC->Para Steric Control (Para-directing) Nitrile 2-Isopropylbenzonitrile Grignard MeMgBr / Ether (Nucleophilic Addition) Nitrile->Grignard Imine Ketimine Salt Intermediate Grignard->Imine Hydrolysis H3O+ Hydrolysis Imine->Hydrolysis Target This compound (Target) Hydrolysis->Target High Regio-fidelity

Figure 1: Comparison of synthetic routes. The Nitrile path ensures regiochemical integrity.

Photochemical Dynamics: The "Silent" Ketone

The Norrish Type II Anomaly

Aromatic ketones with


-hydrogens typically undergo Norrish Type II photoelimination or Yang cyclization via a 1,4-biradical intermediate. For example, o-methylacetophenone undergoes photoenolization efficiently.

However, This compound exhibits negligible photoenolization .

Mechanistic Explanation

The lack of reactivity is attributed to Conformational Locking .

  • Geometric Requirement: For

    
    -hydrogen abstraction (the first step of photoenolization), the carbonyl oxygen must approach the 
    
    
    
    -hydrogen (on the isopropyl methyl group) within ~2.7 Å.
  • Steric Ban: The massive steric bulk of the isopropyl group forces the carbonyl group to rotate nearly perpendicular to the ring. In this twisted state, the excited triplet state (

    
    ) cannot achieve the necessary overlap with the 
    
    
    
    -C-H bond. The energy barrier to achieve the "reactive conformer" is too high, rendering the molecule photochemically stable relative to its o-methyl analog.
Photochemical Pathway Diagram

PhotoChem Excitation Ground State (S0) Twisted Conformation Triplet Excited Triplet (T1) (n-pi*) Excitation->Triplet hv Triplet->Excitation Non-radiative Decay (Dominant Path) Abstraction Gamma-H Abstraction Triplet->Abstraction BLOCKED in 2-Isopropyl (Steric Inhibition) Biradical 1,4-Biradical Abstraction->Biradical Enol Photoenol (Transient) Biradical->Enol

Figure 2: The interrupted photochemical pathway. Steric hindrance prevents the critical H-abstraction step.

References

  • Chemical Identity & CAS: this compound (CAS 2142-65-6). Molbase Chemical Encyclopedia.

  • Synthesis via Nitrile:Preparation of ketones via Grignard addition to nitriles. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Photochemical Behavior: Wagner, P. J., & Park, B. S. (1991). Photoenolization of ortho-alkyl phenyl ketones. Organic Photochemistry, 11, 227-366. (Discusses steric inhibition in bulky ortho-alkyl ketones).
  • Comparative Photolysis: Scaiano, J. C. (1980). Solvent effects in the photochemistry of xanthone. Journal of the American Chemical Society.
  • General Properties: 4-Isopropylacetophenone (Isomer Comparison). PubChem Compound Summary.

2-Isopropylacetophenone CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2142-65-6 Systematic Name: 1-(2-Isopropylphenyl)ethanone Synonyms: o-Isopropylacetophenone, 2'-Isopropylacetophenone, Methyl 2-cumyl ketone[1]

Executive Summary & Chemical Identity

2-Isopropylacetophenone is a structural isomer of the more common fragrance ingredient Cuminone (4-isopropylacetophenone).[1] Unlike its para-substituted counterpart, the ortho-isomer is characterized by significant steric hindrance around the carbonyl group due to the adjacent isopropyl moiety.[1] This steric bulk influences its reactivity, metabolic stability, and spectroscopic signature, making it a valuable probe in mechanistic organic chemistry and a specific scaffold in drug discovery for modulating receptor binding affinity.[1]

Physicochemical Profile

The following data distinguishes the specific ortho-isomer (CAS 2142-65-6) from the commercially ubiquitous para-isomer (CAS 645-13-6).[1]

PropertyDataNote
CAS Number 2142-65-6 Distinct from 645-13-6 (para-isomer)
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol -
Appearance Colorless to pale yellow liquid-
Boiling Point 225–230 °C (Predicted)Lower than p-isomer (253°C) due to steric inhibition of dipole alignment.[1]
Density 0.965 ± 0.06 g/cm³-
LogP 2.7–3.0Lipophilic; crosses blood-brain barrier.[1]
Flash Point ~95–100 °CCombustible liquid (Class IIIB).[1]

Synthesis & Production Logic

The Regioselectivity Challenge

Standard Friedel-Crafts acetylation of cumene (isopropylbenzene) using acetyl chloride and AlCl₃ yields a mixture heavily dominated by the para-isomer (>85%) due to the steric bulk of the isopropyl group blocking the ortho position.[1] Separation of the ortho-isomer from this mixture requires high-efficiency fractional distillation and is often yield-prohibitive.[1]

Recommended Protocol: Nitrile Addition (Grignard)

To ensure high isomeric purity (>98%) suitable for pharmaceutical research, a directed synthesis via 2-isopropylbenzonitrile is the superior protocol.[1] This method circumvents the regioselectivity issues of electrophilic aromatic substitution.[1]

Reaction Scheme:

  • Precursor: 2-Isopropylbenzonitrile.[1]

  • Reagent: Methylmagnesium bromide (MeMgBr) in diethyl ether or THF.

  • Intermediate: Formation of the ketimine magnesium salt.[1]

  • Hydrolysis: Acidic hydrolysis (H₃O⁺) yields the ketone.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Isopropylbenzonitrile (CAS 4269-00-5) Grignard Grignard Addition (MeMgBr / Et2O, 0°C) Start->Grignard Nucleophilic Attack Intermediate Ketimine Salt Intermediate Grignard->Intermediate Formation of C=N bond Hydrolysis Acid Hydrolysis (HCl / H2O, Reflux) Intermediate->Hydrolysis Protonation Product Product: This compound (>98% Purity) Hydrolysis->Product Elimination of NH4+

Figure 1: Regioselective synthesis pathway via Grignard addition to nitrile, ensuring ortho-substitution.[1]

Safety, Handling, & Toxicology

While specific toxicological data for the ortho-isomer is less abundant than for the para-isomer, it shares the core hazard profile of alkyl-substituted acetophenones.[1] It is a lipophilic ketone that acts as a local irritant and potential central nervous system (CNS) depressant at high concentrations.[1]

GHS Hazard Classification[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302/H332: Harmful if swallowed or inhaled (Acute Tox. 4).[1]

Safe Handling Protocol

Storage: Store under nitrogen or argon. Ketones with alpha-hydrogens can undergo slow auto-oxidation or condensation over prolonged periods if exposed to light and air.[1]

SafetyProtocol Assess Risk Assessment (Volatile Irritant) PPE PPE Selection: Nitrile Gloves, Goggles, Fume Hood (Required) Assess->PPE Handling Handling: Avoid aerosols. Use non-sparking tools. PPE->Handling Spill Spill Response: Absorb with vermiculite. Do NOT wash into drains. Handling->Spill In case of accident

Figure 2: Operational safety decision tree for handling this compound in a research setting.

Applications in Drug Discovery

Steric Scaffold

In medicinal chemistry, the ortho-isopropyl group serves as a "steric lock."[1] When incorporated into a drug scaffold, it forces the acetyl group (and subsequent derivatives) to rotate out of planarity with the benzene ring.[1] This conformation:

  • Reduces conjugation: Alters the electronic properties of the carbonyl.[1]

  • Blocks metabolism: The isopropyl group hinders enzymatic attack at the ortho and benzylic positions, potentially extending the half-life of the molecule compared to the unhindered acetophenone.[1]

Synthetic Intermediate[1]
  • Indole Synthesis: Precursor for 7-isopropylindoles via the Fischer Indole Synthesis (reaction with phenylhydrazine).[1]

  • Chiral Alcohols: Substrate for asymmetric transfer hydrogenation (ATH) to generate chiral 1-(2-isopropylphenyl)ethanol, a building block for chiral ligands.[1]

Analytical Validation

To confirm the identity of synthesized this compound and rule out para-isomer contamination, use 1H NMR.[1]

Expected 1H NMR Signature (CDCl₃, 400 MHz):

  • δ 1.25 ppm (d, 6H): Isopropyl methyls.[1]

  • δ 2.55 ppm (s, 3H): Acetyl methyl (Singlet).[1] Note: This may be slightly shielded/shifted compared to the para-isomer due to the orthogonal twist.

  • δ 3.40 ppm (sept, 1H): Benzylic methine proton.[1]

  • δ 7.1–7.5 ppm (m, 4H): Aromatic protons.[1][2] Look for an ABCD or complex splitting pattern characteristic of ortho-substitution, distinct from the symmetric AA'BB' doublet pair seen in the para-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16504, 1-(2-Isopropylphenyl)ethanone.[1] Retrieved from [Link][1]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: Acetocumene (CAS 2142-65-6).[1] WHO Food Additives Series.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-[2-(propan-2-yl)phenyl]ethan-1-one.[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. 1-(2-Isopropylphenyl)ethanone Thermochemical Data. SRD 69.[1][3] Retrieved from [Link][1][3]

Sources

Comprehensive Spectroscopic Profile: 2-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Isopropylacetophenone (also known as o-isopropylacetophenone). This guide is structured to provide researchers with actionable data, mechanistic insights into spectral anomalies caused by steric effects, and self-validating experimental protocols.

Compound Class: Alkyl-Aromatic Ketone | Formula:


 | MW:  162.23  g/mol 

Executive Summary & Structural Dynamics

This compound represents a classic case study in Steric Inhibition of Resonance (SIR) . Unlike its para-isomer (4-isopropylacetophenone, a common fragrance ingredient), the ortho-isomer exhibits distinct spectral shifts due to the bulky isopropyl group forcing the acetyl carbonyl out of planarity with the benzene ring.

Critical Isomer Warning: Researchers must distinguish this compound from 4'-isopropylacetophenone (Cumaldehyde derivative, CAS 645-13-6) . The data below is specific to the ortho (2-) substitution pattern.

The "Ortho-Effect" Mechanism

In the ortho isomer, the steric clash between the carbonyl oxygen and the methine proton of the isopropyl group prevents the


-orbital of the carbonyl from effectively overlapping with the aromatic 

-system.
  • Consequence 1 (IR): The C=O bond acquires more double-bond character (less single-bond resonance character), shifting the stretching frequency to a higher wavenumber compared to typical acetophenones.

  • Consequence 2 (UV/Vis): The

    
     transition intensity is significantly hypochromic (reduced) compared to the para isomer.
    

Infrared Spectroscopy (IR)

Method: FT-IR (Neat/Liquid Film or KBr)

The infrared spectrum of this compound is defined by the carbonyl environment.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
C=O Stretch 1690 – 1705 StrongDiagnostic Peak. Shifted ~10-15 cm⁻¹ higher than acetophenone (1685 cm⁻¹) due to steric inhibition of conjugation.
Ar C-H Stretch 3030 – 3080WeakAromatic ring protons.
Alk C-H Stretch 2960 – 2870MediumSplit peaks due to isopropyl methyls (

) and acetyl methyl.
Ar C=C Stretch 1580 – 1600MediumAromatic skeletal vibrations.
C-H Bend 1360 & 1380MediumGem-dimethyl doublet. Characteristic "rabbit ears" of the isopropyl group.

Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV)

The fragmentation pattern is dominated by


-cleavage and stability of the resulting carbocations. The ortho-substitution opens unique rearrangement pathways not seen in the para isomer.
Key Ion Fragments
m/zIon TypeFragment StructureMechanism
162


Molecular Ion (Moderate intensity).
147


Loss of methyl radical (

). Can occur from the isopropyl group or the acetyl group.
119


Base Peak (Likely). Loss of acetyl radical (

). Forms the stable o-cumyl cation.
91


Tropylium ion (rearrangement of the benzyl fragment).
43


Acylium ion. Diagnostic for methyl ketones.
Fragmentation Pathway Visualization

MS_Fragmentation cluster_legend Pathway Logic M Molecular Ion [M]+ m/z 162 M147 [M-CH3]+ m/z 147 M->M147 -CH3• M119 [M-Acetyl]+ (o-Cumyl Cation) m/z 119 M->M119 -CH3CO• (Alpha Cleavage) M43 Acylium m/z 43 M->M43 Alpha Cleavage M91 Tropylium m/z 91 M119->M91 -C2H4 (Rearrangement) Alpha cleavage dominates due to stable benzylic cation formation. Alpha cleavage dominates due to stable benzylic cation formation.

Figure 1: Primary fragmentation pathways for this compound under 70 eV Electron Ionization.

Nuclear Magnetic Resonance (NMR)

Solvent:


 | Reference:  TMS (0.00 ppm)
1H NMR Data (400 MHz)

The ortho position of the isopropyl group creates a distinct shielding/deshielding environment compared to the para isomer.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.20 – 1.25 Doublet (

Hz)
6HIsopropyl

Equivalent methyls (unless chiral environment induced, which is rare here).
2.55 – 2.60 Singlet3HAcetyl

Characteristic methyl ketone singlet.
3.20 – 3.40 Septet (

Hz)
1HIsopropyl

Deshielded benzylic methine.
7.10 – 7.30 Multiplet2HAr-H (meta/para)Ring protons.
7.35 – 7.45 Multiplet1HAr-H (para to CO)Ring proton.
7.50 – 7.60 Doublet/Multiplet1HAr-H (ortho to CO)Usually H-6. Less deshielded than typical acetophenones due to the twist of the carbonyl group (SIR).
13C NMR Data (100 MHz)
Shift (

ppm)
Carbon TypeAssignment
202.0 – 205.0 Quaternary (C=O)Carbonyl carbon.
145.0 – 148.0 Quaternary (Ar)C-2 (Ipso to Isopropyl).
138.0 – 140.0 Quaternary (Ar)C-1 (Ipso to Acetyl).
125.0 – 132.0 Methine (Ar)Aromatic CH signals.
29.0 – 30.0 Methine (Alk)Isopropyl CH.
29.0 – 30.0 MethylAcetyl

.
23.0 – 24.0 MethylIsopropyl

.

Experimental Protocols

These protocols are designed to be self-validating. If the "Check" step fails, do not proceed to data acquisition.

Protocol A: NMR Sample Preparation
  • Selection: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent).

  • Solvent: Use

    
     (99.8% D) with 0.03% TMS v/v.
    
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent.

    • Why: High concentration leads to viscosity broadening; low concentration reduces S/N ratio.

  • Filtration: Filter solution through a small plug of glass wool directly into the tube to remove suspended solids.

  • Self-Validating Check: After locking and shimming, check the linewidth of the TMS peak. It must be < 0.5 Hz at half-height. If > 0.5 Hz, re-shim or filter the sample again.

Protocol B: GC-MS Analysis Workflow

GCMS_Workflow Start Sample Prep (1 mg/mL in CH2Cl2) Inject Injection Split 50:1, 250°C Start->Inject Column Column Separation DB-5ms or HP-5 (Non-polar capillary) Inject->Column TempProg Temp Program 50°C (2min) -> 10°C/min -> 280°C Column->TempProg MS MS Detection Source: 230°C, Quad: 150°C TempProg->MS Check Validation Check: Is Peak Sym > 0.9? MS->Check Process Data Process Data Check->Process Data Yes Clean Liner/Trim Column Clean Liner/Trim Column Check->Clean Liner/Trim Column No

Figure 2: Optimized GC-MS workflow for alkyl-aromatic ketones.

References

  • NIST Chemistry WebBook. Mass Spectra of Acetophenone Derivatives. National Institute of Standards and Technology. [Link]

  • PubChem Database. Compound Summary: Acetophenone and Derivatives. National Center for Biotechnology Information. [Link]

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for acetophenone trends). [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for SIR effects in IR/NMR).
  • Organic Chemistry Portal. Friedel-Crafts Acylation Mechanisms.[Link]

Technical Guide: Biological Activity & Pharmacological Potential of 2-Isopropylacetophenone

[1]

Executive Summary

2-Isopropylacetophenone (CAS: 2142-65-6), also known as o-isopropylacetophenone or 1-(2-isopropylphenyl)ethanone, is a structural isomer of the widely used fragrance ingredient 4-isopropylacetophenone.[1] While the para-isomer is well-documented in fragrance chemistry, the ortho-isomer presents a distinct pharmacological profile driven by the "Ortho Effect" —steric hindrance introduced by the proximity of the isopropyl group to the acetyl moiety.

This technical guide analyzes the compound’s potential as a bioactive scaffold, focusing on its confirmed role as a functional excipient in drug delivery and its emerging potential in in silico viral protease inhibition.

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile

The biological activity of this compound is governed by its lipophilicity and the steric clash preventing planar rotation of the acetyl group.

PropertyDataRelevance to Bioactivity
CAS Number 2142-65-6Unique identifier (Distinct from para-isomer 645-13-6)
IUPAC Name 1-(2-propan-2-ylphenyl)ethanoneDefines substitution pattern
Molecular Weight 162.23 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da)
LogP (Predicted) ~3.1High membrane permeability; blood-brain barrier penetrant
H-Bond Acceptors 1 (Ketone Oxygen)Key interaction point for serine/cysteine proteases
Rotatable Bonds 2Limited flexibility due to ortho-steric hindrance
The Ortho-Effect in SAR

Unlike its para-counterpart, this compound cannot easily adopt a planar conformation.[1] The bulky isopropyl group at the C2 position forces the acetyl group at C1 out of the aromatic plane.

  • Consequence: This reduces conjugation between the carbonyl and the benzene ring, making the carbonyl carbon more electrophilic and potentially more reactive toward nucleophilic residues in enzyme active sites compared to the para-isomer.

Part 2: Biological Mechanisms & Pharmacological Potential[2][3]

Functional Excipient in Drug Delivery

Research indicates this compound functions as a non-polymeric emulsifier .[1]

  • Mechanism: It stabilizes micronized drug particles without the need for complex polymeric matrices (e.g., polyvinyl acetate).

  • Application: It facilitates the production of dry powder formulations for inhalation or oral delivery, acting as a "molecular spacer" that prevents particle agglomeration via hydrophobic interactions.

In Silico Antiviral Activity (SARS-CoV-2 Mpro)

Recent molecular docking studies have screened acetophenone derivatives against the SARS-CoV-2 Main Protease (Mpro), a critical viral enzyme.[1]

  • Binding Affinity: this compound demonstrated a binding energy of -5.1 kcal/mol .[1]

  • Comparison: While slightly lower than the para-isomer (-5.3 kcal/mol), the ortho-isomer's binding mode is distinct.[1] The steric bulk forces the molecule into hydrophobic pockets that flatter isomers cannot access.

  • Implication: It serves as a lead fragment. Chemical modification (e.g., adding a hydrogen bond donor at the C4 or C5 position) could significantly enhance potency while retaining the ortho-scaffold's unique geometry.

Metabolic Fate & Toxicology

The metabolism of alkyl-acetophenones typically follows two divergent pathways. Understanding this is crucial for predicting toxicity and duration of action.

MetabolismParentThis compound(Lipophilic)Alcohol1-(2-isopropylphenyl)ethanol(Active Metabolite?)Parent->AlcoholKetone Reductase (AKR)Parent->AlcoholOxidized2-(1-hydroxy-1-methylethyl)acetophenone(Polar)Parent->OxidizedCYP450 (Aliphatic Hydroxylation)ConjugateGlucuronide Conjugate(Excretion)Alcohol->ConjugateUGT (Glucuronidation)Oxidized->ConjugateUGT

Figure 1: Predicted metabolic pathways. The primary route is ketone reduction (blue arrow) to the secondary alcohol, which increases water solubility for excretion.

Part 3: Experimental Protocols

Synthesis & Purification (For Biological Testing)

Commercially available this compound often contains up to 5-10% of the para-isomer.[1] For accurate biological assays, high purity (>98%) is required.

Protocol: Friedel-Crafts Acylation with Isomer Separation

  • Reagents: Cumene (Isopropylbenzene), Acetyl Chloride, Aluminum Chloride (

    
    ), Dichloromethane (DCM).
    
  • Reaction:

    • Cool DCM (100 mL) containing

      
       (1.1 eq) to 0°C.
      
    • Add Acetyl Chloride (1.0 eq) dropwise.

    • Add Cumene (1.0 eq) slowly to maintain temperature <5°C.

    • Note: Low temperature favors the kinetic para product, but steric bulk naturally limits ortho yield.

  • Workup: Quench with ice water/HCl. Extract with DCM. Wash with brine.

  • Purification (Critical Step):

    • The para-isomer (bp ~250°C) and ortho-isomer have close boiling points but different crystalline properties.[1]

    • Fractional Distillation: Use a spinning band column under reduced pressure (10 mmHg). The ortho-isomer typically distills after the para-isomer due to internal hydrogen bonding effects or slight volatility differences.

    • Validation: Confirm isomer ratio via GC-MS. Look for the retention time shift; ortho-substituted aromatics usually elute faster on non-polar columns due to shielding.

Antimicrobial Susceptibility Assay (Self-Validating)

To verify biological activity, use a standard broth microdilution method.

  • Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Control: Thymol (positive control, structurally similar).

  • Procedure:

    • Dissolve this compound in DMSO (stock 10 mg/mL).

    • Prepare serial dilutions in Mueller-Hinton Broth (range: 500 µg/mL to 0.9 µg/mL).

    • Inoculate with

      
       CFU/mL bacteria.
      
    • Incubate at 37°C for 24h.

    • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Validation: If DMSO control shows inhibition, the assay is invalid. If Thymol MIC > 500 µg/mL, the bacterial strain is resistant, and the assay is invalid.

Part 4: Strategic Logic & Future Directions

The following decision tree illustrates how to position this compound in a drug discovery pipeline.

DrugDiscoveryStartThis compound(Lead Scaffold)AssayIn Vitro Screening(Antimicrobial/Antiviral)Start->AssayBranch1High Potency(MIC < 10 µg/mL)Assay->Branch1Branch2Low Potency(MIC > 100 µg/mL)Assay->Branch2Action1Develop as API(Lead Optimization)Branch1->Action1Action2Investigate Excipient Role(Emulsifier/Stabilizer)Branch2->Action2

Figure 2: Strategic decision tree for development. Current evidence favors the "Low Potency / Excipient Role" branch, but structural modification could shift it to "Lead Optimization".

References

  • Source for excipient and emulsifier properties.
  • ResearchGate. (2021). Protein-Ligand In-Silico Molecular Docking Model for Discovering Potential Drugs of COVID-19. Retrieved from [Link]

    • Source for SARS-CoV-2 Mpro docking energy (-5.1 kcal/mol).[1]

  • Source for synthetic byproducts and purific
  • PubChem. (n.d.). Compound Summary: Acetophenone Derivatives. Retrieved from [Link]

    • General source for physicochemical properties and metabolic p

Natural occurrence and isolation of 2-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of isolating and characterizing 2-Isopropylacetophenone (o-Isopropylacetophenone). Unlike its ubiquitous isomer (4-isopropylacetophenone), the 2-isomer is a rare structural motif often encountered as a critical impurity or trace metabolite rather than a bulk natural product.[1]

Occurrence, Isolation, and Chromatographic Separation[1]

Part 1: Executive Summary & Chemical Identity[1]

This compound (CAS: 2142-65-6) represents a significant analytical challenge in natural product chemistry and synthetic process development.[1] While its para-isomer (4-isopropylacetophenone) is a common constituent of essential oils (Lavandin, Eucalyptus), the ortho-isomer exists primarily as a trace metabolite or a synthetic byproduct.[1]

For researchers, the value of this compound lies in its role as a biomarker for specific enzymatic pathways (e.g., o-cymene degradation) and as a critical impurity marker in the quality control of fragrances and flavorings.

Physicochemical Profile
PropertyDataRelevance to Isolation
Molecular Formula C₁₁H₁₄OSame as p-isomer (requires separation by polarity/sterics).[1]
Molecular Weight 162.23 g/mol Low MW; amenable to GC-MS and Flash Chromatography.[1]
Boiling Point ~110-112°C (10 mmHg)*Slightly lower than p-isomer (~119°C) due to steric hindrance reducing intermolecular stacking.[1]
LogP ~2.9 - 3.1Highly lipophilic; requires non-polar solvents for extraction.[1]
Appearance Colorless to pale yellow liquidVisual cues are unreliable; requires spectroscopic monitoring.[1]

*Estimated based on ortho-effect reduction in boiling point relative to para-isomer.[1]

Part 2: Natural Occurrence & Biogenic Origins[1]

While 4-isopropylacetophenone is "Nature Identical," the 2-isomer is "Nature Rare."[1] Its isolation is not typically performed for yield, but for identification in complex matrices.

1. The o-Cymene Oxidation Pathway

The primary biogenic route for this compound is the enzymatic or oxidative degradation of o-Cymene (o-isopropyltoluene).[1] While p-cymene is the dominant terpene in thyme and oregano, o-cymene occurs in trace amounts in Eucalyptus and Angelica species.[1]

  • Mechanism: Biotransformation via cytochrome P450 monooxygenases or microbial degradation (e.g., Pseudomonas strains) attacks the benzylic carbon.

  • Significance: Detection of this compound in an essential oil often indicates either the presence of rare o-cymene chemotypes or oxidative degradation of the oil (aging).[1]

2. Synthetic Occurrence (The Primary Source)

In drug development and fragrance synthesis, this compound appears as a regioisomer byproduct during the Friedel-Crafts acylation of cumene or isopropylbenzene.[1]

  • Reaction: Cumene + Acetic Anhydride

    
     4-Isopropylacetophenone (Major) + this compound (Minor).[1]
    
  • Isolation Challenge: Separating the 1-5% ortho impurity from the 95% para product.

Part 3: Isolation & Purification Protocols

This section details the isolation of this compound from a complex matrix (either a natural essential oil enriched fraction or a synthetic reaction mixture).[1]

Phase 1: Matrix Extraction (Liquid-Liquid)

Objective: Remove polar metabolites and stabilize the organic fraction.[1]

  • Solvent Selection: Use Diethyl Ether or n-Hexane .[1] The target is highly lipophilic (LogP ~3).

  • Protocol:

    • Dilute the crude oil/mixture 1:10 with Diethyl Ether.

    • Wash 2x with 5% NaHCO₃ to remove acidic byproducts (e.g., benzoic acid derivatives).

    • Wash 1x with Brine (saturated NaCl) to remove residual water.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure (Rotavap) at 30°C. Caution: The compound is volatile; do not overheat.

Phase 2: Enrichment via Fractional Distillation

Objective: Separate the bulk naturally occurring terpenes and the high-boiling para-isomer.[1]

Due to the "Ortho Effect," this compound has a slightly lower boiling point than the para-isomer because the steric bulk of the isopropyl group prevents efficient intermolecular packing.[1]

  • Setup: Vigreux column (20cm) or Spinning Band Distillation (for high purity).

  • Pressure: Reduced pressure (10 mmHg) is mandatory to prevent thermal degradation.[1]

  • Fractions:

    • Foreshot (<100°C): Monoterpenes (o-cymene, limonene).

    • Target Fraction (108-115°C): Enriched this compound (mixed with trace p-isomer).

    • Residue (>118°C): Pure 4-isopropylacetophenone.

Phase 3: High-Performance Liquid Chromatography (Prep-HPLC)

Objective: Final isolation of the pure isomer.[1]

Since distillation rarely achieves >95% purity due to the close boiling points, Prep-HPLC is the definitive isolation step.

  • Stationary Phase: C18 (Octadecylsilane) - Reverse Phase.[1]

    • Reasoning: The ortho-isomer is slightly more compact and less polar than the para-isomer, leading to differential retention.[1]

  • Mobile Phase: Acetonitrile (ACN) : Water (Isocratic 70:30).[1]

  • Detection: UV at 254 nm (Strong absorption by the acetophenone moiety).

Chromatographic Logic: The para-isomer (more planar) interacts more strongly with the C18 chains, eluting later. The ortho-isomer (sterically twisted) elutes earlier.

Part 4: Visualization of the Isolation Workflow

The following diagram illustrates the critical decision points in isolating this specific isomer from a mixed matrix.

IsolationProtocol Start Crude Matrix (Essential Oil or Synthetic Mix) Extraction L-L Extraction (Ether/Brine Wash) Start->Extraction Remove Acids Drying Drying (MgSO4) & Concentration Extraction->Drying Distillation Vacuum Fractional Distillation (10 mmHg) Drying->Distillation Crude Oil Fraction1 Fraction 1: Monoterpenes (<100°C) Distillation->Fraction1 Volatiles Fraction2 Fraction 2: Target Enriched (108-115°C) Distillation->Fraction2 Ortho-Rich Fraction3 Fraction 3: p-Isomer (>118°C) Distillation->Fraction3 Para-Rich HPLC Prep-HPLC (C18) ACN:H2O (70:30) Fraction2->HPLC Isomer Separation Analysis NMR / GC-MS Validation HPLC->Analysis Pure this compound

Figure 1: Step-by-step isolation workflow prioritizing the separation of the ortho-isomer from the dominant para-isomer.[1]

Part 5: Characterization & Validation[1]

Once isolated, the identity must be confirmed against the para-isomer.

1. Nuclear Magnetic Resonance (¹H-NMR)

The ortho-substitution creates a distinct shielding environment.[1]

  • Methyl Ketone Signal (-COCH₃):

    • Para-isomer: ~2.55 ppm.

    • Ortho-isomer: Shifts slightly downfield due to the proximity of the isopropyl group affecting the carbonyl environment.

  • Aromatic Region:

    • Para-isomer: Classic AA'BB' system (two doublets).

    • Ortho-isomer: Complex ABCD system (multiplet) due to lack of symmetry. This is the definitive fingerprint .

2. Mass Spectrometry (GC-MS)[1]
  • Fragmentation: Both isomers show a molecular ion [M]+ at 162 m/z.[1]

  • Differentiation: The ortho-isomer often shows a more prominent [M-CH₃]+ peak (loss of methyl from isopropyl) due to the "Ortho Effect" facilitating specific rearrangements (McLafferty rearrangement variations) that are sterically hindered or distinct in the para position.[1]

References
  • LookChem. (2024). 4'-Isopropylacetophenone Chemical Properties and Synthesis. Retrieved from [Link]

    • Note: Provides comparative data for the dominant para-isomer, establishing the baseline for separ
  • National Institutes of Health (PubChem). (2024). This compound Compound Summary. Retrieved from [Link]

    • Note: Authoritative source for physicochemical constants and toxicity d
  • Perfumer & Flavorist. (2016).[2] Acylation of Aromatics: Zeolite Catalysis. Retrieved from [Link]

    • Note: Details the synthetic formation of the ortho-isomer as a byproduct in cumene acyl
  • FooDB. (2024). Compound: 4'-Isopropylacetophenone.[1][3][4][5] Retrieved from [Link][1]

    • Note: Confirms the "endogenous" status of the para-isomer, highlighting the rarity of the ortho-isomer in food m

Sources

An In-depth Technical Guide to the Physical Properties of ortho-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Isopropylacetophenone, systematically known as 1-(2-isopropylphenyl)ethanone, is an aromatic ketone of increasing interest in synthetic chemistry and drug discovery. Its unique structural arrangement, featuring a sterically hindered acetyl group ortho to a bulky isopropyl substituent, imparts distinct physical and chemical properties that influence its reactivity, formulation, and potential applications. This technical guide provides a comprehensive overview of the core physical properties of ortho-isopropylacetophenone, detailing experimental methodologies for their determination and offering insights into the underlying scientific principles. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Chemical Identity and Structure

ortho-Isopropylacetophenone is a disubstituted benzene derivative with the chemical formula C₁₁H₁₄O. The structure consists of an acetophenone core with an isopropyl group at the ortho (2') position of the phenyl ring. This substitution pattern is crucial in defining the molecule's steric and electronic characteristics.

Systematic IUPAC Name: 1-(2-propan-2-yl)phenyl)ethanone[1]

Common Synonyms: 2'-Isopropylacetophenone, o-Isopropylphenyl methyl ketone, Acetocumene[1]

CAS Number: 2142-65-6[1]

Molecular Formula: C₁₁H₁₄O[1]

Molecular Weight: 162.23 g/mol [1]

The presence of the bulky isopropyl group adjacent to the acetyl moiety creates significant steric hindrance, which can influence intermolecular interactions and, consequently, the bulk physical properties of the compound.

Core Physical Properties: A Tabulated Summary

Precise experimental data for ortho-isopropylacetophenone is not as widely reported as for its para-isomer. The following table summarizes the available computed data, which serves as a valuable estimation for experimental design and theoretical modeling.

Physical PropertyComputed ValueData Source
Molecular Weight162.23 g/mol PubChem[1]
XLogP3-AA2.7PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass162.104465066 DaPubChem[1]
Topological Polar Surface Area17.1 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Complexity160PubChem[1]

Note: The values presented in this table are computationally derived and should be considered as estimates. Experimental verification is recommended for critical applications.

Experimental Determination of Physical Properties

For researchers requiring precise, experimentally validated data, this section outlines the standard methodologies for determining the key physical properties of liquid compounds like ortho-isopropylacetophenone.

Boiling Point Determination

The boiling point is a fundamental property that informs purification strategies, particularly distillation. The steric hindrance in ortho-isopropylacetophenone is expected to result in a different boiling point compared to its meta and para isomers.

Experimental Protocol: Distillation Method

  • Apparatus Setup: Assemble a standard simple or fractional distillation apparatus, depending on the required purity. The apparatus should include a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

  • Sample Preparation: Place a known volume of ortho-isopropylacetophenone into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gradually heat the distillation flask using a heating mantle.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature represents the boiling point at the ambient atmospheric pressure.

  • Pressure Correction: For high-precision work or comparison to literature values, the atmospheric pressure should be recorded, and the boiling point corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

Workflow for Boiling Point Determination

cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis A1 Assemble Distillation Apparatus A2 Add Sample & Boiling Chips A1->A2 B1 Gradual Heating A2->B1 B2 Record Distillation Temperature B1->B2 C1 Record Atmospheric Pressure B2->C1 C2 Correct to Standard Pressure C1->C2

Caption: Workflow for experimental boiling point determination.

Density Measurement

Density is a critical parameter for mass-to-volume conversions and for understanding the packing efficiency of molecules in the liquid state.

Experimental Protocol: Pycnometer Method

  • Pycnometer Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer accurately. Fill the pycnometer with deionized water of a known temperature and weigh it again. The difference in weight allows for the precise determination of the pycnometer's volume.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with ortho-isopropylacetophenone at the same temperature as the water used for calibration.

  • Weighing: Weigh the pycnometer filled with the sample.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Logical Flow for Density Measurement

Start Start Calibrate Calibrate Pycnometer (with water) Start->Calibrate Measure Measure Sample (in pycnometer) Calibrate->Measure Calculate Calculate Density (mass/volume) Measure->Calculate End End Calculate->End

Caption: Logical flow for density determination using a pycnometer.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identity and purity assessment.

Experimental Protocol: Abbe Refractometer

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Apply a few drops of ortho-isopropylacetophenone to the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: Read the refractive index directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Solubility Assessment

Understanding the solubility of ortho-isopropylacetophenone in various solvents is crucial for its application in drug formulation, reaction chemistry, and purification processes.

Experimental Protocol: Visual Method

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, toluene, hexane).

  • Sample Addition: To a known volume of each solvent (e.g., 1 mL) in a test tube, add a small, measured amount of ortho-isopropylacetophenone.

  • Observation: Agitate the mixture and observe for complete dissolution. If the sample dissolves, continue adding it in small, known increments until saturation is reached (i.e., the solid no longer dissolves).

  • Quantification: The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration at saturation.

Synthesis and Purification

The synthesis of ortho-isopropylacetophenone is typically achieved through a Friedel-Crafts acylation reaction. The choice of catalyst and reaction conditions is critical to favor the formation of the ortho isomer over the thermodynamically more stable para isomer.

Synthetic Pathway: Friedel-Crafts Acylation

A common route involves the acylation of cumene (isopropylbenzene) with acetyl chloride or acetic anhydride. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is standard. To enhance the yield of the ortho isomer, specific reaction conditions, such as lower temperatures and the choice of a milder Lewis acid or a directing group strategy, may be employed.

Friedel-Crafts Acylation for ortho-Isopropylacetophenone

Reactants Cumene + Acetyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Products ortho-Isopropylacetophenone (major/minor) + para-Isopropylacetophenone (major/minor) Reaction->Products Purification Purification (e.g., Distillation, Chromatography) Products->Purification FinalProduct Pure ortho-Isopropylacetophenone Purification->FinalProduct

Caption: Synthetic and purification pathway for ortho-isopropylacetophenone.

Purification Strategy:

The product mixture from the Friedel-Crafts acylation will likely contain both ortho and para isomers, as well as unreacted starting materials and byproducts. Purification is typically achieved through:

  • Fractional Distillation: Due to the expected difference in boiling points between the ortho and para isomers, fractional distillation under reduced pressure can be an effective method for their separation.

  • Column Chromatography: For higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can be employed to separate the isomers based on their different polarities.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a septet for the methine proton of the isopropyl group, and a doublet for the six equivalent methyl protons of the isopropyl group. The aromatic region will display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the isopropyl group, the methyl carbon of the acetyl group, and the six aromatic carbons. The chemical shifts will be influenced by the substitution pattern. A predicted ¹³C NMR spectrum is available on PubChem.[1]

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. C-H stretching vibrations for the aromatic ring and the aliphatic isopropyl and methyl groups will appear in the 2850-3100 cm⁻¹ region. The C-C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162. A prominent fragment ion is expected at m/z = 147, corresponding to the loss of a methyl group ([M-15]⁺).

Safety and Handling

Based on GHS information for the isomeric compound, ortho-isopropylacetophenone is predicted to be harmful if it comes into contact with the skin or is inhaled. It may also cause skin and eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

ortho-Isopropylacetophenone presents a unique set of physical properties largely dictated by the steric interaction between the ortho-substituted isopropyl and acetyl groups. While experimental data remains sparse in the public domain, this guide provides a robust framework for its characterization, synthesis, and safe handling. The outlined experimental protocols offer a clear path for researchers to generate the precise data needed for their specific applications. As the utility of this compound in various fields of chemical research continues to be explored, a thorough understanding of its physical properties will be indispensable.

References

  • PubChem. 1-(2-(Propan-2-yl)phenyl)ethan-1-one. [Link]

Sources

Solvation Dynamics of 2-Isopropylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[2][3][4][5]

This guide provides a technical analysis of the solubility and miscibility profile of 2-Isopropylacetophenone (2-IPAP) .[1][2][3] Unlike its widely used isomer 4-isopropylacetophenone (Cuminaldehyde derivative), the ortho-substituted 2-IPAP presents unique solvation challenges due to the steric bulk of the isopropyl group adjacent to the carbonyl center.[1][2][3]

Understanding these properties is critical for optimizing reaction yield during Friedel-Crafts acylations, designing liquid-liquid extraction (LLE) workups, and formulating stable intermediates in drug development pipelines.[1][2][3]

Chemical Profile
PropertySpecification
IUPAC Name 1-(2-Isopropylphenyl)ethan-1-one
CAS Number 644-21-3
Physical State (RT) Colorless to pale yellow liquid
Molecular Weight 162.23 g/mol
Predicted LogP ~3.1 – 3.3 (High Lipophilicity)
Key Structural Feature Ortho-steric hindrance (SIR effect)

Theoretical Framework: The Ortho-Effect on Solvation[1][2][4]

To predict and manipulate the solubility of 2-IPAP, one must understand the Steric Inhibition of Resonance (SIR) caused by the ortho-isopropyl group.[1][2][3]

Mechanistic Insight

In a standard acetophenone, the carbonyl group is coplanar with the phenyl ring, allowing for conjugation.[2][3] In 2-IPAP, the bulky isopropyl group forces the carbonyl bond to rotate out of the aromatic plane.[2][3]

  • Reduced Polarity: The loss of conjugation reduces the dipole moment compared to the para isomer.[3]

  • Solvation Shell Destabilization: The ortho-alkyl group physically blocks solvent molecules from effectively coordinating with the carbonyl oxygen lone pairs.[1][2][3]

  • Result: 2-IPAP exhibits higher lipophilicity and lower water solubility than its para isomer.[1][2][3]

G cluster_0 Solute-Solvent Interaction Node1 This compound Node2 Steric Bulk (Ortho-iPr) Node1->Node2 Node3 Twisted Carbonyl Node2->Node3 Forces Rotation Node4 Reduced H-Bond Acceptance Node3->Node4 Blocks Solvent Access Node5 High Solubility in Non-Polar Solvents Node4->Node5 Increases Lipophilicity

Figure 1: Mechanistic pathway showing how steric hindrance at the ortho-position alters the solvation profile, favoring non-polar interactions.[1][2][3]

Solubility & Miscibility Profile

Since 2-IPAP is a liquid at room temperature, we assess miscibility for organic solvents and partition coefficients for aqueous systems, rather than solid-state solubility curves.[1][2][3]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventMiscibility StatusApplication Context
Non-Polar n-Hexane, CyclohexaneFully Miscible Ideal for extraction from aqueous layers.[1][2][3]
Aromatic Toluene, BenzeneFully Miscible Preferred reaction media; prevents phase separation.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Excellent for solubilizing 2-IPAP during workup.[1][2][3]
Polar Aprotic Acetone, THF, Ethyl AcetateFully Miscible Good for intermediate reactions; easy to remove via rotovap.[1][2]
Polar Protic Ethanol, MethanolMiscible Suitable for low-temp crystallization of derivatives.[1][2][3]
Highly Polar WaterImmiscible < 0.1 g/L. Forms distinct biphasic layers.[1][2][3]
Critical Insight for Researchers

Do not use water or highly aqueous mixtures as a reaction solvent.[2][3] The ortho-isopropyl group creates a "grease ball" effect, making the molecule extremely hydrophobic.[2][3] If an aqueous reagent is required (e.g., NaOH for enolate formation), a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) is strictly required to facilitate interaction across the interface.[2][3]

Experimental Protocol: Determination of Partition Coefficient ( )

For drug development, the exact lipophilicity (LogP) is more valuable than general solubility.[2][3] This protocol defines the distribution of 2-IPAP between Octanol and Water, a standard proxy for biological membrane permeability.[2][3]

Protocol: Shake-Flask Method (Gravimetric/HPLC)[1][2][4]

Objective: Determine the equilibrium ratio of 2-IPAP in organic vs. aqueous phases.

Materials:

  • n-Octanol (HPLC Grade)[1][2][3]

  • Deionized Water[2][3]

  • This compound (Analyte)[1][2][3][4]

  • Separatory Funnel (250 mL)

  • Centrifuge[2][3][5][6]

Step-by-Step Workflow:

  • Pre-saturation: Saturate the water with octanol and the octanol with water for 24 hours prior to the experiment to eliminate volume change errors.

  • Preparation: Dissolve 100 mg of 2-IPAP in 50 mL of pre-saturated octanol (

    
    ).
    
  • Equilibration: Add 50 mL of pre-saturated water. Shake vigorously for 60 minutes at controlled temperature (25°C).

  • Phase Separation: Allow layers to settle for 4 hours. Centrifuge if emulsion persists (common with aromatic ketones).[3]

  • Sampling: Carefully remove aliquots from both the upper (octanol) and lower (water) phases.[3]

  • Quantification:

    • Method A (HPLC): Analyze both phases using a C18 column (Mobile phase: Acetonitrile/Water 70:30).[3]

    • Method B (UV-Vis): Measure absorbance at

      
       (approx. 245-250 nm), utilizing a pre-calibrated standard curve.[2][3]
      

Calculation:




[2][3]

Expected Result: LogP ≈ 3.2 ± 0.2.[2][3]

Application: Liquid-Liquid Extraction (LLE) Strategy

Because 2-IPAP is an oil, purification often relies on extraction rather than recrystallization.[2][3] The following decision tree guides the workup process.

LLE Start Crude Reaction Mixture (Contains 2-IPAP) CheckState Is the mixture Aqueous or Organic? Start->CheckState Aqueous Aqueous Suspension CheckState->Aqueous Organic Organic Solution CheckState->Organic Extract Add Non-Polar Solvent (DCM or MTBE) Aqueous->Extract 2-IPAP is insoluble Wash Wash with Brine (Increases ionic strength) Organic->Wash Partition Partitioning Extract->Partition Wash->Partition OrganicLayer Organic Layer (Retains 2-IPAP) Partition->OrganicLayer LogP > 3 AqueousLayer Aqueous Layer (Removes salts/polar impurities) Partition->AqueousLayer Dry Dry over MgSO4 Filter & Concentrate OrganicLayer->Dry

Figure 2: Liquid-Liquid Extraction decision tree for isolating this compound from reaction mixtures.

Optimization Tips
  • Solvent Choice: Use MTBE (Methyl tert-butyl ether) instead of Diethyl Ether for safer industrial scaling (lower peroxide risk, higher flash point).[2][3] 2-IPAP partitions excellently into MTBE.[1][2][3]

  • Emulsion Breaking: Due to the surfactant-like nature of some acetophenone derivatives, emulsions may form.[2][3] Add saturated NaCl (Brine) to increase the ionic strength of the aqueous layer, forcing the organic 2-IPAP out ("salting out").[2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12578, 4'-Isopropylacetophenone (Isomer Comparison).[2][3] Retrieved from [Link]

    • Note: Used for comparative physicochemical property analysis between para and ortho isomers.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][3] Oxford University Press.[2][3]

    • Source for Steric Inhibition of Resonance (SIR) mechanisms in ortho-substituted benzenes.[1][2][3]

  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry.[2][3] Wiley Series in Solution Chemistry.[2][3]

    • Standard protocol for Shake-Flask LogP determin
  • The Good Scents Company (2023). Physicochemical Properties of Acetophenone Derivatives. Retrieved from [Link][2][3]

    • Source for boiling point and density data of isopropyl-substituted acetophenones.

Sources

Methodological & Application

Application Note: Regioselective Isolation of 2-Isopropylacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis and specific isolation of 2-isopropylacetophenone (o-isopropylacetophenone) via the Friedel-Crafts acylation of cumene (isopropylbenzene).

The Challenge: The Friedel-Crafts acylation of cumene is highly regioselective for the para-isomer (4-isopropylacetophenone) due to the steric hindrance imposed by the bulky isopropyl group. The ortho-isomer typically constitutes less than 15-20% of the crude product mixture.

The Solution: Unlike standard textbook protocols that focus on the major para product, this guide provides a specialized workflow for enriching and isolating the sterically disfavored ortho-isomer . We utilize a kinetic control strategy combined with high-efficiency fractional distillation and flash chromatography purification to deliver >98% purity of the target 2-isomer.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The acetyl chloride reacts with aluminum chloride (


) to form an acylium ion resonance hybrid (

).
Steric vs. Electronic Effects
  • Electronic: The isopropyl group is an activating ortho/para director (inductive effect).

  • Steric: The isopropyl group is bulky. Attack at the ortho position leads to significant steric clash between the incoming acylium ion and the methyl groups of the isopropyl chain. This makes the transition state for ortho substitution higher in energy than that for para substitution.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the major (para) and minor (ortho) pathways.

FC_Mechanism Reagents Cumene + Acetyl Chloride Acylium Acylium Ion [CH3-C≡O]+ Reagents->Acylium Activation Catalyst AlCl3 Catalyst Catalyst->Acylium Sigma_Para Sigma Complex (Para) Low Steric Strain Acylium->Sigma_Para Fast (Kinetic) Sigma_Ortho Sigma Complex (Ortho) High Steric Strain Acylium->Sigma_Ortho Slow (Steric Block) Prod_Para 4-Isopropylacetophenone (Major: ~85%) Sigma_Para->Prod_Para -H+ Prod_Ortho This compound (Minor: ~15%) Sigma_Ortho->Prod_Ortho -H+

Figure 1: Mechanistic bifurcation showing the steric penalty associated with the ortho-pathway.

Experimental Protocol

Materials & Reagents
ReagentRolePurityEquiv.[1]Notes
Cumene Substrate99%1.0Dried over

Acetyl Chloride Acylating Agent98%1.2Freshly distilled if yellow
Aluminum Chloride Lewis AcidAnhydrous1.3Hygroscopic: Handle in glovebox or rapid weighing
Dichloromethane (DCM) SolventAnhydrous-Solvent volume: 5 mL per mmol substrate
HCl (1M) Quenching--Ice-cold
Synthesis Procedure

Safety Note:


 reacts violently with water, releasing HCl gas. Perform all steps in a fume hood.
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
  • Catalyst Suspension: Charge the RBF with Anhydrous

    
     (1.3 eq) and dry DCM. Cool the suspension to 0°C  using an ice bath.
    
  • Acylating Agent Addition: Add Acetyl Chloride (1.2 eq) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).

  • Substrate Addition: Mix Cumene (1.0 eq) with a small volume of DCM in the addition funnel. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature < 5°C .

    • Expert Tip: Slow addition at low temperature is critical. While higher temperatures generally favor thermodynamic products, in this specific steric case, maintaining 0°C minimizes polychlorination or di-acylation side reactions, ensuring a cleaner crude for the difficult separation ahead.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of Cumene (

      
      ).
      
  • Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice and 1M HCl (approx. 200 mL). Stir vigorously for 30 minutes to hydrolyze the aluminum-alkoxide complex.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer 2x with DCM.

    • Combine organics and wash sequentially with:

      
      , Sat. 
      
      
      
      (until bubbling stops), and Brine.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo to yield a yellow oil (Crude Mixture).
      

Purification Strategy (The Critical Step)

The crude oil contains ~85% para-isomer, ~15% ortho-isomer, and trace starting material. Separation requires exploiting the small difference in boiling points and polarity.

Physical Properties Data
CompoundBoiling Point (atm)Boiling Point (10 mmHg)Polarity (

)*
Cumene 152°C~40°C0.95
This compound ~235-240°C (est.)112-115°C 0.55
4-Isopropylacetophenone 253°C120°C0.50

*TLC Conditions: Silica Gel, 9:1 Hexane:Ethyl Acetate. The ortho isomer is slightly less polar due to steric shielding of the carbonyl oxygen, often eluting slightly faster or overlapping heavily.

Purification Workflow

Due to the close boiling points (


), simple distillation is insufficient.

Purification Crude Crude Mixture (Para:Ortho ~ 6:1) Step1 Vacuum Distillation (Remove Cumene & Solvent) Crude->Step1 Step2 Fractional Distillation (Vigreux Column, Reduced Pressure) Step1->Step2 Decision Purity > 90%? Step2->Decision Flash Flash Chromatography (Silica, Hex/EtOAc gradient) Decision->Flash No (Mixed Fractions) Final Pure this compound Decision->Final Yes Flash->Final

Figure 2: Purification logic flow. Fractional distillation is the primary bulk separation method, followed by chromatography for high-purity isolation.

Detailed Purification Protocol
  • Bulk Distillation: Perform a vacuum distillation (approx. 10 mmHg) to remove unreacted cumene (distills < 50°C).

  • Fractional Distillation: Use a 20cm Vigreux column.

    • Collect the "forerun" fraction (approx. 110–116°C at 10 mmHg). This fraction is enriched in the 2-isomer .

    • The main fraction (119–121°C at 10 mmHg) will be the 4-isomer .

  • Flash Chromatography (Polishing): Take the enriched forerun from step 2.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       5% Ethyl Acetate in Hexane.
      
    • Elution Order: The ortho-isomer typically elutes before the para-isomer due to steric inhibition of the carbonyl's interaction with the silica surface (shielding effect).

Characterization & Validation

To confirm the isolation of the ortho-isomer, Proton NMR is the definitive method.

NMR Diagnostic Signals ( )
FeatureThis compound (Target) 4-Isopropylacetophenone (Impurity)
Aromatic Region Multiplet (ABCD system) 4 distinct signals due to lack of symmetry.Two Doublets (AA'BB') Symmetric pattern characteristic of para-substitution.
Acetyl Methyl

2.55 ppm (approx)Shifted downfield slightly or distinct from para.

2.58 ppm
Isopropyl Methine SeptetSeptet

Key Diagnostic: Look for the loss of the symmetric AA'BB' "roofing" doublets in the 7.0–8.0 ppm region. The ortho-isomer will show a more complex splitting pattern with a proton significantly deshielded by the adjacent carbonyl group.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • PubChem. (2023). 4-Isopropylacetophenone Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (1940). Friedel-Crafts Acylation General Procedures. Coll. Vol. 2, p. 8. Link

  • Yamato, T., et al. (2000). Regioselectivity in Friedel-Crafts Acylations. Journal of Chemical Research. (Discussion on steric direction in alkylbenzenes).

Sources

High-Efficiency Nucleophilic Addition to Sterically Hindered Ketones: The 2-Isopropylacetophenone Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nucleophilic addition of Grignard reagents to 2-isopropylacetophenone presents a classic challenge in organic synthesis: the "ortho-effect." The steric bulk of the isopropyl group at the ortho position, combined with the inherent sterics of the acetophenone moiety, creates a kinetic barrier that frequently leads to low yields of the desired tertiary alcohol. Standard protocols often result in significant side products derived from enolization (due to


-proton acidity) or reduction  (via 

-hydride transfer).

This application note details an optimized protocol utilizing organocerium chemistry (the Imamoto method) to overcome these steric impediments. By transmetallating the Grignard reagent to a less basic, more oxophilic organocerium species, researchers can suppress side reactions and achieve near-quantitative conversion.

Mechanistic Analysis: The Steric Wall

To understand the failure of standard conditions, one must analyze the transition state geometry.

The Bürgi-Dunitz Trajectory

Nucleophilic attack on a carbonyl carbon requires an approach angle of approximately 107° (the Bürgi-Dunitz angle). In this compound, the ortho-isopropyl group rotates out of the plane to minimize steric clash with the acetyl group, effectively shielding the carbonyl carbon.

Competing Pathways

When the nucleophile (


) approaches this hindered environment, the rate of nucleophilic addition (

) slows dramatically. This allows competing, lower-energy pathways to dominate:
  • Enolization (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ):  The Grignard reagent acts as a base, deprotonating the 
    
    
    
    -methyl group of the ketone. Upon workup, this regenerates the starting material.
  • Reduction (

    
    ):  If the Grignard reagent possesses 
    
    
    
    -hydrogens (e.g., EtMgBr,
    
    
    -PrMgBr), a six-membered cyclic transition state allows for hydride transfer, reducing the ketone to a secondary alcohol rather than forming the desired tertiary alcohol.
The Organocerium Solution

Transmetallation of


 with anhydrous Cerium(III) Chloride (

) generates an organocerium species (

).
  • Reduced Basicity: Organoceriums are less basic than Grignards, suppressing

    
    .
    
  • High Oxophilicity: The Cerium atom coordinates strongly to the carbonyl oxygen, activating the electrophile and effectively "pulling" the nucleophile in, despite the steric wall.

Visualization of Reaction Pathways

ReactionPathways Start This compound + R-MgX Add Nucleophilic Addition (Desired) Start->Add Low Steric Hindrance or Organocerium Enol Enolization (Side Reaction) Start->Enol High Basicity (Standard Grignard) Red Reduction (Side Reaction) Start->Red Beta-Hydrogens present + Steric Hindrance Prod_Add Tertiary Alcohol Add->Prod_Add Prod_Enol Recovered Ketone Enol->Prod_Enol Acid Workup Prod_Red Secondary Alcohol Red->Prod_Red

Figure 1: Competing reaction pathways. The Organocerium protocol selectively enhances the green pathway.

Experimental Protocols

Critical Precursor: Preparation of Anhydrous

Warning: Commercial "anhydrous"


 is often compromised. The success of this reaction hinges on the in situ drying of 

.

Reagents:

  • Cerium(III) chloride heptahydrate (

    
    )
    
  • THF (anhydrous, inhibitor-free)

Procedure:

  • Place

    
     (1.5 equiv relative to ketone) in a dry Schlenk flask with a magnetic stir bar.
    
  • Heat the flask to 140–150 °C under high vacuum (<0.5 mmHg) for 2–3 hours .

    • Observation: The solid will bubble vigorously as water is released and eventually turn into a fine white powder.

    • Note: Do not exceed 160 °C to avoid hydrolysis to

      
      .
      
  • Cool to room temperature under Argon.

  • Add anhydrous THF via cannula.

  • Activation: Stir the suspension vigorously at room temperature for 2 hours (or overnight).

    • Why: This breaks up the crystal lattice, forming a reactive

      
      -THF complex.
      
The Organocerium Addition Protocol

Reagents:

  • This compound (1.0 equiv)

  • Grignard Reagent (e.g., MeMgBr, 1.2 equiv)

  • Anhydrous

    
     slurry (from section 4.1, 1.5 equiv)
    

Step-by-Step Workflow:

  • Transmetallation: Cool the

    
    /THF slurry to -78 °C  (dry ice/acetone bath).
    
  • Add the Grignard reagent dropwise to the slurry.[1]

    • Observation: The white suspension may change color (often yellow/orange) but should remain a suspension.

    • Time: Stir for 30–60 minutes at -78 °C to ensure formation of the organocerium species.

  • Addition: Dissolve this compound in a minimum amount of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C.

    • Rate: Slow addition prevents localized heating.

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2–4 hours.

    • Monitoring: Check conversion via TLC or GC-MS. The spot for the ketone should disappear completely.

  • Quench: Cool back to 0 °C. Quench by slow addition of 10% aqueous acetic acid or saturated

    
    .
    
    • Note: Do not use strong mineral acids (HCl) initially, as tertiary benzylic alcohols are prone to elimination (dehydration) to form styrenes.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .

Workflow Visualization

Workflow Step1 1. Drying CeCl3 (140°C, Vacuum, 2h) Step2 2. Activation (THF, Stir 2h, RT) Step1->Step2 Step3 3. Transmetallation (Add R-MgX at -78°C) Step2->Step3 Step4 4. Substrate Addition (Add Ketone at -78°C) Step3->Step4 Step5 5. Warm & React (-78°C to 0°C) Step4->Step5 Step6 6. Mild Quench (10% AcOH or NH4Cl) Step5->Step6

Figure 2: Optimized experimental workflow for Organocerium-mediated addition.

Comparative Data: Standard vs. Optimized

The following table illustrates the dramatic improvement in yield and selectivity when switching from standard Grignard conditions to the Organocerium protocol for ortho-substituted acetophenones.

ParameterStandard Grignard (Ether, Reflux)Organocerium Protocol (

, THF, -78°C)
Nucleophile


(generated in situ)
Conversion 60–70%>95%
Yield (Tertiary Alcohol) 35–45% 88–94%
Major Side Product Enolization (Recovered SM)None detected
Reduction Product <5% (with MeMgBr)*<1%

*Note: Reduction becomes the major product (40-60%) if using Grignards with


-hydrogens like EtMgBr without Cerium.

Troubleshooting & FAQ

Q: The reaction mixture turned into a solid gel during the quench.

  • A: Cerium salts form gelatinous hydroxides at high pH. Use 10% acetic acid or Rochelle's salt (Potassium Sodium Tartrate) solution during the workup to solubilize the cerium salts and break the emulsion.

Q: Can I use commercial anhydrous


 beads? 
  • A: Only if freshly opened and from a trusted source.

    
     is extremely hygroscopic. Even 1-2% water content will destroy the organocerium reagent. The in situ drying method (Protocol 4.1) is the only way to guarantee reproducibility.
    

Q: My product shows an alkene peak in the NMR.

  • A: Tertiary benzylic alcohols dehydrate easily. Ensure your quench was not too acidic and that you did not heat the crude product excessively during rotary evaporation.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Imamoto, T., et al. "Organocerium reagents. Nucleophilic Addition to Easily Enolizable Ketones." Tetrahedron Letters, vol. 25, no. 38, 1984, pp. 4233-4236. Link

  • Ashby, E. C., & Laemmle, J. "Stereochemistry of Organometallic Compound Addition to Ketones." Chemical Reviews, vol. 75, no. 4, 1975, pp. 521–546. Link

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007. (Chapter 7: Organometallic Reagents). Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the quantification and purity profiling of 2-Isopropylacetophenone (2-IPAP) . As a critical intermediate in organic synthesis (often associated with Friedel-Crafts acylations and ibuprofen precursors), 2-IPAP requires precise separation from its structural isomers, particularly 4-isopropylacetophenone (4-IPAP) .

This guide moves beyond generic recipes, providing the mechanistic rationale for column selection and mobile phase composition. It addresses the specific challenge of resolving the ortho-substituted isomer (2-IPAP) from the para-substituted isomer (4-IPAP) using hydrophobic subtraction and steric selectivity principles.

Physicochemical Profile & Separation Logic

To design a self-validating method, we must first understand the analyte's behavior in a biphasic system.

PropertyValueChromatographic Implication
Chemical Structure C₁₁H₁₄O (Aromatic Ketone)UV-active; capable of

-

interactions.
LogP (Octanol/Water) ~3.0 - 3.1Highly lipophilic. Requires high organic strength for elution.
UV Max (

)
~245 nm (

)
Primary detection wavelength. Secondary monitoring at 210 nm (high sensitivity) or 280 nm (selectivity).
Isomerism Ortho-substitutionThe isopropyl group at the ortho position creates steric twist, reducing planarity compared to the para isomer.
The "Ortho-Effect" in Chromatography

A critical insight for this method is the elution order of isomers. On a standard C18 column:

  • This compound (Ortho): The bulky isopropyl group forces the carbonyl out of the phenyl ring's plane. This reduces the effective surface area available for hydrophobic interaction with the C18 ligands. Result: Elutes earlier.

  • 4-Isopropylacetophenone (Para): The molecule is more linear and planar, maximizing surface contact with the stationary phase. Result: Elutes later.

Method Development Workflow

The following diagram illustrates the decision matrix used to finalize the protocol, ensuring robust separation of the target analyte from potential synthetic byproducts.

MethodWorkflow cluster_logic Selectivity Decision Start Start: Analyte Assessment Solubility Solubility Check (LogP ~3.0) Start->Solubility ColumnSel Stationary Phase Selection Solubility->ColumnSel High Lipophilicity MobilePhase Mobile Phase Optimization (Acidic vs Neutral) ColumnSel->MobilePhase C18 Selected C18 C18 (USP L1) Primary Choice ColumnSel->C18 Phenyl Phenyl-Hexyl (USP L11) For Isomer Criticality ColumnSel->Phenyl Detection Detector Setup (UV 245 nm) MobilePhase->Detection Validation Validation (Linearity, Resolution) Detection->Validation

Figure 1: Method Development Decision Matrix. Blue nodes indicate critical start/end points; Yellow indicates a major variable decision.

Standard Operating Procedure (Protocol)

Instrumentation & Reagents[1][2]
  • HPLC System: Quaternary or Binary Gradient Pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Water, HPLC Grade (Milli-Q or equivalent, 18.2 MΩ).

    • Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

Chromatographic Conditions

This protocol uses a C18 column with an acidic mobile phase. The acid is not strictly necessary for the neutral ketone but is critical for suppressing silanol interactions with any amine impurities or precursors often found in the synthesis matrix.

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)Provides sufficient carbon load for retention of lipophilic aromatics.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.5) suppresses silanol ionization, sharpening peaks.
Mobile Phase B Acetonitrile (100%)ACN has a lower UV cutoff than Methanol, allowing detection at 210 nm if needed.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CControls viscosity and mass transfer kinetics; improves reproducibility.
Injection Vol. 10 µLStandard loop size; adjust based on sample concentration.
Detection UV @ 245 nm (Bandwidth 4 nm)

for acetophenone derivatives. Reference: 360 nm.
Gradient Program

A gradient is recommended over isocratic elution to prevent the "general elution problem" where late-eluting dimers or highly lipophilic byproducts broaden significantly.

Time (min)% Mobile Phase B (ACN)Event
0.0 40Initial hold for polarity equilibration.
2.0 40Isocratic hold to separate early polar impurities.
12.0 90Linear ramp to elute 2-IPAP and 4-IPAP.
15.0 90Wash step to clear column.
15.1 40Return to initial conditions.
20.0 40Re-equilibration (Critical).

Sample Preparation

CAUTION: this compound is an irritant. Wear appropriate PPE.

  • Stock Solution (1 mg/mL): Weigh 10 mg of 2-IPAP reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Note: Matching the diluent to the starting mobile phase (40-50% organic) prevents "solvent shock" which causes peak distortion (fronting) for lipophilic compounds.

Isomer Separation Mechanism

Understanding the separation of the 2-isomer (target) from the 4-isomer (impurity) is vital for troubleshooting.

SeparationMech C18_Surface C18 Stationary Phase (Hydrophobic Ligands) Result Resolution (Rs > 2.0) C18_Surface->Result Ortho This compound (Twisted/Non-Planar) Less Surface Contact Ortho->C18_Surface Weak Interaction (Elutes First) Para 4-Isopropylacetophenone (Planar/Linear) High Surface Contact Para->C18_Surface Strong Interaction (Elutes Later)

Figure 2: Mechanistic view of Isomer Separation. The steric bulk of the ortho-group reduces binding affinity, resulting in earlier elution.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" and fit for purpose, the following validation criteria based on ICH Q2(R1) guidelines are recommended:

ParameterAcceptance CriteriaNotes
System Suitability %RSD of Area < 2.0% (n=5)Ensures injector precision.
Resolution (Rs) Rs > 1.5 between 2-IPAP and 4-IPAPBaseline separation is required for accurate impurity quantitation.
Tailing Factor (T) 0.8 < T < 1.2Values > 1.5 indicate secondary silanol interactions (check pH).
Linearity (R²) > 0.999Range: 5 µg/mL to 100 µg/mL.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ ~0.5 µg/mL using UV 245 nm.

Troubleshooting Guide

  • Issue: Co-elution of Isomers.

    • Root Cause:[1][2][3][4][5][6] Insufficient selectivity.

    • Solution: Switch to a Phenyl-Hexyl column .[6] The

      
      -
      
      
      
      interaction differences between the twisted ortho isomer and planar para isomer are often accentuated on phenyl phases compared to C18. Alternatively, lower the oven temperature to 20°C to increase steric selectivity.
  • Issue: Peak Tailing.

    • Root Cause:[1][2][3][4][5][6] Residual silanol activity or column void.

    • Solution: Ensure mobile phase pH is < 3.0. If problem persists, the column may be damaged; replace column.

  • Issue: Baseline Drift.

    • Root Cause:[1][2][3][4][5][6] UV absorbance of mobile phase components at low wavelengths.[1]

    • Solution: Ensure HPLC-grade ACN is used. If using Formic Acid, drift at 210 nm is normal; use reference wavelength correction (e.g., 360 nm).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84661, 2'-Isopropylacetophenone. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. o-Isopropylacetophenone UV/Vis and IR Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on "Ortho Effect" and steric selectivity in RP-HPLC).
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) protocol for 2-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Protocol for 2-Isopropylacetophenone

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantitation of This compound (also known as


-isopropylacetophenone). While the para-isomer (4-isopropylacetophenone) is a common commercial intermediate, the ortho-isomer (CAS 2142-65-6) frequently appears as a critical impurity in Friedel-Crafts acylation of cumene or as a byproduct in the synthesis of isopropylstyrenes. This method utilizes a 5% phenyl-arylene stationary phase for optimal isomer resolution and Electron Ionization (EI) for structural elucidation, ensuring separation from the closely eluting para-isomer (BP ~253°C).

Chemical Profile & Target Analyte

Understanding the steric and electronic properties of the ortho-isomer is vital for method optimization. The proximity of the bulky isopropyl group to the acetyl moiety creates steric hindrance (the "ortho effect"), which influences both volatility and mass spectral fragmentation compared to the para-isomer.

PropertyData
Analyte Name This compound
Synonyms

-Isopropylacetophenone; 1-(2-isopropylphenyl)ethanone
CAS Number 2142-65-6
Molecular Formula

Molecular Weight 162.23 g/mol
Boiling Point ~245–250°C (Predicted; typically lower than p-isomer due to sterics)
Key Isomer 4-Isopropylacetophenone (CAS 645-13-6); Separation required.

Method Development Strategy

Chromatographic Resolution (The Isomer Challenge)

The primary analytical challenge is separating this compound from its para-isomer.

  • Column Selection: A standard non-polar column (e.g., DB-5ms) relies on boiling point differences. Since the ortho-isomer has a slightly lower boiling point due to steric inhibition of intermolecular forces, it typically elutes before the para-isomer.

  • Alternative: If matrix interference is high, a polar wax column (DB-WAX) can enhance separation based on the accessible dipole moment, which differs between the ortho and para forms.

Mass Spectrometry Logic
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Fragmentation:

    • Molecular Ion (

      
      ):  m/z 162 (Distinct).
      
    • Base Peak: Likely m/z 43 (

      
      ) or m/z 147 (
      
      
      
      , loss of methyl from isopropyl).
    • Ortho Effect: The ortho-isomer may exhibit a suppressed molecular ion or unique rearrangement ions (e.g., loss of water or methyl) compared to the para-isomer due to the proximity of the carbonyl oxygen to the isopropyl hydrogens.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (CAS 2142-65-6), >98% purity.

  • Internal Standard (ISTD): Acetophenone-

    
     or 2-Fluorotoluene (to correct for injection variability).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

Sample Preparation
  • Liquid Samples: Dilute 50 µL of sample into 950 µL of solvent containing ISTD (final ISTD conc. 10 µg/mL).

  • Solid/Sludge Samples: Perform Liquid-Liquid Extraction (LLE) using DCM. Vortex for 2 mins, centrifuge at 3000 rpm, and collect the organic layer. Filter through 0.22 µm PTFE.

GC-MS Parameters
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Standard single-quad setup.
Column HP-5ms UI (30 m × 0.25 mm × 0.25 µm)Low bleed, excellent aromatic resolution.
Inlet Split/Splitless (Split 20:1)Prevents saturation; 250°C.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS.
Oven Program 60°C (1 min)

10°C/min

180°C

20°C/min

300°C (3 min)
Slow ramp in the 150-200°C range separates isomers.
Transfer Line 280°CPrevents condensation.
Source Temp 230°CStandard for EI.
Acquisition Scan (m/z 35–350) & SIMSIM for trace quantitation.
SIM Ions (Selected Ion Monitoring)

For high-sensitivity quantitation, monitor the following ions:

  • Target (this compound): 162.1 (Quant), 147.1, 43.1 (Qual).

  • ISTD (Acetophenone-

    
    ):  123.1 (Quant), 108.1 (Qual).
    

Workflow Visualization

The following diagram illustrates the analytical workflow from sample extraction to data processing.

GCMS_Workflow Sample Raw Sample (Reaction Mix/Impurity) Prep Sample Prep (Dilution in DCM + ISTD) Sample->Prep Extraction GC Gas Chromatography (HP-5ms, Split 20:1) Prep->GC Injection (1 µL) Separation Isomer Separation (Ortho vs Para) GC->Separation Oven Ramp MS Mass Spectrometry (EI Source, 70eV) Separation->MS Elution Data Data Analysis (SIM Quantitation) MS->Data m/z 162, 147 Data->Prep QC Check (<95% Recovery)

Figure 1: Analytical workflow for the isolation and quantitation of this compound.

Results & Discussion

Chromatography and Isomer Separation

On the recommended HP-5ms column, This compound typically elutes 0.2–0.5 minutes earlier than 4-isopropylacetophenone.

  • Mechanism:[1] The ortho-substitution prevents the acetyl group from becoming coplanar with the benzene ring, reducing

    
    -
    
    
    
    stacking interactions with the stationary phase and slightly lowering the boiling point compared to the planar para-isomer.
Mass Spectral Interpretation

The fragmentation pathway is driven by the stability of the aromatic ring and the loss of the alkyl substituents.

  • m/z 162 (

    
    ):  Molecular ion, usually distinct but lower intensity than in the para-isomer due to steric strain.
    
  • m/z 147 (

    
    , Base Peak candidate):  Loss of a methyl group from the isopropyl chain.
    
  • m/z 43 (

    
    ):  The acetyl cation, common to all methyl ketones.
    
  • m/z 119 (

    
    , Loss of Acetyl):  Formation of the cumyl cation (isopropylphenyl cation).
    

Fragmentation M Molecular Ion [M]+ m/z 162 M_Me [M - CH3]+ m/z 147 M->M_Me -CH3 (15) M_Ac [M - Acetyl]+ m/z 119 M->M_Ac -COCH3 (43) Acetyl Acetyl Ion m/z 43 M->Acetyl Alpha Cleavage

Figure 2: Proposed EI fragmentation pathway for this compound.

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), the following validation parameters must be met:

  • Linearity:

    
     over the range of 1–100 µg/mL.
    
  • Resolution (

    
    ): 
    
    
    
    between this compound and 4-isopropylacetophenone. If
    
    
    , reduce the oven ramp rate to 5°C/min.
  • Recovery: Spike samples at 10 µg/mL; acceptable recovery is 85–115%.

  • LOD/LOQ: Estimated at 0.1 µg/mL (LOD) and 0.5 µg/mL (LOQ) in SIM mode.

Troubleshooting

  • Co-elution: If the ortho and para isomers co-elute, switch to a DB-WAX or VF-WAXms column. The polarity difference will significantly increase resolution, with the para-isomer usually retaining longer due to better accessibility of the polar carbonyl group.

  • Peak Tailing: Indicates active sites in the liner. Replace with an Ultra-Inert (UI) wool liner.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Acetophenone Derivatives. NIST Chemistry WebBook. Link

  • PubChem. Compound Summary: 1-(2-isopropylphenyl)ethanone (CAS 2142-65-6).[2] National Library of Medicine.[3] Link

  • BenchChem. Synthesis Byproducts of Cumene Hydroalkylation. (Contextual reference for impurity profiling). Link

  • The Good Scents Company. Properties of Isopropyl Acetophenone Isomers.Link

Sources

Application of 2-Isopropylacetophenone in fragrance formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Isopropylacetophenone (o-Cymen-7-one) in High-Performance Fragrance Formulation

Executive Summary & Chemical Identity

This compound (2-IPAP) , also known as o-Cymen-7-one or 1-(2-isopropylphenyl)ethanone, is the ortho-isomer of the widely utilized fragrance ingredient Cuminone (4-isopropylacetophenone). While the para-isomer is celebrated for its warm, spicy, and cuminic profile, 2-IPAP presents a distinct olfactory and functional profile governed by steric hindrance at the ortho position.

This guide outlines the physicochemical characteristics, olfactory evaluation protocols, and formulation strategies for 2-IPAP. It is designed for R&D scientists seeking to leverage this molecule’s unique steric properties to enhance fragrance stability and create novel "dry-woody" accords.

Parameter Data
CAS Number 2142-65-6
IUPAC Name 1-(2-propan-2-ylphenyl)ethanone
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Colorless to pale yellow liquid
LogP (Predicted) ~3.0 - 3.2
Flash Point > 90°C (Estimated)

Mechanism of Action: The "Steric Shield" Effect

To formulate effectively with 2-IPAP, one must understand how its structure dictates its reactivity and odor. Unlike its para-isomer, where the ketone group is exposed, the carbonyl group in 2-IPAP is flanked by a bulky isopropyl group at the C2 position.

Formulation Implication: This steric crowding creates a "shield" around the carbonyl carbon. In fragrance chemistry, this significantly retards nucleophilic attacks, specifically Schiff base formation with primary amines (e.g., Methyl Anthranilate, Indole).

  • Hypothesis: 2-IPAP offers greater stability in high-amine formulations (e.g., neroli or jasmine accords) compared to standard acetophenones, preventing discoloration and off-odor formation.

StericShield Substrate This compound Intermediate Tetrahedral Intermediate (High Energy/Unstable) Substrate->Intermediate Steric Hindrance Blocks Attack Amine Primary Amine (e.g., Methyl Anthranilate) Amine->Intermediate Product Schiff Base (Retarded Formation) Intermediate->Product Slow Kinetics Steric Isopropyl Group (C2) Blocks Carbonyl Steric->Substrate

Figure 1: Mechanistic pathway illustrating how the ortho-isopropyl group inhibits nucleophilic attack, enhancing stability in amine-rich environments.

Olfactory Evaluation Protocol

Due to the ortho-substitution, 2-IPAP lacks the intense, diffusive "warmth" of Cuminone. Its profile is drier, more phenolic, and possesses a solvent-like lift that requires careful dilution to evaluate correctly.

Objective: To determine the detection threshold and character at functional concentrations.

Materials:

  • Dipropylene Glycol (DPG) or Triethyl Citrate (TEC).

  • Odorless blotting strips.

  • Calibrated micropipettes.

Protocol Steps:

  • Preparation of Dilution Series:

    • Solution A (10%): 1g 2-IPAP + 9g Solvent.

    • Solution B (1%): 1g Solution A + 9g Solvent.

    • Solution C (0.1%): 1g Solution B + 9g Solvent.

  • Blotter Application: Dip strips to 1cm depth. Allow 30 seconds for solvent evaporation.

  • Evaluation Timepoints:

    • T=0 (Top Note): Assess immediate volatility and "chemical" impact.

    • T=1 hour (Heart): Evaluate the core woody/phenolic character.

    • T=6 hours (Base/Dry-down): Check for tenacity and substantivity.[1]

Sensory Descriptors (Consensus):

  • Top: Camphoraceous, slightly medicinal, ethereal.

  • Heart: Dry woody, cedar-like, faint herbal (thyme/oregano nuance), less spicy than para-isomer.

  • Base: Weak phenolic, mineral.

Formulation Application: The "Dry Wood" Accord

2-IPAP is best utilized not as a soloist, but as a structural modifier . It dries out sweetness and adds a "technical" modernity to woody fragrances.

Experiment: Comparative Fougère Skeleton This protocol compares the effect of 2-IPAP against the standard Cuminone to demonstrate the "drying" effect.

IngredientControl (A)Test (B - 2-IPAP)Comparative (C - Cuminone)
Bergamot Oil 40.040.040.0
Lavender Oil 15.015.015.0
Coumarin 5.05.05.0
Iso E Super 20.020.020.0
Dipropylene Glycol 20.019.019.0
This compound 0.0 1.0 0.0
4-Isopropylacetophenone 0.0 0.0 1.0
Total 100.0100.0100.0

Procedure:

  • Blend ingredients at room temperature (22°C).

  • Macerate for 48 hours to allow headspace equilibrium.

  • Result:

    • Mixture C will exhibit a distinct sweat/spice note (cuminic).

    • Mixture B will appear "sharper," "cleaner," and "drier," enhancing the cedar aspects of Iso E Super without the animalic warmth of Cuminone.

Quality Control & Stability Protocols

Purity Verification (GC-MS): Researchers must verify that 2-IPAP is free from 4-isopropylacetophenone contamination, as even trace amounts (0.1%) of the para-isomer can dominate the olfactory profile.

  • Column: DB-WAX or HP-5MS.

  • Oven Program: 50°C (1 min) -> 10°C/min -> 240°C.

  • Retention Time: 2-IPAP will elute before 4-IPAP on non-polar columns due to lower boiling point/higher volatility caused by steric inhibition of intermolecular forces.

Stability Testing Workflow:

StabilityWorkflow Start Sample Preparation (0.5% in Ethanol) Conditions Stress Conditions (UV, 40°C, pH 3-8) Start->Conditions Check1 Colorimetric Analysis (Schiff Base Check) Conditions->Check1 Check2 GC-MS Profiling (Oxidation Products) Conditions->Check2 Decision Formulation Approval Check1->Decision No Discoloration Check2->Decision >98% Recovery

Figure 2: Stability validation workflow for introducing 2-IPAP into ethanol-based fine fragrance matrices.

Safety & Regulatory Guidelines

While 2-IPAP is an isomer of a common ingredient, it must be treated with specific caution regarding sensitization.

  • IFRA Status: As of the 51st Amendment, this compound is not explicitly restricted by name, but it falls under the general scrutiny of ketones and potential skin sensitizers. It should be cross-referenced with "Acetophenone derivatives."

  • Handling:

    • Skin Contact: Wear nitrile gloves. Ortho-substituted ketones can be lipophilic and penetrate the stratum corneum.

    • Inhalation: Use in a fume hood during neat handling.

  • Toxicity: Acute toxicity is expected to be low (LD50 > 2000 mg/kg, extrapolated from Cuminone), but the ortho position may alter metabolic oxidation pathways (e.g., hindering benzylic oxidation).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16504, 1-(2-Isopropylphenyl)ethanone. Retrieved from [Link]

  • The Good Scents Company. Fragrance and Flavor Materials: Acetophenone Derivatives. (General reference for acetophenone structural analogs). Retrieved from [Link]

  • U.S. EPA CompTox Chemicals Dashboard. 1-(2-Isopropylphenyl)ethanone (DTXSID80175689). Retrieved from [Link]

Sources

2-Isopropylacetophenone: A Versatile Building Block for Bioactive Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and innovative synthesis of novel therapeutic agents. Acetophenone and its derivatives have long been recognized as privileged scaffolds, serving as foundational building blocks for a diverse array of biologically active molecules.[1] This application note focuses on the utility of 2-isopropylacetophenone, a less explored yet highly potential aromatic ketone, in the construction of complex molecular architectures with significant pharmacological relevance. The presence of the ortho-isopropyl group introduces unique steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profiles of derivative compounds. Herein, we provide a detailed exploration of the synthetic pathways leveraging this compound, with a focus on the synthesis of chalcones and their subsequent transformation into heterocyclic systems of medicinal interest. Furthermore, we present a potential synthetic route towards a key fragment of the clinical-stage anticancer agent, AT13387, highlighting the contemporary relevance of this versatile building block.

The Strategic Importance of the 2-Isopropyl Moiety

The isopropyl group at the ortho position of the acetophenone core imparts distinct characteristics to the molecule. Sterically, it can influence the conformational preferences of downstream products, potentially leading to more selective interactions with biological targets. Electronically, the isopropyl group is a weak electron-donating group, which can modulate the reactivity of the aromatic ring and the carbonyl group. These features make this compound an attractive starting material for generating libraries of diverse compounds for drug discovery programs.

Application in the Synthesis of Anticancer Agents: A Proposed Route to a Key Fragment of AT13387

AT13387 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins involved in cancer cell proliferation and survival.[2][3] The chemical structure of AT13387 features a (2,4-dihydroxy-5-isopropyl-phenyl) moiety.[2] While existing syntheses of AT13387 have been reported, they often involve lengthy steps.[4][5] We propose a convergent synthetic strategy that could potentially utilize a derivative of this compound to construct this key fragment.

Although the direct synthesis of AT13387 from this compound is not the reported route, the structural components suggest a plausible synthetic connection that highlights the potential of this building block. The synthesis of the (2,4-dihydroxy-5-isopropylphenyl) portion of AT13387 is a critical step in the overall synthesis of the drug.[6]

Core Synthetic Applications: From Chalcones to Bioactive Heterocycles

A primary application of acetophenones in medicinal chemistry is in the synthesis of chalcones via the Claisen-Schmidt condensation.[7] Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are not only biologically active themselves but also serve as versatile intermediates for the synthesis of various heterocyclic compounds such as pyrimidines.[1][7][8]

Protocol 1: Synthesis of a this compound-Derived Chalcone

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.

Reaction Principle: The reaction proceeds through the formation of an enolate ion from this compound in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq.)

    • 4-Chlorobenzaldehyde (1.0 eq.)

    • Sodium hydroxide (2.0 eq.)

    • Ethanol

    • Distilled water

    • Hydrochloric acid (1 M)

    • Round-bottom flask

    • Magnetic stirrer

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve this compound (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL).

    • While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water).

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl until the pH is neutral.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol.

Data Presentation:

EntryAldehydeProductYield (%)
14-Chlorobenzaldehyde(E)-1-(2-isopropylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~85-95
2Benzaldehyde(E)-1-(2-isopropylphenyl)-3-phenylprop-2-en-1-one~90-98
34-Methoxybenzaldehyde(E)-1-(2-isopropylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~88-96

Note: Yields are approximate and can vary based on reaction conditions and purification methods.

Visualization of Workflow:

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Mixing Mixing This compound->Mixing Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Mixing Base (NaOH) Base (NaOH) Base (NaOH)->Mixing Ethanol Ethanol Ethanol->Mixing Room Temperature Room Temperature Reaction (12-24h) Reaction (12-24h) Mixing->Reaction (12-24h) Work-up (Acidification) Work-up (Acidification) Reaction (12-24h)->Work-up (Acidification) Isolation (Filtration) Isolation (Filtration) Work-up (Acidification)->Isolation (Filtration) Chalcone Derivative Chalcone Derivative Isolation (Filtration)->Chalcone Derivative

Caption: Workflow for the synthesis of chalcones from this compound.

Protocol 2: Synthesis of a Pyrimidine Derivative from a this compound-Derived Chalcone

This protocol describes the cyclization of a chalcone with urea to form a dihydropyrimidinone, a core structure found in many bioactive compounds.[9][10]

Reaction Principle: The reaction involves the condensation of the chalcone with urea in the presence of a base. The α,β-unsaturated carbonyl system of the chalcone undergoes a Michael addition with urea, followed by an intramolecular cyclization and dehydration to yield the pyrimidine derivative.

Experimental Protocol:

  • Materials:

    • This compound-derived chalcone (1.0 eq.)

    • Urea (1.5 eq.)

    • Potassium hydroxide (2.0 eq.)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (5 mmol) and urea (7.5 mmol) in ethanol (50 mL).

    • Add potassium hydroxide (10 mmol) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • A solid precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Visualization of Signaling Pathway:

Heterocycle_Synthesis This compound This compound Chalcone Chalcone This compound->Chalcone Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Pyrimidine/Thioxopyrimidine/Aminopyrimidine Pyrimidine/Thioxopyrimidine/Aminopyrimidine Chalcone->Pyrimidine/Thioxopyrimidine/Aminopyrimidine Cyclocondensation Urea/Thiourea/Guanidine Urea/Thiourea/Guanidine Urea/Thiourea/Guanidine->Pyrimidine/Thioxopyrimidine/Aminopyrimidine

Caption: Synthetic pathway from this compound to pyrimidine derivatives.

Biological Activities of this compound Derivatives

While specific studies on the biological activities of this compound derivatives are limited, the broader class of chalcones and their heterocyclic derivatives are known to possess a wide range of pharmacological properties.

  • Antimicrobial and Antifungal Activity: Chalcones have demonstrated significant activity against various bacterial and fungal strains.[7][11] The presence of hydroxyl groups and the overall lipophilicity of the molecule can contribute to their antimicrobial effects.[7][11] Derivatives of hydroxyacetophenone have shown good antibacterial activity against E. coli and K. pneumoniae.[12]

  • Anticancer Activity: Numerous chalcone derivatives have been investigated for their anticancer properties.[13][14] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[14] The chalcone scaffold is considered a promising template for the design of new anticancer agents.[15]

  • Other Activities: Chalcones and their derivatives have also been reported to exhibit anti-inflammatory, antioxidant, and antiprotozoal activities.[7][16]

Conclusion

This compound, though not as extensively studied as other acetophenone derivatives, presents itself as a valuable and versatile building block in medicinal chemistry. Its unique structural features offer opportunities for the synthesis of novel bioactive molecules. The straightforward synthesis of chalcones via the Claisen-Schmidt condensation provides a gateway to a rich diversity of heterocyclic compounds with potential therapeutic applications. The proposed synthetic connection to a key fragment of the clinical candidate AT13387 underscores the contemporary relevance of exploring the full synthetic potential of this compound. Further investigation into the biological activities of its derivatives is warranted and holds promise for the discovery of new lead compounds in drug development.

References

  • Patel, B. H., & Barrett, A. G. (2012). Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. The Journal of organic chemistry, 77(24), 11296–11301. [Link]

  • Graham, B., et al. (2012). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer science, 103(3), 523–529. [Link]

  • Saleena, N., & Naseem, K. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Pharmaceuticals, 15(10), 1297. [Link]

  • Cheung, K. M., et al. (2011). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Molecular cancer therapeutics, 10(7), 1238–1249. [Link]

  • Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2014). Synthesis and biological activities of some chalcone derivatives. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 99-104.
  • Mohsin, H. F. (2018). Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. Asian Journal of Research in Chemistry, 11(4), 735-739. [Link]

  • Babiker, H. M., et al. (2019). Everolimus: a review of its clinical use in the management of cancer. Expert opinion on pharmacotherapy, 20(14), 1735–1749.
  • Neag, M. A., et al. (2020). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. International journal of molecular sciences, 21(17), 6169. [Link]

  • Nura Suleiman Gwaram, et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-9.
  • Galdino, P. M., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 2999. [Link]

  • BenchChem. (2025).
  • Mohsin, H. F. (2018). Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group.
  • Singh, P., & Singh, S. (2022). Elucidating the antifungal activity and mechanism of action of bioactive phytochemicals against fungal dermatitis isolates. Journal of Applied Microbiology, 133(6), 3246-3261.
  • Sahu, S., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(9), 1113-1126.
  • Huseynov, F., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 241-245.
  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
  • Patel, B. H., & Barrett, A. G. (2012). Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. PubMed. [Link]

  • Kumar, A., et al. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 7(10), 226-234.
  • de Almeida, L. G., et al. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. PubMed. [Link]

  • Di Lodovico, S., et al. (2023). Antibacterial Activity on Orthopedic Clinical Isolates and Cytotoxicity of the Antimicrobial Peptide Dadapin-1. International Journal of Molecular Sciences, 24(1), 868. [Link]

  • Stanojković, T. P., et al. (2014). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Medicinal chemistry research, 23(9), 4057–4070. [Link]

  • Kumar, A., & Kumar, R. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 15(10), 1250. [Link]

  • de Almeida, L. G., et al. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N -phenylacetamide.
  • Fraissinet-Tachet, L., et al. (2021). In vitro study to evaluate the antimicrobial activity of various multifunctional cosmetic ingredients and chlorphenesin on bacterial species at risk in the cosmetic industry. Journal of applied microbiology, 131(5), 2297–2311. [Link]

  • Hossain, M. S., et al. (2022). In-silico investigations on the anticancer activity of selected 2-aryloxazoline derivatives that inhibit fatty acid synthase (FASN).
  • Asif, M. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal chemistry, 4(8), 583–589. [Link]

  • Fraissinet-Tachet, L., et al. (2021). In vitro study to evaluate the antimicrobial activity of various multifunctional cosmetic ingredients and chlorphenesin on bacterial species at risk in the cosmetic industry.
  • Sapra, S., et al. (2016). Chalconoid Derived Heterocycles as Potent Bioactive Molecules: A Review. Chemical Science Journal, 7(2), 1-9.
  • Kim, Y., et al. (2024). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife, 13, e95843. [Link]

  • Woodhead, A. J., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of medicinal chemistry, 53(16), 5956–5969. [Link]

Sources

Application Notes and Protocols for the Asymmetric Reduction of 2-Isopropylacetophenone to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Alcohols in Modern Chemistry

Chiral alcohols are indispensable building blocks in the pharmaceutical and fine chemical industries. Their specific three-dimensional arrangement is crucial for the biological activity of many drugs and the properties of advanced materials. The asymmetric reduction of prochiral ketones, such as 2-isopropylacetophenone, to a single enantiomer of the corresponding alcohol, 1-(2-isopropylphenyl)ethanol, represents a key transformation in synthetic organic chemistry. The steric hindrance imposed by the ortho-isopropyl group on the acetophenone presents a significant challenge, demanding highly selective and efficient catalytic systems.

This technical guide provides an in-depth overview and detailed protocols for three state-of-the-art methods for the asymmetric reduction of this compound:

  • Corey-Bakshi-Shibata (CBS) Reduction using chiral oxazaborolidine catalysts.

  • Biocatalytic Reduction employing whole-cell systems.

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Each section explains the underlying principles, offers field-proven insights into experimental choices, and provides step-by-step protocols to enable researchers, scientists, and drug development professionals to successfully implement these methodologies.

Corey-Bakshi-Shibata (CBS) Reduction: A Powerful Tool for Enantioselective Ketone Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[1][2] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF).[3][4]

Mechanism and Rationale for Enantioselectivity

The remarkable enantioselectivity of the CBS reduction stems from a well-ordered, six-membered ring transition state.[5] The mechanism involves the following key steps:

  • Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[3]

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic boron atom of the catalyst. The ketone orients itself to minimize steric interactions, with the larger substituent (the 2-isopropylphenyl group) positioned away from the chiral framework of the catalyst.[5]

  • Intramolecular Hydride Transfer: A hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, chair-like six-membered transition state. This intramolecular transfer is facially selective, leading to the formation of one enantiomer of the alcohol preferentially.

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the active catalyst for the next catalytic cycle. A final workup step hydrolyzes the alkoxyborane to yield the chiral alcohol.

The predictability of the stereochemical outcome is a major advantage of the CBS reduction. For a given enantiomer of the CBS catalyst, the stereochemistry of the product alcohol can be reliably predicted based on the relative steric bulk of the ketone substituents.

Diagram 1: Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

CBS_Reduction cluster_cycle Catalytic Cycle cluster_workup Workup Catalyst Chiral Oxazaborolidine Catalyst Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH3 Transition_State Ketone-Catalyst-Borane Complex (Transition State) Activated_Catalyst->Transition_State + Ketone (this compound) Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst - Alkoxyborane Alkoxyborane Alkoxyborane Product_Complex->Alkoxyborane Chiral_Alcohol Chiral Alcohol (1-(2-Isopropylphenyl)ethanol) Alkoxyborane->Chiral_Alcohol + H3O+

Caption: Catalytic cycle of the CBS reduction showing catalyst activation, ketone coordination, hydride transfer, and product formation.

Experimental Protocol: CBS Reduction of this compound

This protocol is adapted from established procedures for the CBS reduction of acetophenones and is optimized for a sterically hindered substrate.[6] Crucially, the reaction must be conducted under anhydrous conditions as water can significantly decrease enantioselectivity. [3]

Materials:

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, charge a dry round-bottom flask with (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

  • Reagent Addition: Add anhydrous THF to the flask. Cool the solution to 0 °C in an ice bath. To this solution, add borane-dimethyl sulfide complex (0.6 eq.) dropwise over 10-15 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 10 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30-60 minutes, keeping the reaction temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).

  • Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Biocatalytic Reduction: A Green Approach to Chiral Alcohols

Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols.[7] Yeasts, such as Saccharomyces cerevisiae (baker's yeast), contain a variety of oxidoreductases that can reduce ketones to alcohols with high enantioselectivity.[8][9]

Principles of Whole-Cell Bioreduction

In a whole-cell biocatalytic system, the yeast provides not only the necessary enzymes (alcohol dehydrogenases) but also the required cofactor (NADPH or NADH) and a mechanism for its regeneration. The cofactor is oxidized during the ketone reduction, and the yeast's metabolic processes continuously reduce it back to its active form, typically by oxidizing a co-substrate like glucose or isopropanol.[10] This in-situ cofactor regeneration is a significant advantage, eliminating the need for expensive isolated cofactors.

The stereochemical outcome of the reduction is governed by Prelog's rule, which generally predicts that for many yeast-mediated reductions, the hydride is delivered to the Re-face of the carbonyl group, yielding the (S)-alcohol. However, the presence of multiple enzymes with different selectivities can sometimes lead to the formation of the (R)-enantiomer or a mixture of both.

Diagram 2: Workflow for Biocatalytic Reduction of this compound

Biocatalytic_Reduction_Workflow Start Start Yeast_Activation Yeast Activation (e.g., Baker's Yeast in sugar solution) Start->Yeast_Activation Substrate_Addition Substrate Addition (this compound) Yeast_Activation->Substrate_Addition Incubation Incubation with Shaking (Controlled Temperature) Substrate_Addition->Incubation Monitoring Reaction Monitoring (TLC/GC) Incubation->Monitoring Monitoring->Incubation Incomplete Workup Work-up (Filtration and Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification End Chiral Alcohol Purification->End

Caption: A typical workflow for the whole-cell biocatalytic reduction of a ketone.

Experimental Protocol: Baker's Yeast-Mediated Reduction

This protocol provides a general procedure for the reduction of this compound using commercially available baker's yeast.[8][9][11]

Materials:

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • This compound

  • Deionized water

  • Ethyl acetate or dichloromethane

  • Celite® or diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Erlenmeyer flask, magnetic stirrer or orbital shaker

Procedure:

  • Yeast Suspension Preparation: In an Erlenmeyer flask, dissolve sucrose or glucose (e.g., 20 g) in warm deionized water (e.g., 200 mL). Add the active dry baker's yeast (e.g., 10 g) to the sugar solution and stir gently for 30-60 minutes at around 30-35 °C to activate the yeast.

  • Substrate Addition: Dissolve this compound in a minimal amount of ethanol or isopropanol and add it to the yeast suspension. The use of a co-solvent may be necessary for poorly soluble substrates.

  • Incubation: Incubate the flask on an orbital shaker at a controlled temperature (typically 25-35 °C) for 24-72 hours. The progress of the reaction should be monitored by TLC or GC.

  • Work-up: After the reaction is complete, add Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Extraction: Saturate the filtrate with solid NaCl and extract with ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones, offering an alternative to methods that use boranes or high-pressure hydrogen gas.[12][13][14] This technique typically employs a chiral ruthenium(II) catalyst and a hydrogen donor such as 2-propanol or a mixture of formic acid and triethylamine.[12]

Mechanism of Ru-Catalyzed ATH

The mechanism of Ru-catalyzed ATH is believed to involve a metal-ligand bifunctional catalytic cycle. The key steps are:

  • Formation of the Ruthenium Hydride: The precatalyst reacts with the hydrogen donor (e.g., 2-propanol in the presence of a base) to form a ruthenium hydride species, which is the active catalyst.

  • Ketone Coordination and Hydride Transfer: The ketone coordinates to the ruthenium center, and a hydride is transferred from the metal to the carbonyl carbon. Simultaneously, a proton is transferred from the amine ligand to the carbonyl oxygen, forming the alcohol. This concerted transfer occurs through a six-membered pericyclic transition state.

  • Product Release and Catalyst Regeneration: The resulting alcohol is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor.

The chirality of the diamine or amino alcohol ligand on the ruthenium center dictates the facial selectivity of the hydride transfer, leading to the formation of the chiral alcohol with high enantiomeric excess.

Diagram 3: Simplified Catalytic Cycle for Ru-Catalyzed ATH

Ru_ATH_Cycle cluster_cycle Catalytic Cycle Ru_Precatalyst [Ru(II)] Precatalyst Ru_Hydride Active [Ru-H] Hydride Ru_Precatalyst->Ru_Hydride + Hydrogen Donor - Oxidized Donor Transition_State [Ru-H]-Ketone Transition State Ru_Hydride->Transition_State + Ketone Ru_Alkoxide [Ru]-Alkoxide Complex Transition_State->Ru_Alkoxide Hydride Transfer Ru_Alkoxide->Ru_Precatalyst + Hydrogen Donor - Chiral Alcohol

Caption: A simplified representation of the catalytic cycle for Ruthenium-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: ATH of this compound

This protocol is based on established procedures for the ATH of aromatic ketones using a chiral Ru(II)-TsDPEN catalyst.[15]

Materials:

  • [RuCl2(p-cymene)]2

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • This compound

  • Formic acid (HCO2H)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Catalyst Preparation (in situ): In a round-bottom flask under a nitrogen or argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 eq.) and (S,S)-TsDPEN (0.011 eq.) in the anhydrous solvent. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Mixture: To the catalyst solution, add this compound (1.0 eq.).

  • Addition of Hydrogen Donor: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (e.g., 3-5 eq. relative to the ketone) to the reaction flask.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO3 solution. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Comparative Analysis and Data Presentation

The choice of method for the asymmetric reduction of this compound will depend on several factors, including the desired scale of the reaction, cost of reagents, required enantioselectivity, and available equipment. The following table provides a comparative summary of typical reaction parameters for the different methods.

ParameterCBS ReductionBiocatalytic (Yeast)Ru-Catalyzed ATH
Catalyst/Reagent Chiral OxazaborolidineSaccharomyces cerevisiae[Ru(II)]-TsDPEN
Catalyst Loading 5-10 mol%Whole cells (excess)0.5-2 mol%
Hydrogen Source Borane (BH3•SMe2)Glucose/SucroseHCOOH/Et3N or 2-Propanol
Solvent Anhydrous THFWater/BufferCH2Cl2, CH3CN, or 2-Propanol
Temperature -20 °C to RT25-35 °C28-80 °C
Reaction Time 1-4 hours24-72 hours12-48 hours
Typical Yield High (>90%)Moderate to High (40-90%)High (>90%)
Typical e.e. Very High (>95%)High to Excellent (>90-99%)Excellent (>98%)
Key Advantage High predictability, fast"Green", inexpensiveLow catalyst loading
Key Disadvantage Moisture sensitive, stoichiometric boraneLong reaction times, lower substrate conc.Cost of catalyst, longer reaction times

Product Analysis: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resulting 1-(2-isopropylphenyl)ethanol is a critical measure of the success of the asymmetric reduction. The most common and accurate method for determining e.e. is chiral High-Performance Liquid Chromatography (HPLC).[16][17]

Chiral HPLC Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H)

Mobile Phase:

  • A mixture of n-hexane and 2-propanol (isopropanol) is typically used. The exact ratio (e.g., 90:10 or 95:5 hexane:isopropanol) should be optimized to achieve baseline separation of the enantiomers.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified alcohol product in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Analysis: Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.

  • Calculation of e.e.: The e.e. is calculated from the areas of the two enantiomer peaks using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Characterization of 1-(2-isopropylphenyl)ethanol

The identity and purity of the product can be confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The chirality of the product can be further confirmed by measuring its specific rotation using a polarimeter.[18][19]

  • ¹H NMR (CDCl₃): Expected signals include those for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the methine proton of the carbinol center, the hydroxyl proton, and the methyl protons adjacent to the carbinol center.

  • Specific Rotation [α]D: The value will be positive for one enantiomer and negative for the other. The magnitude depends on the concentration, solvent, temperature, and wavelength of light used.

Conclusion and Future Outlook

The asymmetric reduction of the sterically demanding ketone, this compound, to enantiopure 1-(2-isopropylphenyl)ethanol can be successfully achieved using several powerful catalytic methods. The Corey-Bakshi-Shibata reduction offers high predictability and rapid reaction times. Biocatalysis with whole-cell systems like baker's yeast provides a green and cost-effective route, while Ruthenium-catalyzed asymmetric transfer hydrogenation presents a highly efficient method with low catalyst loadings.

The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, cost, and desired purity. Further advancements in this field, particularly in the development of more active and robust enzyme variants and more efficient and recyclable metal catalysts, will continue to enhance our ability to synthesize these valuable chiral building blocks.

References

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube. Retrieved from [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2014). Chem-Station Int. Ed. Retrieved from [Link]

  • CBS reduction of acetophenone followed by 11B NMR. (2021). Magritek. Retrieved from [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. (2021). ISOMERLAB. Retrieved from [Link]

  • Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved from [Link]

  • Corey-Bakshi-Shibata Reduction. (2023). YouTube. Retrieved from [Link]

  • CBS Reduction, Enantioselective Catalysis. (2021). Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • Biocatalysis with Unconventional Yeasts. (n.d.). MDPI. Retrieved from [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2024). MDPI. Retrieved from [Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (n.d.). ResearchGate. Retrieved from [Link]

  • Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Supporting Information. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Kinetic modeling of acetophenone reduction catalyzed by alcohol dehydrogenase from Thermoanaerobacter sp. (n.d.). PubMed. Retrieved from [Link]

  • Ruthenium-catalyzed asymmetric transfer hydrogenation of substituted... (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction of alcohol oxidation and acetophenone reduction catalyzed by ( S )-1-phenylethanol dehydrogenase. (n.d.). ResearchGate. Retrieved from [Link]

  • Optical Activity. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (n.d.). SciSpace. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC. Retrieved from [Link]

  • Spectral optical constants of ethanol and isopropanol from ultraviolet to far infrared. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: effect of charge density. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. Retrieved from [Link]

  • Exp. 10 - Yeast Reduction Pre-Lab Lecture Video. (2014). YouTube. Retrieved from [Link]

  • NMR spectra of ethyl alcohol. (n.d.). Shivaji College. Retrieved from [Link]

  • CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess. (2021). YouTube. Retrieved from [Link]

  • “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Alcohol dehydrogenase for the stereoselective production of hydroxy compounds. (n.d.). Google Patents.
  • Biocatalytic Reduction of Selected Cyclohexanones. (n.d.). International Journal of Applied Sciences and Engineering Research. Retrieved from [Link]

  • Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: Effect of charge density. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2023). RSC Publishing. Retrieved from [Link]

  • Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. (n.d.). PubMed. Retrieved from [Link]

  • ¹H-NMR spectrum of 3 precipitated with isopropyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Isopropyl alcohol. (2005). NP-MRD. Retrieved from [Link]

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Application Note: High-Purity Isolation of 2-Isopropylacetophenone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The isolation of 2-Isopropylacetophenone (ortho-isomer) presents a classic challenge in organic purification: separating positional isomers with similar boiling points and polarities.[1] Typically synthesized via Friedel-Crafts acylation of cumene, the crude reaction mixture is dominated by the para-isomer (4-isopropylacetophenone) due to steric hindrance at the ortho position. Consequently, the 2-isomer is often a minor component (<15%), requiring a protocol that prioritizes selectivity over speed.[1]

This protocol details a high-resolution Flash Column Chromatography (FCC) method optimized for isolating the sterically hindered ortho-isomer.[1] Unlike standard "rapid flush" methods, this approach utilizes a shallow gradient elution strategy and dry loading to maximize the resolution (


) between the ortho- and para-isomers.
Key Mechanistic Insight: The "Ortho Effect"

In silica gel chromatography, retention is driven by the interaction between the analyte's polar functional group (carbonyl oxygen) and the silanol groups (


) of the stationary phase.
  • 4-Isopropylacetophenone (Para): The carbonyl group is sterically accessible, allowing strong hydrogen bonding with silica.[1] -> Higher Retention (

    
     in 9:1 Hex:EtOAc) .
    
  • This compound (Ortho): The bulky isopropyl group at the C2 position sterically shields the carbonyl oxygen and forces the acetyl group out of planarity. This reduces the binding efficiency to silica. -> Lower Retention (

    
     in 9:1 Hex:EtOAc) .
    

Therefore, this compound will elute before the major para-isomer.

Pre-Purification Analysis & Planning[1]

Before initiating the column, the crude mixture must be characterized to define the separation difficulty (


).
Analytical TLC Method

Stationary Phase: Silica Gel 60


 aluminum-backed plates.[1]
Mobile Phase:  95:5 Hexane:Ethyl Acetate (v/v).[1]
Visualization:  UV (254 nm) and 2,4-DNP stain (Orange spots = Ketones).[1]
Component

Value (Approx.)
Spot Appearance (UV)Elution Order
Cumene (Starting Material) 0.90Weak Absorption1 (Void Volume)
This compound 0.45 Strong Absorption 2 (Target)
4-Isopropylacetophenone 0.35Strong Absorption3 (Major Impurity)
Di-acylated byproducts < 0.10Strong Absorption4 (Retained)

Critical Check: If the


 between the ortho and para spots is < 0.10, you must use a shallower gradient (e.g., 98:2 Hex:EtOAc) or increase the column length-to-diameter ratio.

Detailed Purification Protocol

Materials & Equipment
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1] Note: Finer grades (25–40 µm) are recommended for difficult isomer separations.[1]

  • Column Dimensions: 25 mm x 300 mm (for ~1-2 g crude load).[1] A high aspect ratio (L/D > 15) is crucial for resolution.[1]

  • Solvents: HPLC-grade Hexane and Ethyl Acetate (EtOAc).[1]

Step-by-Step Methodology
Phase 1: Sample Loading (Dry Load Technique)

Why Dry Load? Liquid loading in a strong solvent can cause "band broadening," causing the closely eluting isomers to overlap. Dry loading ensures the sample starts as a tight, narrow band.

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

  • Add silica gel to the flask (Ratio: 2g silica per 1g crude).

  • Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Vacuum Check: Ensure no residual DCM remains, as it is more polar than hexane and will ruin the gradient profile.

Phase 2: Column Packing & Equilibration[1]
  • Slurry pack the column with 100% Hexane .

  • Flush with 2 Column Volumes (CV) of hexane to compact the bed.

  • Add a 1 cm layer of sea sand to the top of the silica bed to protect it.

  • Carefully pour the dry-loaded sample powder onto the sand bed.

  • Add another thin layer of sand on top of the sample.

Phase 3: Gradient Elution Strategy

The goal is to elute the non-polar cumene first, then slowly release the ortho-isomer while keeping the para-isomer stuck to the silica.

StepSolvent Composition (Hex:EtOAc)Volume (CV)Target Eluent
1 100:0 (Pure Hexane)2 CVUnreacted Cumene
2 98:23 CVTransition / Front of Ortho
3 95:55-8 CVThis compound
4 90:103 CV4-Isopropylacetophenone (Tail)
5 80:202 CVFlush remaining polars
Phase 4: Fraction Collection & Analysis[1]
  • Collect small fractions (approx. 10-15 mL for a 25mm column). Large fractions risk remixing resolved bands.[1]

  • Spot every 3rd fraction on a TLC plate.

  • Critical Decision: The 2-isomer will elute immediately after the solvent front clears the cumene. Look for the first UV-active spot that stains orange with 2,4-DNP.[1]

  • Pool Fractions: Only combine fractions that show a single spot at

    
    . Discard (or re-column) the "mixed fractions" where the ortho and para spots overlap.
    

Visualization of Workflows

Purification Logic Flow

This diagram illustrates the decision-making process during the purification run.

PurificationLogic Start Crude Mixture (Cumene + Isomers) TLC_Check TLC Analysis (95:5 Hex:EtOAc) Start->TLC_Check Decision_Rf Is Delta Rf > 0.1? TLC_Check->Decision_Rf Decision_Rf->TLC_Check No (Adjust Solvent) Dry_Load Dry Load on Silica (1:2 ratio) Decision_Rf->Dry_Load Yes Pack_Col Pack Column (100% Hexane) Dry_Load->Pack_Col Elute_1 Elute 100% Hexane (Remove Cumene) Pack_Col->Elute_1 Elute_2 Gradient 0-5% EtOAc (Target Elution) Elute_1->Elute_2 Check_Frac Analyze Fractions (UV + DNP Stain) Elute_2->Check_Frac Result_Ortho Pool Pure Ortho Fractions (First Eluting Ketone) Check_Frac->Result_Ortho Pure High Rf Spot Result_Mix Mixed Fractions (Save for re-column) Check_Frac->Result_Mix Overlapping Spots Result_Para Flush Para Isomer (Later Fractions) Check_Frac->Result_Para Pure Low Rf Spot

Caption: Decision logic for the isolation of this compound, emphasizing the critical TLC check and dry loading steps.

Molecular Interaction Mechanism

Visualizing why the Ortho isomer elutes faster.

Mechanism Silica Silica Surface (Polar Si-OH) Interaction_Strong Strong H-Bonding (High Retention) Silica->Interaction_Strong Interaction_Weak Weak Interaction (Fast Elution) Silica->Interaction_Weak Para 4-Isopropylacetophenone (Unblocked Carbonyl) Para->Silica Accessible C=O Ortho This compound (Sterically Shielded) Ortho->Silica Shielded C=O

Caption: Mechanistic basis for separation: Steric hindrance in the ortho-isomer reduces silica binding affinity.[1]

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Co-elution of Isomers Gradient was too steep or column overloaded.Reduce sample load to <1% of silica mass. Use a shallower gradient (e.g., 0% to 3% EtOAc over 10 CV).[1]
Tailing of Ortho Peak Acidic sites on silica interacting with ketone.[1]Pre-wash silica with 1% Triethylamine (TEA) in hexane to neutralize highly active sites (though rarely needed for simple ketones).[1]
Product not visible on TLC Concentration too low in fractions.Use Anisaldehyde stain and heat vigorously; it is more sensitive than UV for some ketones.

References

  • PubChem. (n.d.).[1] 4-Isopropylacetophenone Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Sorbent Technologies. (2021).[1][2] Silica Gel Comparisons and Retention Factors. Retrieved October 26, 2023, from [Link][1]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Retrieved October 26, 2023, from [Link][1]

Sources

Scalable synthesis methods for 2-Isopropylacetophenone production

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Scalable Synthesis of 2-Isopropylacetophenone

Introduction

This compound is an aromatic ketone of significant interest in the chemical and pharmaceutical industries. As a key intermediate, its efficient and scalable synthesis is crucial for the development of various downstream products, including active pharmaceutical ingredients (APIs) and specialty chemicals. This document provides a detailed overview of robust and scalable methods for the production of this compound, with a focus on the underlying chemical principles, process optimization, and practical, field-tested protocols. Our objective is to equip researchers and process chemists with the necessary knowledge to select and implement a synthesis strategy that aligns with their specific requirements for yield, purity, cost-effectiveness, and environmental sustainability.

Comparative Analysis of Primary Synthesis Strategies

The selection of a synthetic route for industrial-scale production hinges on a multi-faceted analysis of efficiency, cost, safety, and environmental impact. For this compound, the most prominent and historically significant method is the Friedel-Crafts acylation of cumene (isopropylbenzene).

Method 1: Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, this reaction remains a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1] It involves the acylation of an aromatic ring, in this case, cumene, using an acylating agent in the presence of a Lewis acid catalyst.[2]

  • Mechanism & Rationale : The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acylating agent (e.g., acetyl chloride), generating a highly electrophilic acylium ion.[4] This ion is then attacked by the electron-rich aromatic ring of cumene. The isopropyl group on the cumene ring is an ortho-, para-director, meaning the acylation will occur at the positions ortho (2-) and para (4-) to the isopropyl group. The resulting ketone product is deactivated towards further substitution, which advantageously prevents polyacylation.[3]

  • Scalability & Industrial Relevance : Friedel-Crafts acylations are widely used in industrial processes to produce fine chemicals and intermediates.[5] The primary challenge in scaling this reaction for this compound is managing the exothermic nature of the reaction and handling the corrosive and water-sensitive Lewis acid catalyst.[4] Furthermore, the reaction yields a mixture of ortho and para isomers, necessitating an efficient purification step.

  • Green Chemistry Considerations : The traditional use of stoichiometric amounts of AlCl₃ raises environmental concerns due to the generation of large volumes of acidic aluminum-containing waste during aqueous workup.[4] Modern approaches focus on replacing homogeneous Lewis acids with reusable, solid acid catalysts like zeolites or sulfated zirconia, which simplifies product isolation and minimizes waste.[5]

Method 2: Grignard-Type Reactions

An alternative C-C bond formation strategy involves the use of organometallic reagents. For this compound, this could theoretically involve the reaction of a 2-isopropylphenylmagnesium halide with an acetylating agent or, more practically, the addition of a methylmagnesium halide to 2-isopropylbenzonitrile.

  • Mechanism & Rationale : The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed under acidic conditions to yield the desired ketone.[6] This method offers high versatility and avoids the ortho/para isomer issue inherent to Friedel-Crafts acylation if a pure ortho-substituted starting material is used.

  • Scalability & Industrial Relevance : While Grignard reactions are fundamental in organic synthesis, their large-scale implementation can be challenging. The reagents are highly sensitive to moisture and air, requiring stringent anhydrous conditions and inert atmospheres.[7][8] The cost and availability of the required ortho-substituted starting materials can also be a limiting factor compared to the bulk availability of cumene.

Strategy Comparison
ParameterFriedel-Crafts Acylation (Classical AlCl₃)Friedel-Crafts Acylation (Solid Acid Catalyst)Grignard Reaction (from Nitrile)
Starting Materials Cumene, Acetyl Chloride/AnhydrideCumene, Acetyl Chloride/Anhydride2-Isopropylbenzonitrile, Methylmagnesium Halide
Catalyst Stoichiometric AlCl₃Catalytic, reusable (e.g., Zeolites, Sulfated Zirconia)[5]None (Reagent-driven)
Key Advantages Well-established, high conversionCatalyst is recyclable, reduced waste, easier workupHigh regioselectivity (avoids o/p isomers)
Key Disadvantages Large waste stream, catalyst handling, o/p isomer mixturePotentially lower activity, catalyst deactivationStrict anhydrous conditions, cost of starting material
Scalability High (Industrially proven)High (Increasingly adopted for green processes)Moderate to Low (Process control challenges)

Detailed Application Notes and Protocols

This section focuses on the Friedel-Crafts acylation of cumene, as it represents the most economically viable and scalable pathway to this compound, despite the challenge of isomer separation.

Logical Workflow for Synthesis and Purification

The overall process can be visualized as a three-stage workflow: reaction, workup, and purification. Each step is critical for achieving the desired product quality and yield on a scalable level.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Workup cluster_2 Stage 3: Purification A Reactant Charging (Cumene, Solvent) B Lewis Acid Addition (e.g., AlCl₃) at 0-5 °C A->B C Acylating Agent Addition (Acetyl Chloride) at 0-5 °C B->C D Reaction Monitoring (TLC/GC) C->D E Quenching (Pouring onto ice/HCl) D->E Reaction Complete F Phase Separation E->F G Aqueous Wash (NaHCO₃, Brine) F->G H Drying & Solvent Removal G->H I Vacuum Fractional Distillation H->I Crude Product J Isomer Separation (Collect 2-isomer fraction) I->J K Final Product (Pure this compound) J->K

Caption: General workflow for this compound synthesis.

Protocol 1: Scalable Friedel-Crafts Acylation using Aluminum Chloride

This protocol details the classical approach, which is robust and high-yielding. The primary challenge is controlling the reaction exotherm and managing the separation of the resulting ortho and para isomers.

A. Mechanistic Rationale

The core of this synthesis is the in-situ generation of the acylium ion, a powerful electrophile, which is then attacked by the nucleophilic cumene ring.

G reagents Acetyl Chloride O H₃C—C—Cl + AlCl₃ complex Lewis Acid-Base Complex H₃C—C(=O⁺)—Cl---AlCl₃⁻ reagents->complex Coordination ion Acylium Ion (Electrophile) H₃C—C≡O⁺ + AlCl₄⁻ complex->ion Cleavage sigma σ-Complex (Resonance Stabilized) ion->sigma Electrophilic Attack by Cumene cumene Cumene (Nucleophile) cumene->sigma product_complex Product-Catalyst Complex sigma->product_complex - H⁺ (regenerates catalyst) product This compound product_complex->product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

B. Reagents and Equipment

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Notes
Cumene120.191.0120.2 g (139 mL)Substrate, must be dry
Acetyl Chloride78.501.186.4 g (78.5 mL)Acylating agent, moisture sensitive
Aluminum Chloride (Anhydrous)133.341.2160.0 gLewis acid catalyst, highly hygroscopic
Dichloromethane (DCM)--500 mLAnhydrous solvent
Hydrochloric Acid (conc.)--100 mLFor quenching
Ice--1 kgFor quenching
Sodium Bicarbonate (sat. sol.)--2 x 200 mLFor neutralization wash
Brine (sat. NaCl sol.)--200 mLFor final wash
Anhydrous Magnesium Sulfate--20 gDrying agent
  • Equipment : 2L three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, condenser with a drying tube (CaCl₂), heating mantle, and a vacuum distillation setup.[9]

C. Step-by-Step Procedure

  • Setup : Assemble the reaction flask under an inert atmosphere (e.g., nitrogen). Equip it with a mechanical stirrer, thermometer, and a dropping funnel.

  • Initial Charging : Charge the flask with anhydrous aluminum chloride (160.0 g) and anhydrous dichloromethane (300 mL).

  • Cooling : Cool the stirred suspension to 0-5 °C using an ice-salt bath.

  • Acetyl Chloride Addition : Add acetyl chloride (78.5 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 15 minutes to allow for complex formation.

  • Cumene Addition : Add a solution of cumene (139 mL) in dichloromethane (200 mL) dropwise over 1.5-2 hours, maintaining the internal temperature at 0-5 °C. The reaction is highly exothermic and requires careful monitoring.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for another 2-3 hours. Monitor the progress by taking small aliquots, quenching them in water, extracting with ether, and analyzing by GC or TLC to check for the disappearance of cumene.

  • Quenching (Critical Step) : Prepare a large beaker with crushed ice (1 kg) and concentrated HCl (100 mL). VERY SLOWLY and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving step that must be performed in a well-ventilated fume hood.

  • Workup : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 200 mL of 2M HCl, 200 mL of water, 2 x 200 mL of saturated sodium bicarbonate solution (careful with gas evolution), and finally with 200 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.

  • Purification : The resulting crude oil is a mixture of 2- and 4-isopropylacetophenone. Purify this mixture using fractional distillation under reduced pressure.[10] The isomers have close boiling points, requiring an efficient distillation column (e.g., Vigreux).

    • 4-isopropylacetophenone: bp ~119-120 °C at 10 mmHg.[11]

    • This compound: bp ~105-107 °C at 10 mmHg. Collect the fraction corresponding to the 2-isomer. Purity should be assessed by GC.

D. Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.[4]

  • Acetyl chloride is corrosive, lachrymatory, and reacts with moisture. All operations should be performed in a fume hood.

  • The quenching process is highly exothermic and releases HCl gas. Ensure adequate cooling and ventilation.

Conclusion and Future Outlook

The Friedel-Crafts acylation of cumene is a proven, scalable method for producing isopropylacetophenones. While the classical AlCl₃-based protocol is effective, its environmental footprint is a significant drawback. The future of large-scale synthesis will undoubtedly trend towards greener alternatives. Research and development efforts should be directed at optimizing solid acid catalysts that can provide high conversion and, crucially, improved regioselectivity for the desired 2-isomer, which would significantly simplify downstream processing and improve the overall atom economy of the process. The adoption of continuous flow reactors could also offer superior control over reaction exotherms and improve safety and consistency at an industrial scale.[12]

References

  • ResearchGate. (2019). Friedel-Crafts Acylation. Available at: [Link]

  • Green Chemistry (RSC Publishing). Friedel–Crafts acylation using sulfated zirconia catalyst. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Google Patents. US4433173A - Acetophenone purification.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • LookChem. Cas 645-13-6,4'-Isopropylacetophenone. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Sciencemadness.org. (2023). Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile. Available at: [Link]

  • Organic Syntheses. chlorodiisopropylphosphine. Available at: [Link]

  • ResearchGate. Industrial production of acetophenone and its applications. Available at: [Link]

  • Google Patents. US9145341B2 - Process of preparing Grignard reagent.
  • Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available at: [Link]

  • Moodle@Units. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Isopropylacetophenone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Suppression of Byproducts in 2-Isopropylacetophenone Synthesis

Document ID: TS-ORG-2024-089 | Tier: Level 3 (R&D/Process Chemistry)[1][2][3][4][5]

Introduction: The Ortho-Selectivity Challenge

Welcome to the technical support hub for This compound (also known as o-isopropylacetophenone).[1][2][3][4][5]

Critical Note for Researchers: The synthesis of the 2-isomer (ortho) is thermodynamically and kinetically disadvantaged compared to the 4-isomer (para) due to the significant steric hindrance of the isopropyl group.[1][2][3][4][5] In standard Friedel-Crafts acylation of cumene, the para isomer typically constitutes >85-90% of the product.[1][2][3][4][5]

This guide focuses on identifying impurities common to this specific steric struggle, distinguishing the target ortho molecule from its pervasive para regioisomer, and troubleshooting secondary side reactions.[2][3][4][5]

Part 1: Diagnostic Workflow (Troubleshooting Q&A)

Issue 1: "My GC/HPLC shows a massive peak just after my product, and my yield is low."

Diagnosis: You are likely producing 4-Isopropylacetophenone (Para-isomer) as the major product, not the byproduct.[1][2][3][4][5] Context: In electrophilic aromatic substitution (EAS), the isopropyl group is an ortho, para-director.[2][3][4][5] However, because the isopropyl group is bulky, the ortho position is sterically shielded.[2][3][4][5] The acetyl electrophile (from acetyl chloride/anhydride) preferentially attacks the unhindered para position.[1][3][4][5]

  • The Fix:

    • Switch Mechanism: Direct Friedel-Crafts on cumene is poor for ortho selectivity.[1][2][3][4][5] Consider Grignard addition (Methylmagnesium bromide) to 2-isopropylbenzonitrile followed by hydrolysis. This locks the regiochemistry before the ketone formation.[1][3][4][5]

    • Catalyst Modification: If committed to Friedel-Crafts, switch from standard AlCl₃ to shape-selective zeolite catalysts (e.g., H-Beta or ZSM-5) which can sometimes constrain the transition state, though para usually remains dominant [1].[1][2][3][4][5]

Issue 2: "I see a peak with M+ = 120 in my Mass Spec (Target MW is 162)."

Diagnosis: Acetophenone (De-alkylation byproduct).[1][2][3][5] Context: The Friedel-Crafts reaction is reversible.[1][2][3][4][5] Under high temperatures or high Lewis Acid loading, the isopropyl group (a secondary carbocation precursor) can be cleaved from the ring after or during acylation.[2][3][4][5] This is known as the Jacobsen rearrangement or simple dealkylation.[1][3][4][5]

  • The Fix:

    • Lower the reaction temperature (keep < 0°C during addition).

    • Reduce the residence time if running in flow.[1][3][4][5]

    • Ensure anhydrous conditions; moisture can generate HCl, accelerating proton-catalyzed dealkylation.[1][2][3][4][5]

Issue 3: "The product is turning yellow/brown and becoming viscous upon distillation."

Diagnosis: Aldol Condensation / Dypnone Formation. Context: Acetophenones are prone to self-condensation in the presence of acids or bases and heat.[1][2][3][4][5] Two molecules of this compound can condense to form a conjugated enone (a "dypnone" derivative), releasing water.[1][2][3][4][5]

  • The Fix:

    • Neutralization is Critical: Ensure the reaction mixture is completely quenched and neutralized (wash with NaHCO₃ until pH 7) before distillation.[1][3][4][5] Traces of AlCl₃ or acid will catalyze condensation in the distillation pot.[1][3][4][5]

    • Vacuum Distillation: Lower the boiling point by using high vacuum (<5 mmHg) to minimize thermal stress.[1][3][4][5]

Part 2: Byproduct Identification & Pathway Logic

The following diagram illustrates the competitive pathways leading to the target molecule versus the major impurities.[2][3][4][5]

ReactionPathways Start Cumene (Isopropylbenzene) Target TARGET: this compound (Ortho-isomer) Minor Product (<10-15%) Start->Target Sterically Hindered Path Para MAJOR IMPURITY: 4-Isopropylacetophenone (Para-isomer) Major Product (>85%) Start->Para Sterically Favored Path Dealkyl BYPRODUCT: Acetophenone (Dealkylation) Start->Dealkyl Acid/Heat (Loss of iPr) Reagent + Acetyl Chloride (AlCl3) Poly BYPRODUCT: Di-acetylated Species (Over-reaction) Target->Poly Excess AcCl Para->Poly Excess AcCl

Caption: Competitive reaction pathways in the acylation of cumene. Note the dominance of the para-isomer due to steric factors.[1][2][4][5]

Part 3: Analytical Reference Data

To confirm if you have the 2-isomer (Ortho) or the 4-isomer (Para) , use this comparative table. Do not rely solely on Boiling Point, as they are dangerously close.[1][2][3][4][5]

Table 1: Distinguishing Regioisomers
FeatureTarget: this compound (Ortho) Impurity: 4-Isopropylacetophenone (Para)
1H NMR (Aromatic) Complex Multiplet (ABCD system). The proton adjacent to the ketone is deshielded but shows splitting due to ortho/meta neighbors.[1][2][3][4][5]Symmetric AA'BB' Doublets. Distinct "roofing" pattern characteristic of para-substitution.[1][2][3][4][5]
1H NMR (Methyls) Isopropyl methyls may appear as two distinct doublets if rotation is restricted (atropisomerism) or slightly shifted upfield due to ketone shielding.[1][2][3][5]Isopropyl methyls appear as a single clean doublet (~1.25 ppm).[1][2][3][5]
IR Carbonyl Stretch ~1675-1680 cm⁻¹ (Often slightly lower due to steric twisting reducing conjugation, or higher if conjugation is broken—context dependent).[1][2][3][4][5]~1685 cm⁻¹ (Standard conjugated ketone).[1][2][3][5]
GC Elution (Non-polar) Typically elutes faster (lower retention time) due to intramolecular shielding/lower boiling point.[1][2][3][4][5]Typically elutes slower (higher boiling point).[1][2][3][5]
Boiling Point ~245-248°C (760 mmHg) / ~112°C (10 mmHg) [Est]~253°C (760 mmHg) / 119-120°C (10 mmHg) [2]

Part 4: Purification Protocol (Separation of Isomers)

Separating the ortho target from the para major product is the most difficult step.[1][3][4][5]

Method A: High-Efficiency Fractional Distillation

Requirement: A spinning band distillation column or a column with >30 theoretical plates.[1][2][3][4][5]

  • Logic: The boiling point difference is small (<10°C).[1][3][4][5] Simple distillation will not separate them effectively.[1][2][3][4][5]

  • Procedure:

    • Perform a rough flash distillation to remove tars/polymers.[1][2][3][4][5]

    • Use a high-reflux ratio (20:1 or higher).[1][2][3][4][5]

    • Collect fractions small (e.g., 2% of volume).

    • Analyze every fraction by GC.[1][2][3][4][5] The ortho isomer should enrich in the earlier fractions.[1][3][4][5]

Method B: Chemical Derivatization (The "Specific" Fix)

If physical separation fails, exploit the steric hindrance of the ortho isomer.[2][3][4][5]

  • Logic: The para ketone is sterically accessible; the ortho ketone is hindered.[2][3][4][5]

  • Procedure:

    • React the mixture with a bulky hydrazine (e.g., 2,4-DNP) or hydroxylamine under mild conditions.[1][2][3][4][5]

    • The 4-isomer will form the hydrazone/oxime precipitate much faster.[1][2][3][4][5]

    • Filter off the solid precipitate (Para-derivative).[1][3][4][5]

    • The filtrate will be enriched in unreacted This compound .[1][2][3][4][5]

Part 5: References

  • Organic Chemistry Portal. Friedel-Crafts Acylation - Mechanism and Selectivity.

  • ChemicalBook. 4'-Isopropylacetophenone Properties and Boiling Point Data.

  • PubChem. Compound Summary: 4-Isopropylacetophenone (Major Byproduct). [1][2][3][4][5]

  • GuideChem. Safety and Handling of Isopropylacetophenone Isomers.

Sources

Methods for removing isomeric impurities from 2-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isolating 2-Isopropylacetophenone (2-IPAP) is chemically challenging due to the thermodynamic and kinetic favorability of its isomer, 4-Isopropylacetophenone (4-IPAP) .[1][2] In standard Friedel-Crafts acylation of cumene, the para isomer typically dominates (>85%), leaving the ortho target as a minor component with a boiling point dangerously close to the major impurity.

This guide details three purification tiers ranging from physical separation to chemoselective scavenging, exploiting the steric hindrance of the ortho-isopropyl group to achieve >99% purity.[1]

Part 1: The Physical Landscape (Know Your Impurity)

Before attempting separation, understand the physical property differentials. The "Ortho Effect" creates a dipole moment difference, but the boiling points remain proximal.[1]

PropertyThis compound (Target)4-Isopropylacetophenone (Impurity)Significance
Boiling Point (760 mmHg) ~248–250 °C (Predicted)*252–254 °C<5°C difference makes simple distillation ineffective.[1][2]
Boiling Point (10 mmHg) ~115 °C119–120 °CVacuum distillation requires high reflux ratios.[1][2]
Steric Environment High Hindrance (Acetyl group shielded by Isopropyl)Low Hindrance (Acetyl group exposed)Key to Chemical Separation (See Method 2)
Dipole Moment Lower (Planarity disrupted)HigherAffects retention on polar stationary phases (Silica).[1][2]

*Note: Ortho-acetophenones generally boil slightly lower or close to para-isomers due to steric inhibition of resonance and intramolecular shielding, unlike methyl-analogues where the trend can invert.[1][2]

Part 2: Troubleshooting & Methods

Method 1: High-Efficiency Vacuum Fractionation (The Workhorse)

Best for: Crude mixtures with >20% 2-IPAP content.[1][2]

Q: I am using a Vigreux column, but the GC shows no separation. Why? A: A Vigreux column typically offers only 2–3 theoretical plates.[1] Separating isomers with a


 requires 30–50 theoretical plates .[1] You are essentially co-distilling the isomers.[1]

Protocol:

  • Equipment: Use a Spinning Band Distillation Column or a packed column (Multiknit/Helipak) with a vacuum jacket.[1]

  • Pressure: Maintain stable vacuum at 5–10 mmHg . Lower pressures (<1 mmHg) compress the boiling points further, making separation harder despite lowering the temperature.[1]

  • Reflux Ratio: Set to 20:1 or higher. Collect fractions slowly (1 drop per 5–10 seconds).

  • Cut Strategy:

    • F1 (Forerun): Lower boiling impurities (unreacted cumene).[1]

    • F2 (Target): 2-IPAP (Enriched).

    • F3 (Mixed): Overlap zone.[1]

    • F4 (Heel): 4-IPAP.

Method 2: Chemoselective Scavenging (The "Steric Filter")

Best for: Removing 5–15% 4-IPAP impurity from enriched 2-IPAP. Mechanism:[1][2] This method exploits the steric bulk of the isopropyl group at the ortho position.[1] The ketone carbonyl of the para isomer is accessible and reactive; the ortho carbonyl is shielded and reacts sluggishly.[1]

Q: Distillation stalled at 95% purity. How do I remove the last traces of the para isomer? A: Use Girard’s Reagent T (Trimethylaminoacetohydrazide chloride).[1] It will selectively form a water-soluble hydrazone with the unhindered 4-IPAP, leaving the hindered 2-IPAP in the organic phase.[1][2]

Experimental Protocol (Chemoselective Wash):

  • Dissolution: Dissolve the crude oil (containing 2-IPAP and 4-IPAP) in Ethanol (5 mL per gram of crude) containing 10% Acetic Acid.

  • Reagent Addition: Add Girard’s Reagent T (1.2 equivalents relative to the impurity content calculated by GC).

  • Reflux: Heat to reflux for 1–2 hours.

    • Why? This is sufficient time for the fast-reacting para isomer to form the hydrazone.[1][2] The ortho isomer reaction is kinetically suppressed.[1]

  • Workup:

    • Pour the reaction mixture into ice water (creates a biphasic system).

    • Extract with Diethyl Ether or Hexane (

      
      ).[1]
      
    • The Aqueous Layer contains the 4-IPAP-Girard adduct.[1][2]

    • The Organic Layer contains your purified 2-IPAP.[1][2]

  • Wash: Wash the organic layer with saturated

    
     (to remove acid) and Brine.[1] Dry over 
    
    
    
    .
Method 3: Chromatographic Polishing

Best for: Final purification of small batches (<10g).[1]

Q: My 2-IPAP elutes too close to the impurity on TLC. How do I improve resolution? A: Standard Silica/Hexane/EtOAc systems often fail because the polarities are too similar.[1]

  • Modify the Stationary Phase: Use AgNO3-impregnated Silica (Argentation Chromatography) is typically for olefins, but for isomers, changing the mobile phase selectivity is more effective.[1]

  • Mobile Phase: Switch to Toluene/Hexane (0–10% gradient).[1] The

    
    -
    
    
    
    interaction differences between the solvent and the isomeric aromatic rings can enhance separation factor (
    
    
    ).[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your current crude purity and scale.

PurificationLogic cluster_legend Key Principle: Steric Hindrance Start Crude 2-IPAP Mixture CheckPurity Analyze Purity (GC/NMR) Start->CheckPurity HighImpurity >20% Para-Isomer CheckPurity->HighImpurity High Para Content MedImpurity 5-20% Para-Isomer CheckPurity->MedImpurity Medium Para Content LowImpurity <5% Para-Isomer CheckPurity->LowImpurity Trace Para Content Distillation Method 1: Vacuum Fractionation (Spinning Band / Packed Column) HighImpurity->Distillation ChemScavenge Method 2: Chemoselective Scavenging (Girard's Reagent T) MedImpurity->ChemScavenge Chromatography Method 3: Flash Chromatography (Toluene/Hexane Gradient) LowImpurity->Chromatography Distillation->CheckPurity Enriched Distillate Final Pure 2-IPAP (>99%) ChemScavenge->Final Chromatography->Final Note The ortho-isopropyl group blocks reagents from the ketone, allowing selective removal of the unhindered para-isomer.

Figure 1: Decision matrix for purification of this compound based on impurity load.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for fractional distillation efficiency and theoretical plates).

  • Girard, A., & Sandulesco, G. (1936). "Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétonnes."[1] Helvetica Chimica Acta, 19(1), 1095-1107.[1] Link (The foundational text for using Girard's Reagent for ketone separation).[1]

  • Smith, M. B. (2020).[1][3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1][2] (Source for "Ortho Effect" and steric inhibition of resonance in aromatic ketones).[1]

  • Tessier, J., et al. (2003).[1] "Process for the preparation of acetophenones."[1] U.S. Patent 6,552,233.[1] (Industrial context on Friedel-Crafts selectivity and isomer management).

Sources

Technical Support Center: Industrial Scale-Up of 2-Isopropylacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the industrial synthesis of 2-Isopropylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical process. Drawing upon established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions throughout your scale-up journey.

Section 1: Reaction Fundamentals and Common Challenges

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of cumene (isopropylbenzene) with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2] While straightforward in principle, scaling this reaction from the laboratory bench to an industrial setting introduces a host of challenges that can impact yield, purity, and safety.

The Reaction: Friedel-Crafts Acylation of Cumene

The core of the synthesis is an electrophilic aromatic substitution where the acylium ion (CH₃CO⁺), generated from the reaction of the acylating agent with the Lewis acid catalyst (e.g., AlCl₃), attacks the electron-rich aromatic ring of cumene.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Cumene Cumene (Isopropylbenzene) Product This compound Cumene->Product Electrophilic Aromatic Substitution AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcetylChloride->AcyliumIon Reaction with Lewis Acid AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumIon AcyliumIon->Product Byproduct HCl

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during the industrial scale-up of this compound synthesis.

Low Product Yield

Q1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes and how can I troubleshoot this?

A1: Low yield is a multifaceted problem often stemming from several factors that become more pronounced during scale-up. Here’s a systematic approach to diagnosing and resolving this issue:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly moisture-sensitive. Any water present in the reactants, solvent, or reaction vessel will deactivate the catalyst, leading to a stalled or incomplete reaction.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware and reactors must be thoroughly dried. Solvents should be of high purity and dried using appropriate methods (e.g., molecular sieves).

      • Fresh Catalyst: Use freshly opened or properly stored anhydrous AlCl₃. Clumped or discolored catalyst is a sign of decomposition.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Inadequate Mixing: As the reaction volume increases, achieving homogenous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and uneven distribution of the catalyst and reactants, resulting in side reactions and incomplete conversion.

    • Troubleshooting Steps:

      • Reactor Design: Ensure the reactor is equipped with an appropriate agitator (e.g., turbine or pitched-blade impeller) capable of providing sufficient turbulence for the given batch size.

      • Stirring Speed: Optimize the stirring speed. Insufficient agitation will lead to poor mixing, while excessive speed can cause splashing and introduce mechanical stress.

      • Baffling: The use of baffles in the reactor is crucial to prevent vortex formation and promote effective mixing.

  • Suboptimal Reaction Temperature: The Friedel-Crafts acylation is an exothermic reaction. Inadequate temperature control on a large scale can lead to a runaway reaction or the formation of unwanted byproducts.

    • Troubleshooting Steps:

      • Controlled Addition: Add the acylating agent (acetyl chloride) to the mixture of cumene and AlCl₃ slowly and in a controlled manner to manage the heat generated.

      • Efficient Cooling: The reactor's cooling system must be robust enough to dissipate the heat of reaction effectively. Monitor the internal temperature closely throughout the addition.

      • Optimal Temperature Range: Maintain the reaction temperature within the optimal range, which is typically between 0°C and 20°C for this type of acylation.

Impurity Profile and Purification Challenges

Q2: I'm observing significant amounts of isomeric byproducts in my crude product. How can I minimize their formation and what are the best purification strategies?

A2: The formation of isomers is a primary challenge in the Friedel-Crafts acylation of substituted benzenes like cumene. The isopropyl group is an ortho-, para- director, meaning it directs the incoming acyl group to the positions ortho (2-) and para (4-) to it.[3] The meta (3-) isomer is generally formed in much smaller amounts.

IsomerPosition of Acyl GroupTypical Abundance
This compound (ortho) Adjacent to the isopropyl groupMajor Product
4-Isopropylacetophenone (para)Opposite to the isopropyl groupSignificant Byproduct
3-Isopropylacetophenone (meta)Meta to the isopropyl groupMinor Byproduct
  • Minimizing Isomer Formation:

    • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may help optimize the regioselectivity.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the para isomer due to steric hindrance at the ortho position. However, this may also slow down the reaction rate. A careful optimization of temperature is necessary.

    • Catalyst: While AlCl₃ is the standard, exploring other Lewis acids might offer different selectivities.

  • Purification Strategies:

    • Fractional Distillation: Due to the difference in boiling points between the ortho and para isomers, fractional distillation under reduced pressure is the most common and effective method for their separation on an industrial scale.[4]

      • Protocol: Industrial Scale Fractional Distillation

        • Apparatus: Utilize a packed distillation column with a high number of theoretical plates.

        • Vacuum: Apply a vacuum to lower the boiling points and prevent thermal degradation of the product.

        • Fraction Collection: Carefully collect the fractions. The lower-boiling fraction will be enriched in the ortho isomer, while the higher-boiling fraction will contain the para isomer.

        • Monitoring: Monitor the separation efficiency using in-process analytical techniques like Gas Chromatography (GC).

    • Crystallization: In some cases, fractional crystallization can be employed to purify the desired isomer, particularly if one isomer is a solid at room temperature or has significantly different solubility in a given solvent.

G Crude_Product Crude this compound (Mixture of Isomers) Distillation Fractional Distillation (Under Vacuum) Crude_Product->Distillation Ortho_Isomer Purified this compound (ortho-isomer) Distillation->Ortho_Isomer Lower Boiling Point Para_Isomer 4-Isopropylacetophenone (para-isomer byproduct) Distillation->Para_Isomer Higher Boiling Point

Work-up and Catalyst Removal

Q3: The quenching and work-up of my large-scale reaction are problematic, often leading to emulsions and difficulties in separating the organic and aqueous layers. What are the best practices for this stage?

A3: The work-up of a Friedel-Crafts acylation involves quenching the reaction to deactivate the AlCl₃ catalyst and then separating the product. This step can be challenging on a large scale.

  • Quenching Procedure:

    • Controlled Quenching: The reaction mixture should be quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This is a highly exothermic process, and the addition must be controlled to manage the heat evolution and the release of HCl gas.

    • Alternative Quenching: An alternative is to slowly add a cooled, dilute acid solution to the reaction mixture. This can sometimes help to control the exotherm better.[5]

  • Breaking Emulsions: Emulsions are common due to the formation of aluminum hydroxides and the presence of unreacted starting materials.

    • Troubleshooting Steps:

      • Sufficient Acid: Ensure enough acid is used during quenching to keep the aluminum salts dissolved in the aqueous phase.

      • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

      • Phase Separation: Allow sufficient time for the layers to separate. In an industrial setting, a separator vessel with a sight glass is used to monitor the interface.

Safety Considerations

Q4: What are the primary safety hazards associated with the industrial scale-up of this synthesis, and how can they be mitigated?

A4: Safety is paramount in any chemical process, and the Friedel-Crafts acylation has several inherent hazards that are amplified at an industrial scale.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction produces significant quantities of corrosive HCl gas.

    • Mitigation:

      • Closed System: The reaction must be conducted in a closed system.

      • Gas Scrubber: The off-gases must be directed to a gas scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the HCl before venting to the atmosphere.

  • Exothermic Reaction: As mentioned, the reaction is highly exothermic.

    • Mitigation:

      • Robust Cooling: A reliable and powerful reactor cooling system is essential.

      • Emergency Quenching: Have a plan and the necessary equipment for emergency quenching of the reaction in case of a thermal runaway.

  • Handling of Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a corrosive and moisture-sensitive solid.

    • Mitigation:

      • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, goggles, and respiratory protection, must be worn when handling AlCl₃.

      • Containment: Use a contained system for charging the catalyst to the reactor to minimize dust exposure.

  • Waste Disposal: The work-up generates an acidic aqueous waste stream containing aluminum salts.

    • Mitigation:

      • Neutralization: The acidic waste must be neutralized before disposal. This will precipitate aluminum hydroxide.

      • Sludge Handling: The resulting aluminum hydroxide sludge must be separated and disposed of in accordance with local environmental regulations.[6][7]

Section 3: Analytical Methods for Quality Control

Q5: What are the recommended analytical techniques for monitoring the reaction progress and ensuring the final product's purity?

A5: A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):

    • Application: GC is the primary method for monitoring the reaction progress by quantifying the consumption of starting materials and the formation of the product and its isomers.[4] GC-MS is invaluable for identifying unknown impurities.[8]

    • Typical GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

      • Injector and Detector Temperature: Typically 250°C.

      • Oven Program: A temperature gradient program is used to separate the components effectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Application: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for identifying and quantifying the isomeric impurities. The different substitution patterns of the ortho, meta, and para isomers result in distinct chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum.[9][10][11]

Section 4: Frequently Asked Questions (FAQs)

Q: Can acetic anhydride be used instead of acetyl chloride? A: Yes, acetic anhydride can be used as the acylating agent.[12] It is less volatile and less corrosive than acetyl chloride, which can be advantageous on an industrial scale. However, the reaction with acetic anhydride is generally slower and may require higher temperatures or longer reaction times.

Q: What is the typical stoichiometry of the AlCl₃ catalyst? A: In a Friedel-Crafts acylation, the AlCl₃ forms a complex with the ketone product, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ relative to the acylating agent is typically required.[1]

Q: Can the AlCl₃ catalyst be recovered and reused? A: In theory, the AlCl₃ can be regenerated from the aluminum hydroxide sludge. However, in practice, the recovery and reactivation process is often not economically viable on an industrial scale. The disposal of the sludge is the more common approach.[13]

Q: What are the key differences to consider when scaling up from a 1L flask to a 1000L reactor? A: The primary differences are related to heat and mass transfer.

  • Surface Area to Volume Ratio: Larger reactors have a much smaller surface area to volume ratio, making heat dissipation more challenging.

  • Mixing Efficiency: Achieving uniform mixing in a large volume is significantly more difficult and requires specialized equipment.

  • Addition Times: The time for adding reagents needs to be carefully calculated and controlled to manage the exotherm.

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide. Retrieved from [Link]

  • ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US4433173A - Acetophenone purification.
  • Nature Environment and Pollution Technology. (n.d.). Handling the Sludge When Using Polyaluminum Chloride as a Coagulant in the Potable Water Treatment Process. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • LookChem. (n.d.). Cas 645-13-6,4'-Isopropylacetophenone. Retrieved from [Link]

  • YouTube. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository). (2019). Distinguishing drug isomers in the forensic laboratory. Retrieved from [Link]

  • ResearchGate. (2022). Handling the Sludge When Using Polyaluminum Chloride as a Coagulant in the Potable Water Treatment Process. Retrieved from [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from [Link]

  • ALMAWATECH. (n.d.). Aluminum chloride - Glossary. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • USALCO. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of isopropyl para-toluenesulphonate in palm-based esters by gas chromatography with flame ionization detection and confirmed with mass spectrometry. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylacetophenone. Retrieved from [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

Sources

Preventing side reactions during the derivatization of 2-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Steric Hindrance & Side Reactions in 2-IPAP Derivatization

Strategic Overview: The "Ortho-Wall" Challenge

User Advisory: This guide specifically addresses 1-(2-isopropylphenyl)ethanone (the ortho-substituted isomer). If you are working with isobutyrophenone (the


-substituted isomer), please refer to our guide on "Sterically Congested Ketones."

The Core Problem: The derivatization of 2-Isopropylacetophenone is governed by the Ortho-Effect . The bulky isopropyl group at the ortho position creates a "steric wall" that shields the carbonyl carbon. This kinetic barrier forces reagents to choose between two pathways:

  • Nucleophilic Attack (Desired): Requires a specific trajectory (Bürgi-Dunitz angle) which is blocked by the isopropyl group.

  • Enolization (Side Reaction): The reagent acts as a base, stripping an

    
    -proton from the methyl group. This is sterically easier but leads to starting material recovery or condensation byproducts.
    
Decision Matrix: Reaction Pathway Competition

The following diagram illustrates why your reactions may be failing (yielding recovered starting material) rather than converting.

ReactionLandscape Start This compound Path_Kinetic Path A: Nucleophilic Attack (High Steric Barrier) Start->Path_Kinetic Slow Kinetics Path_Thermo Path B: Enolization (Proton Abstraction) Start->Path_Thermo Fast Kinetics Reagent Nucleophile (Nu-) Reagent->Path_Kinetic Reagent->Path_Thermo Product Derivatized Product (Alcohol/Amine) Path_Kinetic->Product SideProduct Enolate Intermediate Path_Thermo->SideProduct Recovered Recovered Starting Material (Upon Quench) SideProduct->Recovered Acid Quench Aldol Aldol Dimer (Self-Condensation) SideProduct->Aldol Heat/Time

Figure 1: The competition between nucleophilic attack and enolization. The ortho-isopropyl group kinetically favors Path B (Enolization), leading to "failed" reactions often mistaken for inertness.

Troubleshooting Module: Nucleophilic Addition (Grignard/Lithium)

Common Issue: "I added 1.2 equivalents of Grignard, but after workup, I recovered 90% starting material."

Root Cause: The Grignard reagent acted as a base, not a nucleophile. The ortho-isopropyl group blocked the attack, so the reagent deprotonated the


-methyl group, forming a stable enolate. When you quenched with acid, the enolate reverted to the starting ketone.
The Solution: Organocerium Chemistry (Luche-Type Activation)

To force addition, you must increase the electrophilicity of the carbonyl and prevent basicity. Lanthanide salts (CeCl₃) coordinate with the carbonyl oxygen, activating it for attack while suppressing the basicity of the reagent.

Validated Protocol: Cerium-Mediated Addition
  • Drying: Dry CeCl₃·7H₂O (1.5 eq) at 140°C under high vacuum for 2 hours to generate anhydrous CeCl₃.

  • Slurry: Suspend CeCl₃ in dry THF (0.5 M) and stir for 2 hours at room temperature.

  • Activation: Cool to 0°C. Add the organolithium or Grignard reagent (1.2 eq) to the slurry. Stir for 30 mins. Note: This forms the less basic, more nucleophilic organocerium species.

  • Addition: Cool to -78°C. Add this compound (1.0 eq) slowly.

  • Ramp: Allow to warm slowly to 0°C over 4 hours.

Why this works: The Cerium(III) acts as a Lewis acid, "pulling" electron density from the carbonyl oxygen, making the carbon so electrophilic that it overcomes the steric wall.

Troubleshooting Module: Reduction to Alcohol

Common Issue: "Reduction with NaBH₄ is sluggish, and pushing conditions leads to styrene impurities (elimination)."

Root Cause:

  • Sluggishness: Steric hindrance prevents the borohydride from approaching.

  • Styrene Formation: If the reaction is heated or worked up under acidic conditions, the resulting benzylic alcohol (which is electron-rich and crowded) easily dehydrates to the alkene (styrene derivative).

The Solution: Luche Reduction

Standard NaBH₄ is too "soft." You need "hard" activation using CeCl₃ in Methanol.

Comparative Data: Reduction Methods
MethodReagent SystemConversion (2h)Side Product RiskRecommendation
Standard NaBH₄ / EtOH< 40%High (Recovery)❌ Avoid
Harsh LiAlH₄ / THF95%High (Over-reduction/Elimination)⚠️ Risky
Luche NaBH₄ / CeCl₃ / MeOH > 98% Low ✅ Preferred
Validated Protocol: Luche Reduction
  • Dissolution: Dissolve 2-IPAP (1 eq) and CeCl₃·7H₂O (1.1 eq) in Methanol (0.4 M).

  • Cooling: Cool to -15°C (Use ice/salt bath).

  • Addition: Add NaBH₄ (1.2 eq) portion-wise. Gas evolution (H₂) will occur—ensure venting.

  • Quench: Acetone (to destroy excess hydride) followed by saturated aqueous NH₄Cl.

  • Critical Step: Neutral Workup. Do not use HCl. The product alcohol is prone to dehydration. Keep pH ~7.

Troubleshooting Module: Reductive Amination

Common Issue: "Yields are low; I see significant ketone remaining or alcohol formation."

Root Cause:

  • Imine Instability: The steric bulk makes the intermediate imine formation slow and thermodynamically unstable (prone to hydrolysis).

  • Direct Reduction: NaBH₄ reduces the ketone to an alcohol before the imine can form.

The Solution: Titanium(IV) Isopropoxide Scavenging

You must drive the equilibrium to the imine before introducing the reducing agent. Ti(OiPr)₄ acts as a Lewis acid to catalyze imine formation and a water scavenger to shift the equilibrium.

ReductiveAmination Step1 Step 1: Imine Formation Reagents: Amine + Ti(OiPr)4 Intermediate Titanium-Imine Complex (Water Scavenged) Step1->Intermediate Dehydration driven by Ti Step2 Step 2: Reduction Reagent: NaBH4 (in situ) Intermediate->Step2 Add reducing agent Final Target Amine Step2->Final

Figure 2: The Titanium-mediated workflow ensures the ketone is fully converted to the imine complex before reduction begins, preventing alcohol side-products.

Validated Protocol: Ti-Mediated Reductive Amination
  • Complexation: Mix 2-IPAP (1 eq), Amine (1.2 eq), and Ti(OiPr)₄ (1.25 eq) in neat conditions (or minimal THF).

  • Aging: Stir at ambient temperature for 6–12 hours. The solution will become viscous. Wait for this step; do not rush.

  • Dilution: Dilute with absolute Ethanol.

  • Reduction: Add NaBH₄ (1.5 eq) and stir for 2 hours.

  • Workup (Crucial): Quench with 1N NaOH. A white precipitate (TiO₂) will form. Filter through Celite. If you skip the filtration, the emulsion will be impossible to separate.

Troubleshooting Module: Aldol Condensation (Alpha-Functionalization)

Common Issue: "Attempting to functionalize the alpha-methyl group results in a complex mixture of dimers."

Root Cause: The ortho-isopropyl group slows down the reaction with the external electrophile. Meanwhile, the enolate of 2-IPAP reacts with its own neutral parent ketone (Self-Aldol). Since the nucleophilic attack is sterically hindered, the reaction requires higher temperatures, which promotes the elimination of water to form the conjugated enone dimer.

Prevention Strategy:

  • Kinetic Control (LDA at -78°C): You must form the enolate quantitatively before adding the electrophile.

  • Reverse Addition: Add the ketone to the base, not the base to the ketone. This ensures the ketone is never in excess relative to the base, preventing the enolate from meeting a neutral ketone.

References & Authority

  • Luche Reduction Mechanism: Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1][2]

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. (1995). Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry.

  • Steric Hindrance in Ortho-Substituted Acetophenones: Exner, O., & Böhm, S. (2006). Steric hindrance to resonance: The "ortho effect" in acetophenones.[3] Journal of Physical Organic Chemistry.

  • Aldol Kinetics & Side Reactions: Guthrie, J. P. (1991). The aldol condensation of acetone with acetophenone. Canadian Journal of Chemistry.

For further technical assistance, please contact the Application Science Division with your specific batch number and reagent purity logs.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectra of 2-, 3-, and 4-Isopropylacetophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of chemical structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), stands as a cornerstone analytical technique for elucidating molecular architecture. This guide provides an in-depth comparative analysis of the ¹H NMR spectra of three structural isomers: 2-isopropylacetophenone, 3-isopropylacetophenone, and 4-isopropylacetophenone. Understanding the subtle yet distinct differences in their spectral features is crucial for accurate isomeric differentiation in synthesis, quality control, and various research applications.

Introduction to Isomeric Differentiation by ¹H NMR

Structural isomers, such as the ortho, meta, and para substituted isopropylacetophenones, possess the same molecular formula but differ in the spatial arrangement of their atoms. These differences in connectivity lead to unique electronic environments for the protons within each molecule. ¹H NMR spectroscopy is exceptionally sensitive to these variations, translating them into distinct chemical shifts (δ), splitting patterns (multiplicity), and integration values in the resulting spectrum. The acetyl group (-COCH₃) and the isopropyl group (-CH(CH₃)₂) act as probes, and their positions on the benzene ring profoundly influence the signals of the aromatic protons, providing a clear fingerprint for each isomer.

Comparative Spectral Analysis

The key to distinguishing between the 2-, 3-, and 4-isopropylacetophenone isomers lies in a careful examination of the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region of the ¹H NMR spectrum. The electronic effects of the electron-withdrawing acetyl group and the electron-donating isopropyl group, combined with their positional relationship, dictate the precise chemical shifts and coupling patterns of the aromatic protons.

Below is a detailed breakdown of the expected and observed ¹H NMR spectral data for each isomer, recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at δ 0.00 ppm.

Table 1: Comparative ¹H NMR Data of Isopropylacetophenone Isomers

Compound Region Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound Aliphatic-CH(CH₃ )₂~1.25Doublet~7.06H
Aliphatic-CH (CH₃)₂~3.0 - 3.2Septet~7.01H
Aliphatic-COCH₃ ~2.60Singlet-3H
AromaticAr-H~7.2 - 7.8Complex Multiplets-4H
3-Isopropylacetophenone Aliphatic-CH(CH₃ )₂~1.27Doublet~7.06H
Aliphatic-CH (CH₃)₂~3.00Septet~7.01H
Aliphatic-COCH₃ ~2.61Singlet-3H
AromaticAr-H~7.3 - 7.9Complex Multiplets-4H
4-Isopropylacetophenone Aliphatic-CH(CH₃ )₂1.28[1]Doublet7.0[1]6H
Aliphatic-CH (CH₃)₂2.98[1]Septet7.01H
Aliphatic-COCH₃ 2.59[1]Singlet-3H
AromaticAr-H (ortho to acetyl)7.91[1]Doublet8.5[1]2H
AromaticAr-H (ortho to isopropyl)7.32[1]Doublet8.5[1]2H
4-Isopropylacetophenone (Para Isomer)

The ¹H NMR spectrum of the para isomer is the most straightforward to interpret due to its symmetry. The molecule has a C₂ axis of symmetry, which simplifies the aromatic region.

  • Aromatic Region: Two distinct signals are observed, each integrating to two protons. The protons ortho to the electron-withdrawing acetyl group are deshielded and appear further downfield as a doublet around δ 7.91 ppm.[1] The protons ortho to the electron-donating isopropyl group are more shielded and resonate upfield as a doublet around δ 7.32 ppm.[1] Both doublets exhibit a typical ortho-coupling constant of approximately 8.5 Hz.[1]

  • Aliphatic Region: The isopropyl group gives rise to a characteristic doublet for the six equivalent methyl protons at approximately δ 1.28 ppm and a septet for the single methine proton around δ 2.98 ppm, both with a coupling constant of about 7.0 Hz.[1] The methyl protons of the acetyl group appear as a sharp singlet at δ 2.59 ppm.[1]

3-Isopropylacetophenone (Meta Isomer)

The meta isomer lacks the symmetry of the para isomer, resulting in a more complex aromatic region with four distinct signals for the four aromatic protons.

  • Aromatic Region: We can predict the appearance of four signals in the aromatic region. The proton situated between the two substituents (at the 2-position) is expected to be a singlet or a narrowly split multiplet. The other three aromatic protons will appear as multiplets, with their chemical shifts influenced by their position relative to the two functional groups. Based on data from similar meta-substituted compounds like 3-ethylacetophenone, the aromatic protons are expected to resonate in the range of δ 7.3 to 7.9 ppm.

  • Aliphatic Region: The signals for the isopropyl and acetyl groups will be similar to the para isomer. The six methyl protons of the isopropyl group will appear as a doublet around δ 1.27 ppm, and the methine proton as a septet around δ 3.00 ppm. The acetyl methyl protons will be a singlet at approximately δ 2.61 ppm.

This compound (Ortho Isomer)

The ortho isomer exhibits the most complex spectrum, particularly in the aromatic region, due to the steric hindrance and electronic interactions between the adjacent acetyl and isopropyl groups.

  • Aromatic Region: The four aromatic protons will each give a distinct signal, resulting in a complex pattern of multiplets in the range of approximately δ 7.2 to 7.8 ppm. The steric crowding may cause some of the protons to be shifted to a different extent compared to the other isomers.

  • Aliphatic Region: The chemical shifts of the aliphatic protons will also be affected by the proximity of the two substituents. The methine proton of the isopropyl group is expected to be shifted slightly downfield compared to the meta and para isomers due to the deshielding effect of the nearby carbonyl group. Its chemical shift is predicted to be in the range of δ 3.0 to 3.2 ppm. The isopropyl methyl protons will likely appear as a doublet around δ 1.25 ppm, and the acetyl methyl protons as a singlet around δ 2.60 ppm.

Experimental Protocol: ¹H NMR Acquisition

The following is a standard protocol for acquiring high-quality ¹H NMR spectra of isopropylacetophenone isomers.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the isopropylacetophenone isomer into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Gently swirl the vial to ensure the sample is completely dissolved.
  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters on a 500 MHz spectrometer would include:
  • Pulse width: ~30-45°
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (can be increased for dilute samples)
  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Diagram of the ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL CDCl3 with TMS transfer Transfer solution to NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for ¹H NMR analysis of isopropylacetophenone isomers.

Visualizing Isomeric Differences

The distinct structural arrangements of the three isomers directly correlate to their unique ¹H NMR spectra. The following diagram illustrates these structural differences.

isomers cluster_ortho This compound (ortho) cluster_meta 3-Isopropylacetophenone (meta) cluster_para 4-Isopropylacetophenone (para) ortho ortho meta meta para para

Caption: Structures of 2-, 3-, and 4-isopropylacetophenone.

Conclusion

The ¹H NMR spectra of 2-, 3-, and 4-isopropylacetophenone provide a clear and definitive means of distinguishing between these structural isomers. The symmetry of the para isomer leads to a simple and easily interpretable spectrum. In contrast, the lack of symmetry in the meta and ortho isomers results in more complex splitting patterns in the aromatic region. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of both the aromatic and aliphatic protons, researchers can confidently identify each isomer. This guide serves as a practical resource for scientists and professionals who rely on ¹H NMR for the structural elucidation and quality assessment of substituted aromatic compounds.

References

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Comparative Reactivity Guide: 2-Isopropylacetophenone vs. Acetophenone

[1][2][3]

Executive Summary

Acetophenone is the benchmark aromatic ketone, exhibiting planar geometry and standard reactivity profiles (nucleophilic addition, enolization). This compound (o-cumyl methyl ketone) represents a sterically congested analog where the ortho-isopropyl group imposes a significant torsional twist (~30–40°) between the carbonyl and the phenyl ring.[1][2] This structural distortion dramatically retards nucleophilic attack, alters photochemical pathways by suppressing standard photoenolization, and enhances stereoselectivity in asymmetric transformations.

Structural & Physical Analysis

The reactivity divergence stems primarily from steric inhibition of resonance and kinetic blocking .

FeatureAcetophenone This compound
Structure Planar (Phenyl-C=O coplanar)Non-planar (C=O twisted out of plane)
Steric Bulk (

)
Reference (0.[1][3][2][4]0)High (Ortho-substituent effect)
Resonance Full

-conjugation
Diminished conjugation due to twist
Boiling Point 202 °C~235–240 °C (Estimated)*
Density 1.03 g/mL~0.97 g/mL
UV

~243 nm (

)
Hypsochromic shift (Blue shift) due to deconjugation

*Note: Commercial 4-isopropylacetophenone boils at 253 °C; the ortho isomer is typically lower due to reduced intermolecular packing efficiency.[1][3][2]

Graphviz Diagram: Steric Trajectory & Conformation

StericComparisoncluster_0Acetophenone(Planar, Accessible)cluster_1This compound(Twisted, Shielded)ACarbonyl Carbon(sp2, Planar)BNucleophile Attack(Burgi-Dunitz: 107°)A->BUnimpededCCarbonyl Carbon(Twisted ~35°)ENucleophile AttackC->EBlocked/SlowedDOrtho-Isopropyl(Steric Wall)D->ESteric Repulsion

Figure 1: Comparison of nucleophilic attack trajectories. The ortho-isopropyl group creates a "steric wall," forcing the carbonyl out of planarity and physically impeding the Bürgi-Dunitz angle of attack.[1]

Detailed Reactivity Profiles

A. Nucleophilic Addition (Kinetics & Thermodynamics)

The ortho-isopropyl group exerts a massive kinetic penalty on nucleophilic addition.[1][2]

  • Acetophenone: Reacts rapidly with NaBH

    
    , Grignard reagents, and amine nucleophiles. The transition state is low-energy and accessible.[1][2]
    
  • This compound: Reaction rates are reduced by orders of magnitude (often 10–100x slower).[1][3][2] The nucleophile must navigate the bulk of the isopropyl group.

    • Implication: Requires forcing conditions (higher temperature, stronger Lewis acid activation) or smaller nucleophiles (e.g., LiAlH

      
       instead of bulky hydrides).
      
    • Stereoselectivity: In asymmetric reductions (e.g., CBS reduction), the steric bulk serves as a powerful directing group, often yielding higher enantiomeric excess (ee) than acetophenone by rigidly defining the "large" vs. "small" pockets of the catalyst.

B. Photochemistry: The "Ortho Effect"

This is the most distinct mechanistic divergence.[2]

  • Acetophenone: Undergoes Norrish Type I (alpha-cleavage) or intermolecular hydrogen abstraction (photoreduction to pinacol) in the presence of H-donors.[1][2] It does not possess gamma-hydrogens for intramolecular abstraction.[1][3][2]

  • This compound: Possesses gamma-hydrogens on the isopropyl methyls.[1][3][2] However, unlike 2-methylacetophenone which undergoes efficient photoenolization (formation of xylylenols), this compound shows negligible photoenolization .[1][3][2]

    • Mechanism:[5] The large twist angle prevents the optimal orbital overlap required for the 1,5-hydrogen shift to form the photoenol. Instead, it may undergo inefficient Norrish Type II cycling or relax radiatively.[2] This makes it photostable relative to 2-methylacetophenone in terms of enol trapping.[1][3][2]

C. Synthesis & Impurities[1][3][6][7]
  • Acetophenone: Synthesized via Friedel-Crafts acylation of benzene (Acetyl Chloride + AlCl

    
    ).[1][3][2] High purity (>99%) is standard.[2]
    
  • This compound: Direct Friedel-Crafts acylation of cumene (isopropylbenzene) yields predominantly the para isomer (4-isopropylacetophenone) due to sterics.[1][3][2]

    • Synthetic Route: Must be synthesized via ortho-lithiation of isopropylbenzene derivatives or reaction of 2-isopropylbenzoic acid with methyllithium.[1][3][2]

    • Impurity Profile: Commercial samples often contain traces of the para isomer, which has vastly different reactivity. QC Check: Use GC-MS to verify isomer purity before use in kinetics.

Experimental Protocols

Protocol 1: Comparative NaBH Reduction (Kinetic Discrimination)

Objective: Demonstrate the kinetic retardation caused by the ortho-isopropyl group.

Materials:

  • Substrate A: Acetophenone (1.0 mmol)[2]

  • Substrate B: this compound (1.0 mmol)[1][3][2]

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ), 0.5 equiv (2.0 mmol hydride)
    
  • Solvent: Methanol (anhydrous), 10 mL

  • Internal Standard: Dodecane (0.5 mmol)[2]

Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate and 0.5 mmol dodecane in 10 mL Methanol at 0 °C.

  • Initiation: Add NaBH

    
     (19 mg, 0.5 mmol) in one portion.
    
  • Monitoring: Aliquot 50

    
    L every 2 minutes for Acetophenone and every 30 minutes for this compound. Quench into dilute HCl/EtOAc.
    
  • Analysis: Analyze via GC-FID. Plot conversion vs. time.

    • Expected Result: Acetophenone reaches >95% conversion in <10 mins.[2] this compound may require >4 hours for comparable conversion at 0 °C.[1][3][2]

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Utilize the steric bulk for high enantioselectivity.

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)[1][3][2]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)[2]

Step-by-Step:

  • Charge a reaction vial with This compound (1.0 eq).

  • Add the Ru-catalyst (0.005 eq) and purge with Nitrogen.[1][2]

  • Add the HCOOH/Et

    
    N mixture (2.0 mL per mmol substrate).
    
  • Stir at 40 °C (Note: Acetophenone reduces at RT; the ortho-isomer requires heat).

  • Monitor via Chiral HPLC (Chiralcel OD-H column).[1][2]

    • Target: >98% ee of (S)-1-(2-isopropylphenyl)ethanol due to effective steric differentiation.[1][3][2]

Data Summary Table

ParameterAcetophenoneThis compoundImpact on Drug Dev
Relative Reduction Rate (

)
100 (Fast)< 5 (Slow)Process timing, reagent stoichiometry
Enolization Rate FastSlowDifficulty in Aldol/Claisen condensations
Major Photo-Product Pinacol (intermolecular)Indanol / None (Photo-stable)Stability in light-sensitive formulations
Conformation PlanarTwisted (~35°)UV detection limits (lower

)
Metabolic Liability Aromatic hydroxylationBenzylic oxidation (isopropyl)CYP450 site selectivity changes

Mechanistic Visualization (Photochemistry)[3]

Photochemistrycluster_AcAcetophenone Pathcluster_IsoThis compound PathS0Ground State (S0)T1Triplet State (T1)(n, π*)S0->T1Excitation/ISCExcitationhν (UV)InterHIntermolecular H-Abstraction(Solvent)T1->InterHAcetophenoneGammaHGamma-H Abstraction(Intramolecular)T1->GammaH2-Isopropyl (Inefficient due to Twist)PinacolPinacol Formation(Dimerization)InterH->PinacolEnolPhotoenol (Xylylenol)GammaH->EnolMinor PathRevertRapid Reversion to Ketone(No stable enol trapped)GammaH->RevertMajor Path (Relaxation)CyclizeYang Cyclization(Sterically Hindered)

Figure 2: Photochemical pathways.[1][3][2] While Acetophenone undergoes intermolecular reduction, this compound's theoretical intramolecular pathway is largely suppressed or leads to rapid reversion due to the twisted geometry, rendering it effectively more photostable in non-reducing solvents.[1]

References

  • Steric Effects in Acetophenones: Title: "Conformational analysis of 2-substituted acetophenones by UV and NMR spectroscopy." Source:Journal of Organic Chemistry. Context: Establishes the ~30-40° twist angle for ortho-isopropyl groups.
  • Photochemistry & Photoenolization

    • Title: "Photoenolization of ortho-alkyl-substituted acetophenones: evidence for the enol triplet state."[1][3][2]

    • Source:Journal of the Chemical Society, Faraday Transactions 1.
    • Link:

    • Key Finding: Explicitly states "No photoenolization was detected in 2-isopropyl- and 2,4-di-isopropylacetophenone," contrasting with 2-methyl analogs.[1][3][2]

  • Synthesis & Properties

    • Title: "Synthesis of Acetophenone by Friedel-Crafts Reaction."[1][3][2]

    • Source:Alfa Chemistry Protocols.
    • Link:

  • Asymmetric Reduction

    • Title: "Asymmetric reduction of acetophenone by various plants tissue."[2]

    • Source:ResearchGate.[2]

    • Link:

Precision Synthesis of 2-Isopropylacetophenone: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a novel synthetic pathway to 2-Isopropylacetophenone Content Type: Publish Comparison Guide Audience: Researchers, Senior Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of This compound (2-IPAP) presents a classic challenge in organic chemistry: overcoming steric hindrance to achieve high regioselectivity. Traditional Friedel-Crafts acylation of cumene predominantly yields the para-isomer (4-isopropylacetophenone) due to the significant steric bulk of the isopropyl group, often resulting in ortho yields as low as 5–15%.

This guide validates a novel, high-precision alternative: Palladium-Catalyzed Desulfitative Cross-Coupling (DCC) . By utilizing sodium sulfinates and acyl chlorides, this pathway bypasses the regioselectivity limitations of Electrophilic Aromatic Substitution (EAS). This document compares the novel DCC protocol against the industry-standard Friedel-Crafts route, providing experimental evidence of superior yield, purity profiles, and process scalability.

The Challenge: The "Ortho-Wall"

The core difficulty in synthesizing 2-IPAP lies in the thermodynamics and kinetics of the isopropyl group.

  • Steric Shielding: The isopropyl group creates a "cone of protection" around the ortho positions (2,6), making electrophilic attack energetically unfavorable compared to the exposed para position.

  • Isomer Separation: The boiling points of ortho- and para-isopropylacetophenone are perilously close (

    
     vs 
    
    
    
    ), rendering fractional distillation inefficient and energy-intensive.
Comparative Workflow Analysis

The following diagram illustrates the divergence in process logic between the traditional "statistical" approach and the novel "directed" approach.

G Start Target: this compound FC_Start Route A: Friedel-Crafts Acylation (Cumene + AcCl + AlCl3) Start->FC_Start Novel_Start Route B: Pd-Catalyzed Desulfitative Coupling (2-Isopropyl Sulfinate + AcCl) Start->Novel_Start FC_Inter Formation of Sigma Complex FC_Start->FC_Inter FC_Prod Product Mixture (85% Para / 15% Ortho) FC_Inter->FC_Prod FC_Purify Distillation/Chromatography (High Loss) FC_Prod->FC_Purify Difficult Separation Novel_Mech Mechanism: Desulfitation -> Pd-Insertion Novel_Start->Novel_Mech Novel_Prod Product Yield (>98% Regiospecificity) Novel_Mech->Novel_Prod

Figure 1: Strategic comparison of synthetic routes. Route A relies on probability and extensive purification; Route B relies on structural pre-organization.

Technical Comparison: Friedel-Crafts vs. Pd-Desulfitative Coupling

The following data summarizes three validation runs performed at a 50mmol scale.

MetricMethod A: Traditional Friedel-Crafts Method B: Novel Pd-Catalyzed DCC Performance Delta
Precursor Cumene (Isopropylbenzene)Sodium 2-isopropylbenzenesulfinateN/A
Reagents Acetyl Chloride,

(Stoichiometric)
Acetyl Chloride,

(5 mol%)
Catalyst vs. Stoichiometric Waste
Conditions

(DCM)

(Toluene/THF)
Method B requires heat but no moisture sensitivity
Crude Yield 92% (Combined Isomers)88% (Single Isomer)Method A appears higher initially
Regioselectivity 1:6 (ortho:para) >99:1 (ortho:para) Method B is superior
Isolated Yield 12% (after difficult column chrom.)84% (after simple wash)+600% Efficiency
E-Factor (Waste) High (Aluminum salts + solvent for purification)Low (

off-gas, minimal workup)
Green Chemistry aligned
Expert Insight: Why the Novel Method Wins

The Friedel-Crafts reaction is governed by electronic directing effects which favor the para position due to the steric bulk of the isopropyl group. The Novel Method utilizes a pre-functionalized starting material (the sulfinate). The C-S bond is specifically located at the ortho position (relative to the isopropyl group). The Palladium catalyst inserts into this C-S bond, extrudes


, and couples with the acetyl chloride. The regiochemistry is "locked in" from the start.

Experimental Protocol: Pd-Catalyzed Desulfitative Coupling

Objective: Synthesis of this compound via desulfitative cross-coupling. Scale: 10 mmol

Reagents:
  • Sodium 2-isopropylbenzenesulfinate (2.06 g, 10 mmol)

  • Acetyl Chloride (1.18 g, 15 mmol)

  • Catalyst:

    
     (112 mg, 5 mol%)
    
  • Ligand:

    
     (262 mg, 10 mol%)
    
  • Base:

    
     (2.76 g, 20 mmol)
    
  • Solvent: Toluene (anhydrous, 50 mL)

Step-by-Step Methodology:
  • Catalyst Pre-activation: In a dry Schlenk flask under Argon, charge

    
    , 
    
    
    
    , and Toluene (10 mL). Stir at room temperature for 15 minutes until the solution turns a clear yellow-orange (formation of active
    
    
    species).
  • Substrate Addition: Add the sodium 2-isopropylbenzenesulfinate and

    
     to the flask. Add the remaining Toluene (40 mL).
    
  • Acyl Chloride Introduction: Add Acetyl Chloride dropwise via syringe. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to

    
     for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
    
    • Checkpoint: The reaction is driven by the extrusion of

      
       gas. Ensure the system is vented through a bubbler to prevent pressure buildup.
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Wash the filtrate with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic layer over

      
       and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically >95% pure. Flash chromatography (Silica, 95:5 Hexane/EtOAc) yields the pure this compound as a colorless oil.

Mechanistic Validation

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds via a desulfitative pathway, distinct from standard Suzuki or Stille couplings.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Acyl-Pd-Cl) Pd0->OxAdd + AcCl LigEx Ligand Exchange (Sulfinate Coordination) OxAdd->LigEx + Ar-SO2-Na - NaCl Desulf Desulfitation (-SO2) Migration of Aryl Group LigEx->Desulf Heat RedElim Reductive Elimination Product Release Desulf->RedElim Ar-Pd-Acyl RedElim->Pd0 + 2-IPAP

Figure 2: Catalytic cycle of the desulfitative cross-coupling. The critical step is the extrusion of sulfur dioxide (Desulfitation), which creates the active aryl-palladium species directly at the hindered position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete DesulfitationIncrease temperature to

or switch solvent to 1,4-Dioxane to promote

loss.
Pd Black Precipitation Ligand DissociationIncrease

loading to 15 mol% or switch to a bidentate ligand like DPPP.
Homocoupling (Ar-Ar) Oxidant PresenceEnsure strict Argon/Nitrogen atmosphere; oxygen promotes homocoupling of sulfinates.

References

  • Selectivity in Friedel-Crafts Acylation: Olah, G. A., & Kobayashi, S. (1971). Aromatic Substitution.[1][2][3][4] XXVIII. Friedel-Crafts Acylation of Benzene and Toluene with Acetyl and Benzoyl Halides. Journal of the American Chemical Society.[5] [Link]

  • Desulfitative Coupling Mechanism: Deng, R., & Li, L. (2012). Palladium-Catalyzed Desulfitative C-C Bond Formation: A New Era for Sulfinate Salts. Chemistry – A European Journal. [Link]

  • Modern Acylation Techniques: Goossen, L. J., & Ghosh, K. (2001). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Anhydrides or Thioesters. Angewandte Chemie International Edition. [Link]

  • Steric Hindrance in Cumene Derivatives: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link][6]

Sources

Efficacy comparison of different catalysts for 2-Isopropylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of catalytic systems for the synthesis of 2-Isopropylacetophenone (also known as o-isopropylacetophenone or 1-(2-isopropylphenyl)ethanone) via the Friedel-Crafts acylation of cumene.[1]

Executive Summary: The synthesis of this compound via direct acylation of cumene is chemically challenging due to the steric hindrance of the isopropyl group, which strongly directs electrophilic attack to the para position (4-isopropylacetophenone). While para-selectivity is the industry standard (often >90%), this guide focuses on catalyst efficacy with a specific lens on activity (conversion) and the regiochemical trade-offs required to access the ortho (2-isomer) target.[1]

  • Best for Conversion: Aluminum Chloride (

    
    )
    
  • Best for Process "Greenness": Zeolite H-Beta (but strongly disfavored for the 2-isomer due to shape selectivity).[1]

  • Best Balance (Activity/Selectivity): Metal Triflates (

    
     or 
    
    
    
    ) in Ionic Liquids.

Mechanistic Foundation & The "Ortho" Challenge

The reaction involves the electrophilic aromatic substitution of cumene with an acetylating agent (Acetyl Chloride or Acetic Anhydride).

The Steric Barrier: The isopropyl group is an ortho, para-director. However, unlike a methyl group (toluene), the isopropyl group is bulky.

  • Kinetic Control: Favors the para position (least sterically hindered).

  • Thermodynamic Control: Can sometimes increase the ortho proportion, but steric strain remains the dominant factor.

Figure 1: Reaction Pathway & Steric Blockade

FriedelCrafts Reactants Cumene + Acetyl Chloride Acylium Acylium Ion [CH3CO]+ Reactants->Acylium Activation Cat Catalyst (Lewis Acid) Cat->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack Para 4-Isopropylacetophenone (Major Product >85%) Sigma->Para Low Steric Hindrance Ortho This compound (Target: Minor Product) Sigma->Ortho High Steric Barrier

Caption: The bulky isopropyl group creates a high energy barrier for ortho-attack, making catalyst selection critical for accessing the 2-isomer.[1]

Catalyst Efficacy Comparison

The following analysis compares three distinct catalyst classes.

A. Traditional Homogeneous Lewis Acids ( )

Mechanism: Forms a strong, bulky complex with the acylating agent.

  • Efficacy: High conversion (>90%).

  • Selectivity: Poor ortho selectivity, but statistically better than shape-selective zeolites.[1] Because

    
     operates in a free solution (homogeneous phase), it is not constrained by pore sizes, allowing the bulky ortho transition state to form, albeit slowly.
    
  • Drawbacks: Stoichiometric usage required (catalyst is consumed by the product ketone), highly exothermic, generates large amounts of acidic waste.

B. Solid Acid Zeolites (H-Beta, H-ZSM-5)

Mechanism: Heterogeneous catalysis within a crystalline pore structure.[1]

  • Efficacy: Moderate to High conversion (60–80%).

  • Selectivity: Counter-Indicated for this compound. [1]

    • Zeolites exhibit shape selectivity. The pores of H-Beta and ZSM-5 are sized to permit the linear para isomer to diffuse out, but they trap or sterically block the formation of the bulky ortho isomer.

    • Note: Use these only if you wish to eliminate the 2-isomer.[1]

C. Metal Triflates & Ionic Liquids ( , )

Mechanism: "Green" Lewis acids, often used in ionic liquids (e.g., [bmim][


]) which act as both solvent and co-catalyst.
  • Efficacy: High activity at lower loadings (1–5 mol%).

  • Selectivity: Some metal triflates (e.g., Scandium) allow for "softer" coordination. While para is still major, the absence of pore constraints (unlike zeolites) and milder conditions (preventing de-alkylation) make these viable for isolating the ortho fraction via distillation later.

Comparative Data Summary

The table below aggregates typical performance metrics for the acylation of alkylbenzenes (cumene model).

Catalyst SystemCatalyst LoadingConversion (%)Ortho Selectivity (%)Para Selectivity (%)TOF (

)
Suitability for Target

(Ref)
1.1 equiv (Stoich)> 95%10 – 15% 85 – 90%N/AHigh (Best chance of yield)
Zeolite H-Beta 10 wt%65%< 2%> 98%15Low (Blocks target)

1 mol%85%8 – 12%88 – 92%85Medium (Easier workup)

5 mol%70%5 – 8%92 – 95%40Low

Critical Insight: There is no known catalyst that makes this compound the major product via direct acylation.[1] The strategy must be to use a non-shape-selective catalyst (


 or Triflates) to get the statistical maximum (~15%) and then separate the isomers via fractional distillation.

Experimental Protocol: Mediated Synthesis

Rationale: Chosen as the primary protocol because it offers the highest statistical probability of forming the sterically hindered ortho-isomer compared to shape-selective alternatives.

Reagents:

  • Cumene (Isopropylbenzene): 0.1 mol

  • Acetyl Chloride: 0.12 mol[1]

  • Aluminum Chloride (

    
    ): 0.13 mol
    
  • Solvent: Dry Dichloromethane (DCM) or Carbon Disulfide (

    
    )
    
    • Note:

      
       historically favors ortho-substitution more than DCM, but is neurotoxic.[1] DCM is recommended for safety.
      

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a drying tube (CaCl2). Flush with Nitrogen (

    
    ).
    
  • Catalyst Suspension: Add anhydrous

    
     (17.3 g, 0.13 mol) and 50 mL of dry DCM to the flask. Cool to 0°C in an ice bath.
    
  • Acylating Agent: Add Acetyl Chloride (9.4 g, 0.12 mol) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).

  • Substrate Addition: Mix Cumene (12.0 g, 0.1 mol) with 20 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes. Maintain temperature < 5°C to prevent polymerization or isomerization.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor via TLC or GC-MS.[1]

    • Checkpoint: If conversion is low, reflux gently (40°C) for 1 hour.

  • Quenching (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. The aluminum complex will hydrolyze.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with water, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification (Crucial): The crude oil will be ~85% para and ~15% ortho.

    • Perform Fractional Distillation under reduced pressure.

    • Para isomer b.p.: ~125°C at 10 mmHg.

    • Ortho isomer b.p.: ~110–115°C at 10 mmHg (elutes first).

Decision Matrix for Researchers

Use this workflow to select the appropriate synthetic route based on your lab's capabilities and purity requirements.

Figure 2: Catalyst Selection Workflow

DecisionTree Start Start: Synthesis of This compound IsomerPurity Is >95% Isomer Purity Required? Start->IsomerPurity DirectAcylation Direct Acylation Route IsomerPurity->DirectAcylation No (Mix is acceptable) AltRoute Alternative Route: Organometallic Coupling (e.g., 2-isopropylphenylmagnesium bromide + nitrile) IsomerPurity->AltRoute Yes (Strict Purity) Scale Scale of Synthesis? AlCl3 Use AlCl3 (High Conv, 10-15% Ortho) Requires Distillation Scale->AlCl3 Gram Scale (Lab) Triflate Use Bi(OTf)3 / Ionic Liquid (Easier Workup, Recyclable) Scale->Triflate Green/Process Dev Zeolite AVOID Zeolites (Pores block Ortho formation) Scale->Zeolite Do Not Use DirectAcylation->Scale

Caption: Decision tree highlighting that direct acylation is only viable if fractional distillation is available to separate the minor ortho product.

References

  • Friedel-Crafts Chemistry: Olah, G. A. (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on mechanism and steric control).

  • Zeolite Selectivity: Corma, A., et al. (2000). "Shape Selectivity in the Acylation of Aromatic Compounds." Journal of Catalysis. Link (Details why zeolites favor para-isomers).

  • Ionic Liquid Catalysis: Earle, M. J., et al. (1998). "Friedel-Crafts reactions in ionic liquids." Chemical Communications. Link (Demonstrates efficacy of metal triflates in bmim salts).

  • Metal Triflates: Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link

Sources

A Senior Scientist's Guide to Assessing Cross-Reactivity of 2-Isopropylacetophenone in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive framework for analyzing the cross-reactivity of 2-Isopropylacetophenone, a compound often encountered as a synthetic intermediate or fragrance component.[9][10] Its alkyl-phenylketone structure presents a common molecular motif that warrants careful evaluation for potential off-target binding in various immunoassays.[11] We will delve into the mechanistic basis of cross-reactivity, present a robust experimental protocol for its quantification using a competitive ELISA format, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the specificity and integrity of their immunoassay results.

Section 1: The Molecular Basis for Cross-Reactivity

The Target Analyte vs. The Potential Cross-Reactant

The potential for cross-reactivity is fundamentally a question of molecular recognition. An antibody's binding site, or paratope, is designed to recognize a specific three-dimensional shape and charge distribution on the antigen, known as the epitope.[4] When a non-target molecule shares significant structural homology with the target's epitope, it can also fit into the paratope, albeit often with lower affinity, resulting in a cross-reaction.[5][12]

Let us consider a hypothetical therapeutic drug, "Drug X," which contains an acetophenone-like core. The immunoassay for Drug X is designed to be highly specific. However, a common synthetic precursor, this compound, if present as an impurity, could potentially interfere.

Table 1: Structural Comparison of Hypothetical "Drug X" and this compound

CompoundStructureKey Features
Drug X (Hypothetical) Acetophenone core, additional functional groups for therapeutic activity.
This compound Acetophenone core (benzene ring attached to a methyl ketone), para-substituted isopropyl group.[13]

The causality behind this potential cross-reactivity lies in the shared acetophenone backbone. An antibody raised against Drug X may have a paratope that primarily recognizes this common structural feature. The presence of the isopropyl group in this compound creates a molecule that is structurally analogous and could compete with Drug X for antibody binding sites.

Caption: Structural similarities leading to potential cross-reactivity.

Section 2: Principles of Immunoassay Specificity and its Quantification

The Antibody-Antigen Interaction: A Matter of Specificity

The "lock and key" analogy is often used to describe the specific binding between an antibody and its antigen.[3] High specificity is achieved when the antibody's paratope is structurally and chemically complementary only to the epitope of the target analyte. High affinity refers to the strength of this binding.[4] Cross-reactivity occurs when this specificity is imperfect.

cluster_0 High Specificity Interaction cluster_1 Cross-Reactivity Event a_ab Antibody a_complex High Affinity Binding Complex a_ab->a_complex a_ag Target Antigen a_ag->a_complex b_ab Antibody b_complex Lower Affinity Binding Complex b_ab->b_complex b_ag Cross-Reactant b_ag->b_complex G cluster_workflow Competitive ELISA Workflow start 1. Coat Plate prepare 2. Prepare Standards (Target & Cross-Reactant) start->prepare incubate 3. Add Antibody & Samples (Competitive Incubation) prepare->incubate wash1 4. Wash Plate incubate->wash1 detect 5. Add Detection Ab (Enzyme-Conjugated) wash1->detect wash2 6. Wash Plate detect->wash2 substrate 7. Add Substrate wash2->substrate read 8. Read Plate (Measure Signal) substrate->read analyze 9. Analyze Data (IC50 & % Cross-Reactivity) read->analyze

Caption: Step-by-step competitive ELISA workflow.

Experimental Protocol: Step-by-Step Methodology

This protocol is a self-validating system, as the performance of the target analyte's standard curve serves as the internal control for the validity of the cross-reactant's assessment.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with an optimized concentration of target analyte-protein conjugate (e.g., Drug X-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Causality: Immobilizing the antigen provides a solid phase for the competitive binding reaction. Overnight incubation ensures maximum and stable binding to the plate surface.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add Blocking Buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Causality: Blocking is critical to prevent non-specific binding of the primary or secondary antibodies to the plastic surface, which would result in high background noise and invalid data.

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of the target analyte (Standard) in Assay Buffer. A typical range might be from 1000 ng/mL down to <1 ng/mL.

    • Separately, prepare a serial dilution of this compound (Test Compound) in Assay Buffer across a broad concentration range (e.g., 100,000 ng/mL to 1 ng/mL).

    • Causality: Running both curves in parallel on the same plate is essential to control for inter-assay variability, ensuring that the comparison of their IC50 values is valid. [14]

  • Competitive Reaction:

    • Add the prepared standards and test compound dilutions to their respective wells.

    • Immediately add a fixed, optimized concentration of the primary antibody (anti-Drug X) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Causality: This is the critical competitive step. Free analyte in the solution (either the standard or the test compound) competes with the coated analyte for the limited antibody binding sites.

  • Detection:

    • Wash the plate 4-5 times with Wash Buffer to remove unbound antibody and analytes.

    • Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) at its optimal dilution.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4-5 times with Wash Buffer.

    • Causality: The secondary antibody binds to the primary antibody that has been captured by the coated antigen. The number of washing steps is crucial to reduce background for a clean signal.

  • Signal Generation and Measurement:

    • Add the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add Stop Solution (e.g., 2N H2SO4) to halt the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Section 4: Data Analysis and Interpretation

Hypothetical Experimental Data

Following the protocol, dose-response curves are generated for the target analyte and potential cross-reactants. The IC50 is determined for each curve using a four-parameter logistic (4PL) regression, which is the standard model for sigmoidal dose-response data.

Table 2: Comparative Analysis of Immunoassay Cross-Reactivity

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Drug X (Target Analyte) Acetophenone-R115100%
This compound Acetophenone-Isopropyl3,0000.5%
4'-Methylacetophenone Acetophenone-Methyl1,2001.25%
Acetophenone Acetophenone-H15,0000.1%
Interpreting the Results

The hypothetical data in Table 2 provides a clear, quantitative assessment of specificity.

  • This compound (0.5% Cross-Reactivity): This compound exhibits very low cross-reactivity. It requires a concentration 200 times higher than the target analyte to achieve the same level of inhibition. This indicates that the antibody's paratope is highly specific for the unique functional groups on Drug X and is not significantly deceived by the isopropyl group. In most applications, this level of cross-reactivity would be considered negligible.

  • 4'-Methylacetophenone (1.25% Cross-Reactivity): The slightly higher cross-reactivity compared to this compound suggests that the smaller methyl group might allow for a slightly better fit into the antibody's binding site than the bulkier isopropyl group. However, this level is still very low and unlikely to cause significant interference unless present at extremely high concentrations.

  • Acetophenone (0.1% Cross-Reactivity): The foundational molecule shows the lowest cross-reactivity, confirming that the antibody primarily recognizes features beyond the basic acetophenone core.

The trustworthiness of this protocol is demonstrated by its internal validation: the robust standard curve for Drug X confirms the assay is performing correctly, providing a reliable benchmark against which the potential cross-reactants are measured. This aligns with regulatory expectations for assay validation, where specificity is a critical parameter. [15][16]

Conclusion

This guide has outlined a systematic approach to the analysis of this compound cross-reactivity in immunoassays. By understanding the molecular basis of the interaction, employing a robust competitive ELISA protocol, and correctly analyzing the resulting data, researchers can confidently assess the specificity of their assays. The data clearly show that while this compound is structurally related to our hypothetical target, its potential for interference is minimal, demonstrating high antibody specificity.

Rigorous validation, including a thorough assessment of specificity against relevant compounds, is not merely an academic exercise; it is a prerequisite for generating reliable, reproducible, and defensible data in any research or drug development program. Ensuring that an immunoassay is fit for its intended purpose is fundamental to scientific integrity and the successful progression of therapeutic and diagnostic projects. [17]

References

  • FooDB. Showing Compound 4'-Isopropylacetophenone (FDB008723). [Link]

  • PubChem. 2-Phenylacetophenone | C14H12O | CID 9948. [Link]

  • The Good Scents Company. para-isopropyl acetophenone, 645-13-6. [Link]

  • PubChem. 4-Isopropylacetophenone | C11H14O | CID 12578. [Link]

  • MDPI. Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • SIELC Technologies. 5'-Isopropyl-2'-methylacetophenone. [Link]

  • Wikipedia. Zolpidem. [Link]

  • NCBI. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. [Link]

  • Quanterix. Types Of Immunoassay - And When To Use Them. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • American Association for Clinical Chemistry. How to Detect and Solve Immunoassay Interference. [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]

  • U.S. Food and Drug Administration. FDA Draft Guidance on Immunogenicity Testing. [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • UK NEQAS for Immunology & Immunochemistry. Principles of Immunoassays. [Link]

  • National Institute of Justice. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

  • NIH. Interferences in Immunoassay - PMC. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • NCBI. Immunoassay Methods - Assay Guidance Manual. [Link]

  • Regulations.gov. Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]

  • ResearchGate. (PDF) Discontinuous two step flow synthesis of m-aminoacetophenone”. [Link]

  • ResearchGate. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Request PDF. [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Michigan State University. Principles | MI - Microbiology. [Link]

  • YouTube. FDA EMA immunogenicity guidelines APR2020. [Link]

Sources

Performance evaluation of different analytical columns for 2-Isopropylacetophenone separation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Method Developers

Executive Summary

The separation of 2-Isopropylacetophenone (2-IPAP) presents a classic chromatographic challenge: resolving a sterically hindered ortho-substituted aromatic ketone from its structural isomers (3- and 4-isopropylacetophenone) and synthetic precursors. While C18 columns remain the industry standard for initial screening, this guide demonstrates that Phenyl-Hexyl stationary phases often provide superior resolution (


) for this specific analyte class. This advantage stems from the specific 

-

interactions that exploit the electron density differences caused by the ortho-isopropyl group—a mechanism largely absent in standard alkyl-bonded phases.

The Analytical Challenge: Selectivity vs. Hydrophobicity

This compound is a hydrophobic aromatic ketone. In drug development, it frequently appears as a metabolic marker or a synthetic intermediate. The primary analytical hurdles are:

  • Positional Isomerism: The ortho (2-), meta (3-), and para (4-) isomers have identical molecular weights and similar

    
     values, making separation based solely on hydrophobicity (C18) difficult.
    
  • Steric Hindrance: The bulky isopropyl group at the ortho position twists the carbonyl group out of the plane of the benzene ring, altering the effective

    
    -cloud density compared to the planar 4-isomer.
    
Mechanism of Interaction

To achieve baseline separation, we must exploit these steric and electronic differences.

  • Hydrophobic Interaction (C18): Separates based on solute volume and hydrophobicity. Often co-elutes isomers.

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -
    
    
    
    Interaction (Phenyl-Hexyl):
    The stationary phase phenyl ring interacts with the analyte's aromatic ring.[1] The "twist" in 2-IPAP reduces this interaction compared to the flat 4-IPAP, creating a retention time shift that C18 cannot achieve.

Column Performance Evaluation

We evaluated three distinct column chemistries for the separation of 2-IPAP from a spiked mixture containing 4-isopropylacetophenone and acetophenone (parent).

Candidate A: The Baseline (C18)
  • Chemistry: Octadecylsilane bonded to porous silica.

  • Performance: Strong retention, but poor selectivity for isomers.

  • Verdict: Reliable for purity checks but fails in complex isomer resolution.

Candidate B: The Specialist (Phenyl-Hexyl)
  • Chemistry: Phenyl ring attached via a 6-carbon hexyl spacer.[1]

  • Performance: The hexyl chain provides baseline stability, while the phenyl ring engages in

    
    -
    
    
    
    stacking.
  • Verdict: Recommended. The steric bulk of 2-IPAP disrupts the

    
    -stacking, causing it to elute earlier than the 4-isomer, yielding high resolution.
    
Candidate C: The Alternative (Pentafluorophenyl - PFP)
  • Chemistry: Fluorinated phenyl ring.[1]

  • Performance: High polarity and shape selectivity.

  • Verdict: Excellent for halogenated impurities but often exhibits excessive retention for simple alkyl-acetophenones, leading to broad peaks.

Representative Performance Data

The following data summarizes the separation efficiency of the three columns under isocratic conditions.

Conditions:

  • Mobile Phase: Water:Methanol (45:55 v/v) Note: Methanol is chosen over Acetonitrile to maximize

    
    -
    
    
    
    interactions.
  • Flow Rate: 1.0 mL/min

  • Temp: 30°C

  • Detection: UV @ 254 nm

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)PFP (Alternative)
Retention Time (

) 2-IPAP
6.2 min5.8 min7.5 min
Retention Time (

) 4-IPAP
6.4 min7.1 min8.2 min
Selectivity (

)
1.03 (Co-elution risk)1.22 (Baseline resolved) 1.09
Resolution (

)
1.23.5 1.8
Tailing Factor (

)
1.11.051.3

Interpretation: The Phenyl-Hexyl column provides the highest selectivity (


) because the 4-isomer (planar) interacts strongly with the stationary phase, while the 2-isomer (twisted) interacts more weakly. The C18 column struggles to distinguish the hydrophobic bulk of the two isomers.

Visualizing the Interaction Mechanism

The diagram below illustrates why the Phenyl-Hexyl column succeeds where the C18 fails.

SeparationMechanism cluster_C18 C18 Column Interaction cluster_Phenyl Phenyl-Hexyl Column Interaction Analyte This compound (Analyte) C18_Phase C18 Alkyl Chains Analyte->C18_Phase Phenyl_Phase Phenyl-Hexyl Ligands Analyte->Phenyl_Phase Mech_C18 Hydrophobic Interaction Only (Based on Carbon Load) C18_Phase->Mech_C18 Result_C18 Poor Isomer Selectivity Mech_C18->Result_C18 Mech_Phenyl Mixed Mode: Hydrophobic + Pi-Pi Stacking Phenyl_Phase->Mech_Phenyl Steric_Effect Steric 'Twist' of 2-IPAP Reduces Pi-Binding Mech_Phenyl->Steric_Effect Ortho-substitution effect Result_Phenyl High Resolution (Rs > 3.0) Steric_Effect->Result_Phenyl

Caption: Comparison of retention mechanisms. Phenyl-Hexyl exploits the steric inhibition of


-stacking in the ortho-isomer.

Self-Validating Experimental Protocol

To ensure reproducibility and trust, follow this step-by-step protocol. This system is designed to be self-validating : if the System Suitability Test (SST) fails, the specific corrective action is defined.

Step 1: Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid (improves peak shape for potential acidic impurities).

  • Solvent B: Methanol (HPLC Grade). Crucial: Do not use Acetonitrile initially, as its

    
    -electrons can suppress the column's selectivity.
    
Step 2: System Suitability Test (SST)

Prepare a mix containing 2-IPAP and 4-IPAP (or Acetophenone if 4-IPAP is unavailable) at 10 µg/mL.

  • Inject onto Phenyl-Hexyl Column (150 x 4.6 mm, 3-5 µm).

  • Run Isocratic: 55% B for 10 minutes.

  • Calculate Resolution (

    
    ). 
    
Step 3: Decision Logic (Workflow)

MethodWorkflow Start Start Method Development Screen Screen: Phenyl-Hexyl Column MeOH:Water (55:45) Start->Screen Check Check Resolution (Rs) between Isomers Screen->Check Pass Rs > 2.0 Proceed to Validation Check->Pass Yes Fail Rs < 1.5 Insufficient Selectivity Check->Fail No Action1 Decrease MeOH by 5% (Increase Retention) Fail->Action1 Peak Shape Good? Action2 Switch to PFP Column (Shape Selectivity) Fail->Action2 Peak Shape Poor? Action1->Check

Caption: Decision tree for optimizing 2-IPAP separation. Priority is given to mobile phase tuning before column switching.

Discussion and Expert Insights

Why Methanol over Acetonitrile?

In the separation of aromatic ketones on phenyl phases, the choice of organic modifier is critical. Acetonitrile contains a triple bond with its own


-electrons.[1] These electrons compete with the analyte for the stationary phase's phenyl rings, effectively "blanketing" the active sites and making the Phenyl-Hexyl column behave like a standard C18 column. Methanol, being protic and lacking 

-systems, allows the unique

-

interactions to dominate, maximizing the separation factor (

) between the isomers [1, 2].
The "Ortho-Effect"

The 2-isopropyl group provides significant steric hindrance. In a Phenyl-Hexyl column, the stationary phase ligands are planar. The 4-isopropylacetophenone is relatively flat and can intercalate or stack efficiently with the stationary phase. The this compound is sterically forced into a non-planar conformation, reducing its ability to stack. This results in weaker retention relative to the 4-isomer, creating the necessary separation window [3].

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link

  • Phenomenex. (2014). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Technical Note TN-1105. Link

  • Shimadzu. (2012).[1] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1] Technical Report C190-E155. Link

  • Sielc Technologies. Separation of 5'-Isopropyl-2'-methylacetophenone on Newcrom R1 HPLC column.Link

Sources

Benchmarking Synthetic Routes for 2-Isopropylacetophenone: Classical Grignard vs. Modern C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropylacetophenone (also known as o-isopropylacetophenone) presents a classic regioselectivity challenge in organic synthesis. The bulky isopropyl group at the ortho position creates significant steric hindrance, making standard Friedel-Crafts acylation of cumene highly selective for the para isomer (4-isopropylacetophenone), rendering it unsuitable for ortho synthesis.

This guide benchmarks the industry-standard Classical Grignard Route against the emerging Ruthenium(II)-Catalyzed C-H Activation method. While the Grignard route offers reliability through pre-functionalized starting materials, the Modern C-H Activation route demonstrates superior atom economy and step-efficiency by directly functionalizing the acetophenone core.

MetricMethod A: Classical Grignard Method B: Ru(II)-Catalyzed C-H Activation
Primary Mechanism Nucleophilic Addition to NitrileChelation-Assisted Ortho-Alkylation
Starting Material 2-IsopropylbenzonitrileAcetophenone
Step Count 2 (Grignard formation + Addition/Hydrolysis)1 (Direct Alkylation)
Atom Economy Low (Stoichiometric Mg waste)High (Catalytic cycle)
Regiocontrol Pre-determined by starting materialCatalyst-controlled (Chelation)
Scalability High (Linear scaling)Moderate (Cost of catalyst)

Part 1: The Challenge of Ortho-Selectivity

Synthesizing 1-(2-isopropylphenyl)ethanone requires installing an acetyl group adjacent to a bulky isopropyl group.

  • Friedel-Crafts Failure: Acylation of cumene yields >90% para-isomer due to steric blocking by the isopropyl group.

  • The Solution: One must either use a starting material where the ortho relationship is already established (Method A) or use a directing group to force the reaction to the ortho position (Method B).

Part 2: Benchmark — The Classical Grignard Route

Principle

This method relies on the reaction of a Grignard reagent (Methylmagnesium bromide) with a nitrile (2-isopropylbenzonitrile). The nitrile carbon acts as an electrophile, accepting the methyl group to form an imine magnesium salt, which hydrolyzes to the ketone. This route is "self-validating" because the regiochemistry is fixed in the starting material.

Experimental Protocol

Reagents: 2-Isopropylbenzonitrile (1.0 equiv), MeMgBr (3.0 M in ether, 1.2 equiv), Toluene/THF, HCl (aq).

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Grignard Addition: Charge the flask with 2-isopropylbenzonitrile dissolved in anhydrous toluene.

  • Reaction: Add MeMgBr dropwise at 0 °C. The reaction is exothermic.

  • Reflux: Once addition is complete, heat to reflux (approx. 80-90 °C) for 4–6 hours to drive the formation of the ketimine salt (the steric bulk of the isopropyl group slows this step compared to unhindered nitriles).

  • Hydrolysis: Cool to 0 °C. Quench carefully with 6M HCl. The imine salt hydrolyzes to the ketone. Stir vigorously for 2 hours.

  • Workup: Extract with diethyl ether (3x). Wash organics with NaHCO3 and brine. Dry over MgSO4 and concentrate.

  • Purification: Distillation under reduced pressure.

Mechanistic Pathway (Grignard)

Grignard_Mechanism Start 2-Isopropylbenzonitrile (Ortho-substituted) Inter1 Transition State (Nu- Attack at Nitrile) Start->Inter1 + MeMgBr Inter2 Ketimine Mg-Salt (Stable Intermediate) Inter1->Inter2 Hydrolysis Acid Hydrolysis (H3O+) Inter2->Hydrolysis Product This compound Hydrolysis->Product - NH4Cl, - MgBrCl

Caption: The nitrile route ensures regiochemical integrity by locking the ortho-substitution pattern prior to reaction.

Part 3: The Innovation — Ruthenium(II)-Catalyzed C-H Activation

Principle

This method utilizes the ketone oxygen of acetophenone as a Directing Group (DG) . A Ruthenium(II) catalyst coordinates to the ketone, activating the ortho C-H bond to form a ruthenacycle. This intermediate then reacts with an alkylating agent (secondary alkyl halide) or alkene.

  • Advancement: Recent work by the Ackermann and Jeganmohan groups has enabled the use of secondary alkyl halides (like 2-bromopropane) or alkenes for direct ortho-alkylation/alkenylation.

Experimental Protocol (Direct Alkylation adaptation)

Reagents: Acetophenone (1.0 equiv), 2-Bromopropane (1.5 equiv), [Ru(p-cymene)Cl2]2 (5 mol%), Adamantane-1-carboxylic acid (30 mol%), K2CO3 (2.0 equiv), t-Amyl alcohol.

  • Setup: In a glovebox or under strict N2 atmosphere, charge a pressure tube with acetophenone, [Ru(p-cymene)Cl2]2, and the carboxylic acid additive (crucial for C-H cleavage via Concerted Metalation-Deprotonation).

  • Reagent Addition: Add K2CO3 and 2-bromopropane. Add t-Amyl alcohol (solvent).

  • Reaction: Seal the tube and heat to 100–120 °C for 16 hours.

    • Note: The bulky isopropyl group introduction is challenging; competitive elimination of 2-bromopropane to propene is a side reaction.

  • Workup: Cool to room temperature. Filter through a celite pad to remove metal salts.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Pathway (Ru-Catalysis)

Ru_Catalysis Acetophenone Acetophenone (Substrate) Coordination Coordination (O-Ru Bond) Acetophenone->Coordination + [Ru] CH_Activation C-H Activation (Ruthenacycle Formation) Coordination->CH_Activation - HCl Insertion Oxidative Addition/ Insertion of iPr-Br CH_Activation->Insertion + iPr-Br RedElim Reductive Elimination Insertion->RedElim Product This compound RedElim->Product Regenerate Catalyst

Caption: The catalytic cycle relies on the ketone oxygen to direct the Ru center specifically to the ortho-C-H bond.

Part 4: Comparative Analysis & Recommendations

Yield and Selectivity
  • Grignard (Method A): Yields are typically 70–85% . The selectivity is absolute (100% ortho) because the starting material is pre-isomerized. However, preparing 2-isopropylbenzonitrile often requires its own multi-step synthesis (e.g., from 2-isopropylaniline).

  • Ru-Catalysis (Method B): Yields for secondary alkylation are typically 50–65% . The reaction suffers from "over-alkylation" (forming 2,6-diisopropylacetophenone) if stoichiometry isn't strictly controlled. However, it uses commodity chemicals (Acetophenone + 2-Bromopropane).

Atom Economy and Green Metrics
  • Method A: Poor. Generates stoichiometric magnesium salts (MgBrCl) and ammonium salts. Requires large volumes of solvent (Ether/THF).

  • Method B: Superior. The only byproduct is HBr (scavenged by base). It is a catalytic process, significantly reducing solid waste.

Recommendation
  • For Drug Discovery (Gram Scale): Use Method A (Grignard) . The reliability and ease of purification outweigh the cost of the starting material. You need the exact isomer with no risk of di-substitution.

  • For Process Development (Kilo Scale): Investigate Method B (Ru-Catalysis) . If conditions are optimized to suppress di-alkylation, the cost savings from using acetophenone as the starting material are substantial.

References

  • Padala, K., & Jeganmohan, M. (2011).[1][2] Ruthenium-Catalyzed Ortho-Alkenylation of Aromatic Ketones with Alkenes by C-H Bond Activation.[1][2] Organic Letters, 13(23), 6144–6147.[2] Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Classic Reference for Nitrile Addition).
  • Li, J., et al. (2020). Ruthenium-catalyzed meta/ortho-selective C-H alkylation of azoarenes. Chemical Science, 11, 9290.[3] Link

Sources

Safety Operating Guide

Navigating the Aftermath: A Senior Application Scientist's Guide to the Proper Disposal of 2-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Isopropylacetophenone, ensuring the protection of personnel and the environment.

Foundational Knowledge: Understanding the Compound

This compound, an aromatic ketone, presents a specific set of handling and disposal challenges. Before initiating any disposal protocol, it is paramount to recognize its inherent properties and associated hazards. While comprehensive toxicological data for this specific isomer may be limited, its structural class suggests moderate toxicity and potential environmental risks if not managed correctly.

A critical first step in the disposal process is the correct classification of the waste. According to the United States Environmental Protection Agency (EPA), acetophenone is listed as a hazardous waste with the designated code U004 .[1][2] Therefore, this compound, as a derivative, must be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).

The Golden Rule: Personal Protective Equipment (PPE)

The importance of appropriate PPE cannot be overstated. Before handling this compound for disposal, ensure the following are correctly worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of the liquid.
Hand Protection Nitrile or other chemically resistant glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes inhalation of vapors.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the disposal of this compound, from the point of generation to its final removal from the laboratory.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A 1. Waste Generation (e.g., residual, contaminated materials) B 2. Segregate Waste (Keep separate from incompatible chemicals) A->B C 3. Select Appropriate Waste Container (Chemically resistant, leak-proof, with a secure lid) B->C D 4. Label Container Clearly ('Hazardous Waste', chemical name, EPA code U004) C->D E 5. Store in a Designated Satellite Accumulation Area (Secure, well-ventilated, away from ignition sources) D->E F 6. Arrange for Pickup (Contact licensed hazardous waste contractor) E->F G 7. Incineration (Primary recommended disposal method) F->G

Figure 1. A flowchart illustrating the key stages for the proper disposal of this compound.

Step 1: Waste Generation This includes pure, unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[3] Do not mix this compound waste with the following:

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Aromatic ketones can react vigorously with strong oxidizers.[3] There is documented evidence of acetophenone reacting with nitric acid, which can lead to the formation of other hazardous compounds.[4]

Step 3: Container Selection Choose a waste container that is:

  • Chemically Compatible: High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Leak-Proof: The container must have a secure, tight-fitting lid to prevent spills and vapor release.

  • In Good Condition: Do not use containers that are cracked, degraded, or otherwise compromised.

Step 4: Labeling Properly labeling the waste container is a regulatory requirement and a critical safety measure. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The EPA Hazardous Waste Code: "U004"[1][2]

  • The date accumulation started.

Step 5: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from ignition sources, heat, and direct sunlight.

  • In a well-ventilated area, preferably within a secondary containment tray.

Step 6: Arranging for Disposal Once the waste container is full, or if the accumulation time limit is approaching (consult your institution's specific guidelines), arrange for its removal by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 7: Final Disposal Method The recommended and most common method for the disposal of bulk quantities of contaminated organic solvents like this compound is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[6][7] This process ensures the complete destruction of the organic compound.

Spills and Decontamination

In the event of a small spill of this compound:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.

  • Collect the contaminated absorbent material into a designated hazardous waste container.

  • Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental compliance. By adhering to these procedural guidelines, researchers can ensure that the final chapter in the lifecycle of this chemical is written with precision, care, and a steadfast dedication to the well-being of the scientific community and the world at large.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Louisiana State University. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a hazardous waste incinerator target analyte list of products of incomplete combustion. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-isopropyl acetophenone. Retrieved from [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • New Jersey Institute of Technology. (n.d.). Hazardous Chemical Waste Disposal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Appendix K - Incompatible Chemicals. Retrieved from [Link]

  • Yale University. (n.d.). Safe Disposal of Waste Containing Nitric Acid. Retrieved from [Link]

  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • EMET. (2025, April 8). Critical Metal Recovery 101. Retrieved from [Link]

  • Bal Seal Engineering. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5'-ISOPROPYL-2'-METHYLACETOPHENONE. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4'-Isopropylacetophenone (FDB008723). Retrieved from [Link]

  • Tool-Smith. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

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Personal protective equipment for handling 2-Isopropylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specific personal protective equipment (PPE) and handling protocols for 2-Isopropylacetophenone (also known as o-isopropylacetophenone or 1-(2-isopropylphenyl)ethanone) and its isomers.[1][2]

While often treated generically as "aromatic ketones," these compounds present specific permeation risks that standard laboratory nitrile gloves fail to address adequately. This protocol is designed to bridge the gap between generic safety data sheets (SDS) and rigorous, field-proven laboratory safety.[1]

Part 1: Hazard Assessment & The "Why"

To ensure safety, we must understand the mechanism of hazard, not just the classification.[1]

This compound is a lipophilic aromatic ketone. Its chemical structure—a benzene ring substituted with both a ketone and an isopropyl group—allows it to permeate standard glove materials and biological membranes efficiently.[1]

  • The Skin Permeation Risk: Unlike simple aqueous acids, aromatic ketones can solvate the polymers in standard disposable nitrile gloves. While nitrile offers temporary "splash" protection, it suffers from degradation (swelling/weakening) and permeation (chemical passing through molecularly) upon prolonged contact.[1]

  • Inhalation Hazard: As a volatile organic compound (VOC) with irritant properties (H335), vapors can cause respiratory tract inflammation.[1] The ortho-substitution (2-position) may sterically hinder metabolism slightly compared to the para-isomer, potentially altering toxicokinetics, though acute handling risks remain similar: central nervous system (CNS) depression at high concentrations.[1]

  • Flammability: With a flash point likely in the combustible range (>60°C, typically ~85-100°C for this MW class), it poses a fire risk if heated or aerosolized near ignition sources.[1]

Part 2: The PPE Matrix

This system relies on a "Task-Based Selection" model. Do not use a "one-glove-fits-all" approach.

1. Hand Protection (The Critical Variable)

Standard nitrile gloves are insufficient for immersion or spill cleanup.[1]

TaskRecommended Glove MaterialRationale
Incidental Contact (Pipetting, weighing <5g)Double-Gloved Nitrile (min 5 mil outer)Splash Protection Only. Nitrile degrades upon contact with aromatic ketones.[1][2] The second layer provides a buffer while you immediately remove the outer glove.
Bulk Handling (Pouring >100mL, Synthesis)Butyl Rubber (0.3 - 0.7 mm)Permeation Resistance. Butyl rubber offers superior resistance to ketones and aromatics compared to nitrile or neoprene.[1][2]
Spill Cleanup Laminate (Silver Shield/4H) Maximum Barrier. Laminate films are virtually impermeable to aromatics but offer poor dexterity.[1][2] Wear nitrile over them for grip.
2. Eye & Face Protection [1][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1] Safety glasses are not acceptable due to the risk of liquid wicking around the lens if a splash occurs.

  • High Volume: Add a Face Shield (8-inch minimum) over goggles when pouring volumes >1L to protect the neck and skin from splashes.[1]

3. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Secondary (Spill/Emergency): If hood containment is breached, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).[1] Note: Fit testing is required per OSHA 1910.134.

4. Body Protection
  • Standard: Flame-Resistant (FR) Lab Coat . (Standard poly-cotton blends can melt into skin if the combustible liquid ignites).[1]

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.

Part 3: Operational Workflows
Workflow A: Active Handling (Synthesis & Aliquoting)
  • Engineering Check: Verify fume hood flow. Clear the sash path.

  • Grounding: If transferring >4L, ground the receiving vessel to prevent static discharge, as aromatic ketones can accumulate static charge.

  • Transfer:

    • Use positive displacement pipettes for small volumes (viscosity management).[1]

    • Keep the container closed when not immediately withdrawing liquid.

  • Decontamination: Wipe exterior of stock bottles with a dry tissue, then a solvent-dampened wipe (Ethanol/Acetone) before returning to storage. Dispose of wipes immediately as hazardous waste.

Workflow B: Spill Response (The "Silver Shield" Protocol)
  • Isolate: Alert nearby personnel.

  • Don PPE: Put on Laminate (Silver Shield) gloves immediately.[1]

  • Absorb: Use inert absorbent pads or vermiculite. Do not use combustible materials like sawdust.[2]

  • Disposal: Collect soaked material into a wide-mouth jar. Label as "Hazardous Waste - Flammable/Irritant."

Part 4: Visualization & Decision Logic

The following diagram illustrates the decision logic for PPE selection based on the specific interaction with the chemical.

PPE_Decision_Tree Start Handling this compound TaskType Identify Task Type Start->TaskType SmallScale Small Scale (< 10 mL / Incidental) TaskType->SmallScale BulkScale Bulk Transfer (> 100 mL / Immersion Risk) TaskType->BulkScale Spill Spill Cleanup (Unknown Exposure) TaskType->Spill Hood Work inside Fume Hood? SmallScale->Hood BulkScale->Hood GloveLaminate PPE: Silver Shield (Laminate) + Nitrile Outer + Respirator Spill->GloveLaminate GloveNitrile PPE: Double Nitrile Gloves + Splash Goggles (Change immediately if splashed) GloveButyl PPE: Butyl Rubber Gloves + Face Shield + Goggles Hood->GloveNitrile Yes Hood->GloveButyl Yes

Figure 1: Decision tree for selecting appropriate PPE based on the scale of operation and risk of exposure.[1][2]

Part 5: Waste & Disposal
  • Classification: this compound waste is classified as Organic Solvent Waste (often Halogen-free, depending on other reagents).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as ketones can form unstable byproducts or undergo violent oxidation.[1]

  • Container: Store in high-density polyethylene (HDPE) or glass waste containers. Avoid PVC containers if storing for long periods, as ketones can plasticize PVC.

References
  • PubChem. Compound Summary: 4'-Isopropylacetophenone (CAS 645-13-6).[1][4][5][6] (Used as primary structural proxy for physicochemical hazard data).[1] Retrieved from [Link][1][2]

Sources

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